molecular formula C5H12O2 B1139394 (R)-1,2-Pentanediol CAS No. 108340-61-0

(R)-1,2-Pentanediol

Cat. No.: B1139394
CAS No.: 108340-61-0
M. Wt: 104.14758
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Description

(R)-1,2-Pentanediol (CAS 108340-61-0) is the enantiopure form of 1,2-pentanediol, a five-carbon diol valued in research for its chiral structure and functional groups. This compound serves as a versatile building block in organic synthesis and is a key intermediate for developing chiral molecules, including active ingredients such as the fungicide Propiconazole . Its molecular structure, featuring both primary and secondary hydroxyl groups, allows it to act as a solvent and a moisturizing agent, and it exhibits inherent antimicrobial properties, making it a subject of study in the formulation of preservative-free products . Research into its production focuses on sustainable methods, such as the single-step hydrogenolysis of biomass-derived furfural using heterogeneous catalysts like Rh/OMS-2, which can achieve high selectivity under mild conditions . Additionally, microbial production pathways from renewable feedstocks are being explored as green alternatives to traditional petrochemical routes . When high purity is critical, advanced synthesis routes utilizing catalysts based on metals like platinum or rhodium on support materials such as activated carbon are employed to produce an odorless grade, free from malodour-causing impurities that can affect sensitive applications . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRQHFDJLLWFE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315395
Record name (2R)-1,2-Pentanediol
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Molecular Weight

104.15 g/mol
Source PubChem
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CAS No.

108340-61-0
Record name (2R)-1,2-Pentanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Pentanediol
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Foundational & Exploratory

A Spectroscopic Guide to (R)-1,2-Pentanediol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure – Defining Chirality with Light and Magnetism

(R)-1,2-Pentanediol is a chiral diol of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its value lies not just in its chemical structure—a five-carbon chain with hydroxyl groups on the first and second carbons—but specifically in the defined stereochemistry at the C2 position. This guide provides an in-depth analysis of the spectroscopic data that defines this molecule.

As researchers and drug development professionals, we understand that for chiral molecules, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the structural blueprint. However, these methods are inherently achiral and thus yield identical spectra for both (R) and (S) enantiomers. To uniquely characterize the (R)-enantiomer, we must turn to chiroptical methods, such as polarimetry, or employ chiral auxiliaries to induce a diastereomeric difference that standard NMR can detect.

This whitepaper is structured to first establish the fundamental spectroscopic signature of the 1,2-pentanediol structure and then delve into the specific techniques required to confirm the absolute stereochemistry of the (R)-enantiomer.

Part 1: The Achiral Spectroscopic Profile of 1,2-Pentanediol

The data presented in this section is for 1,2-pentanediol. It is critical to recognize that these spectra are identical for both the (R) and (S) enantiomers, as these techniques do not differentiate between non-superimposable mirror images. The value of this data lies in confirming the molecular connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. For 1,2-pentanediol, both ¹H and ¹³C NMR provide a clear map of the carbon skeleton and proton environments.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2-pentanediol in a solvent like deuterochloroform (CDCl₃) reveals distinct signals for each proton. The protons on carbons bearing electronegative oxygen atoms (C1 and C2) are shifted downfield.

Table 1: ¹H NMR Chemical Shift Assignments for 1,2-Pentanediol [1]

Proton AssignmentChemical Shift (ppm, approx.)MultiplicityIntegration
H5 (-CH₃)0.93Triplet (t)3H
H4 (-CH₂-)1.38Sextet / Multiplet2H
H3 (-CH₂-)1.46Multiplet2H
H1a, H1b (-CH₂OH)3.40 - 3.67Multiplet (dd)2H
H2 (>CHOH)3.59 - 4.46Multiplet1H
-OH (x2)VariableBroad Singlet2H

Causality Behind Assignments: The terminal methyl group (H5) appears furthest upfield as it is most shielded. The adjacent methylene groups (H3, H4) show complex splitting due to coupling with their neighbors. The protons on the diol moiety (H1, H2) are the most deshielded due to the electron-withdrawing effect of the hydroxyl groups. The hydroxyl proton signals are often broad and can have a wide chemical shift range depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for 1,2-Pentanediol [2]

Carbon AssignmentChemical Shift (ppm, approx.)
C5 (-CH₃)14.1
C4 (-CH₂-)19.3
C3 (-CH₂-)35.5
C1 (-CH₂OH)66.7
C2 (>CHOH)74.3

Expert Insight: The carbons bonded to the oxygen atoms (C1 and C2) are significantly deshielded and appear furthest downfield, a characteristic feature for alcohols.[3] The aliphatic carbons (C3, C4, C5) appear in the upfield region as expected.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of 1,2-pentanediol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For a diol, the most prominent features are the O-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for 1,2-Pentanediol [3][4][5]

Functional GroupWavenumber (cm⁻¹, approx.)Description of Band
O-H Stretch 3200 - 3500Strong, very broad
C-H Stretch 2870 - 2960Strong, sharp
C-O Stretch 1050 - 1100Strong, sharp

Trustworthiness of Interpretation: The broadness of the O-H stretch is a definitive hallmark of hydrogen bonding between the alcohol molecules in the neat liquid sample.[6] The C-O stretch is also a reliable indicator of an alcohol functional group.[7]

Experimental Protocol: Acquiring a Neat IR Spectrum

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Key Fragments in the EI Mass Spectrum of 1,2-Pentanediol [1][8]

m/zProposed FragmentNotes
104 [C₅H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
73 [M - CH₂OH]⁺Loss of the hydroxymethyl radical
55 [C₄H₇]⁺Likely from dehydration and subsequent fragmentation
43 [C₃H₇]⁺Propyl cation, a common alkyl fragment

Mechanistic Insight: The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).[9] For 1,2-pentanediol, the most significant fragmentation is the cleavage between C1 and C2, leading to the loss of a ·CH₂OH radical (mass 31) to form a stable oxonium ion at m/z 73. A competing pathway involves the loss of the propyl radical (·CH₂CH₂CH₃) to form an ion at m/z 61.

Diagram 1: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathways for 1,2-pentanediol in EI-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 1,2-pentanediol (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragments.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Part 2: Chiral-Specific Spectroscopic Analysis

The techniques in this section are essential for distinguishing this compound from its (S)-enantiomer.

Optical Rotation

The defining characteristic of a pure enantiomer is its ability to rotate the plane of polarized light, a property known as optical activity.[10] The direction and magnitude of this rotation are unique to the stereochemistry. The (R) and (S) enantiomers will rotate light by the exact same magnitude but in opposite directions.

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or chloroform).

  • Instrument Setup: Use a polarimeter with a sodium D-line light source (589 nm). Calibrate the instrument with a blank (pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

To differentiate enantiomers using standard NMR, one can convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, crucially, distinct NMR spectra.

Authoritative Grounding: For chiral diols, chiral boronic acids are excellent CDAs. They react rapidly and quantitatively with the 1,2-diol moiety to form a stable cyclic boronate ester. If the boronic acid is enantiopure (e.g., a derivative of (S)-camphorsulfonic acid), reacting it with a racemic mixture of 1,2-pentanediol will produce two different diastereomeric esters: (S_acid)-(R_diol) and (S_acid)-(S_diol). These diastereomers will exhibit separate, distinguishable peaks in the NMR spectrum, allowing for the determination of enantiomeric purity.

Diagram 2: Workflow for Chiral Derivatization NMR

Chiral_Derivatization Racemate Racemic 1,2-Pentanediol ((R) and (S)) Reaction Reaction Racemate->Reaction CDA Enantiopure Chiral Derivatizing Agent (CDA) CDA->Reaction Diastereomers Diastereomeric Mixture (R-CDA and S-CDA*) Reaction->Diastereomers NMR NMR Analysis Diastereomers->NMR Spectrum Distinct NMR Signals (Allows Quantification) NMR->Spectrum

Sources

The Synthesis of Chiral 1,2-Diols from Prochiral Ketones: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-diols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals.[1][2] Their stereochemistry profoundly influences pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective in modern organic chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 1,2-diols from readily available prochiral ketones. We will delve into the mechanistic intricacies, practical applications, and field-proven insights for three principal methodologies: catalytic asymmetric reduction, Sharpless asymmetric dihydroxylation of enol ethers, and enzymatic transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful synthetic tools.

Introduction: The Significance of Chirality in 1,2-Diols

The three-dimensional arrangement of atoms in a molecule, its chirality, is a fundamental determinant of its biological function.[3][4] In the context of drug design, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[4] Chiral 1,2-diols, also known as vicinal diols, are prevalent in numerous natural products and have proven to be invaluable as chiral ligands and auxiliaries in stereoselective organic synthesis.[1][5] The ability to precisely control the stereochemistry during their synthesis is therefore not just an academic challenge but a critical necessity for the creation of safer and more effective medicines.[3][6] This guide focuses on robust and scalable methods to access these valuable compounds from prochiral ketones, offering a gateway to a diverse range of complex chiral molecules.

Core Synthetic Strategies

The conversion of a prochiral ketone to a chiral 1,2-diol necessitates the creation of two adjacent stereocenters with high fidelity. The following sections detail the most successful and widely adopted strategies to achieve this transformation.

Catalytic Asymmetric Reduction of α-Diketones and α-Hydroxy Ketones

One of the most direct routes to chiral 1,2-diols is the stereoselective reduction of α-dicarbonyl compounds or their partially reduced α-hydroxy ketone congeners. This approach has been dominated by the use of transition metal catalysts, particularly those based on ruthenium and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions.

2.1.1 Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation

Pioneered by Noyori and others, ruthenium complexes bearing chiral diphosphine and diamine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of ketones.[7][8] For the synthesis of chiral 1,2-diols, α-hydroxy ketones are excellent substrates. The catalyst, typically a Ru(II) complex, facilitates the stereoselective addition of hydrogen across the carbonyl group.

A well-defined chiral Ru catalyst, RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene), has been shown to effectively promote the asymmetric transfer hydrogenation of 1-aryl-1,2-propanediones.[9][10] Interestingly, the reaction temperature can be tuned to selectively yield either the chiral α-hydroxy ketone or the anti-1,2-diol with high enantiomeric and diastereomeric excess.[9][10]

The proposed mechanism for these transfer hydrogenations often involves a concerted, six-membered transition state where the hydride is transferred from the metal complex to the carbonyl carbon.[8] The chirality of the ligand environment dictates the facial selectivity of the hydride attack on the prochiral ketone.

Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

G cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis P Prochiral α-Diketone or α-Hydroxy Ketone M Mixing and Stirring at Controlled Temperature P->M C Chiral Ruthenium Catalyst C->M H Hydrogen Source (e.g., HCOOH/NEt3) H->M S Anhydrous Solvent S->M R Reaction Vessel (Inert Atmosphere) Q Quenching of Reaction M->Q E Extraction Q->E Puri Purification (e.g., Column Chromatography) E->Puri A Characterization (NMR, MS) Puri->A Chiral Chiral HPLC for ee determination Puri->Chiral

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

2.1.2 Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have also emerged as powerful tools for the asymmetric hydrogenation of α-hydroxy ketones, providing efficient access to chiral 1,2-diols.[11] Tridentate f-amphox ligands in combination with iridium have shown exceptional activity and enantioselectivity, with some systems achieving turnover numbers (TONs) as high as 1,000,000.[11] This high efficiency makes iridium-catalyzed systems particularly attractive for industrial applications.

Sharpless Asymmetric Dihydroxylation of Prochiral Enol Ethers

An alternative and highly effective strategy involves the conversion of a prochiral ketone into its corresponding enol ether, which is then subjected to Sharpless asymmetric dihydroxylation (AD). This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes.[12][13][14]

The first step is the formation of an enol ether from the prochiral ketone. The geometry of the enol ether can influence the stereochemical outcome of the dihydroxylation. The subsequent AD reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the double bond of the enol ether, directed by the chiral ligand.[13] Hydrolysis of the resulting osmate ester yields the α-hydroxy ketone, which can be further reduced to the desired 1,2-diol. Studies have shown a correlation between the enol ether chain length and the enantioselectivity of the reaction, with longer, unbranched chains sometimes leading to higher enantiomeric excess.[15][16]

G PK Prochiral Ketone EE Enol Ether PK->EE Enol Ether Formation AD Sharpless Asymmetric Dihydroxylation (OsO4, Chiral Ligand) EE->AD AHK Chiral α-Hydroxy Ketone AD->AHK Red Reduction (e.g., NaBH4) AHK->Red CD Chiral 1,2-Diol Red->CD

Sources

Enantioselective synthesis of (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Enantioselective Approach to (R)-1,2-Pentanediol: A Technical Guide for Synthetic and Process Chemistry

Executive Summary

This compound is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its unique stereochemistry makes it a valuable intermediate in the synthesis of complex molecules and a functional ingredient in advanced formulations. This technical guide provides an in-depth exploration of the primary methodologies for its enantioselective synthesis. Authored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind established techniques, including Sharpless Asymmetric Dihydroxylation, Catalytic Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. Each section offers detailed procedural outlines, comparative data, and mechanistic visualizations to provide a comprehensive and practical resource for laboratory application and process development.

Introduction: The Significance of Chiral 1,2-Pentanediol

1,2-Pentanediol, also known as pentylene glycol, is a versatile diol with broad applications.[1][2][3] In pharmaceutical manufacturing, it serves as a solvent, humectant, and stabilizer in various drug formulations, including dermatological products and parenteral solutions.[1] Its amphiphilic nature and low irritation potential have also made it a popular ingredient in the cosmetics industry.[2][3]

Beyond its use as a functional excipient, the chirality of 1,2-pentanediol opens avenues for its use as a stereochemically defined building block in asymmetric synthesis. The (R)-enantiomer, in particular, serves as a valuable synthon for constructing more complex chiral molecules, such as pharmaceutical intermediates and natural products. The ability to control the stereochemical outcome during synthesis is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Recent studies have also highlighted the role of 1,2-pentanediol as a skin penetration enhancer, a property that can be critical in the formulation of transdermal drug delivery systems.[4][5]

Given its importance, the development of efficient, scalable, and highly enantioselective methods for producing this compound is a key objective for synthetic and process chemists. This guide details the most robust and widely adopted strategies to achieve this goal.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The most prominent methods involve creating the chiral diol from a prochiral precursor, such as an alkene or a ketone, using a chiral catalyst or resolving a racemic mixture.

Sharpless Asymmetric Dihydroxylation (SAD) of 1-Pentene

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a reliable and highly predictable method for converting prochiral alkenes into chiral vicinal diols.[6][7] For the synthesis of this compound, the substrate is 1-pentene.

Mechanism and Rationale for Stereocontrol

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the alkene. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the OsO₄ catalyst, making the process economically and environmentally viable.[6][8]

The stereochemical outcome is dictated by the choice of the chiral ligand, which is derived from cinchona alkaloids. For the synthesis of the (R)-diol from a monosubstituted alkene like 1-pentene, the dihydroquinidine (DHQD)-based ligands are employed.[9][10] The commercially available "AD-mix-β," which contains the ligand (DHQD)₂-PHAL, is specifically designed for this purpose.[6][8] The ligand forms a chiral complex with the osmium tetroxide, creating a binding pocket that preferentially accommodates the alkene in an orientation that leads to hydroxylation on one specific face, resulting in the desired (R)-enantiomer.

SAD_Catalytic_Cycle cluster_cycle Catalytic Cycle OsO4 Os(VIII)O₄ Complex Chiral Os(VIII)-Ligand Complex OsO4->Complex Coordination Ligand Chiral Ligand ((DHQD)₂-PHAL) Ligand->Complex Cycloaddition [3+2] Cycloaddition Complex->Cycloaddition Alkene Binding Alkene 1-Pentene Alkene->Cycloaddition Osmylate Osmylate(VI) Ester Cycloaddition->Osmylate Hydrolysis Hydrolysis (H₂O) Osmylate->Hydrolysis Diol This compound Hydrolysis->Diol OsVI Reduced Os(VI) Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsO4 Regeneration Oxidant Co-oxidant K₃[Fe(CN)₆] Oxidant->Reoxidation

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Representative Procedure

The following protocol is a generalized procedure based on established Sharpless Asymmetric Dihydroxylation methods.[8][10]

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (50 mL each).

  • Reagent Addition: Commercially available AD-mix-β (14 g per 10 mmol of alkene) is added to the solvent mixture. The mixture is stirred at room temperature until both phases are clear and the solids are dissolved.

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Substrate Addition: 1-Pentene (10 mmol) is added to the cooled reaction mixture at once.

  • Reaction Monitoring: The reaction is stirred vigorously at 0°C. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).

  • Quenching: Sodium sulfite (15 g) is added slowly, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation: Performance of Sharpless Asymmetric Dihydroxylation

SubstrateLigand SystemCo-oxidantYield (%)Enantiomeric Excess (e.e.) (%)Reference
1-Pentene(DHQD)₂-PHALK₃[Fe(CN)₆]/K₂CO₃~97~91[10]
1-Hexene(DHQD)₂-PHALK₃[Fe(CN)₆]/K₂CO₃9795[10]
Styrene(DHQD)₂-PHALK₃[Fe(CN)₆]/K₂CO₃9697[10]

Table 1: Representative results for the Sharpless Asymmetric Dihydroxylation of terminal alkenes using AD-mix-β. Data for similar substrates are included for comparison.

Catalytic Asymmetric Hydrogenation of 1-Hydroxy-2-pentanone

An alternative and powerful strategy is the asymmetric hydrogenation of a prochiral ketone. For the synthesis of this compound, the logical precursor is 1-hydroxy-2-pentanone. This method relies on a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand to deliver hydrogen with high stereoselectivity.[11]

Principle of Catalytic Asymmetric Hydrogenation

The mechanism of Noyori-type asymmetric hydrogenation involves the formation of a metal-hydride species from the catalyst precursor and H₂ gas.[12] The prochiral ketone substrate coordinates to the chiral metal complex. The specific geometry enforced by the chiral ligand (e.g., BINAP) dictates how the ketone can approach the metal center. This steric and electronic control ensures that the hydride is transferred to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol product in high excess.[11][12]

For the synthesis of this compound, a catalyst with an (R)-configured chiral ligand, such as (R)-BINAP, is typically required. The hydroxyl group at the C1 position of the substrate can also play a crucial role in coordinating to the metal center, further enhancing stereochemical control.

Asymmetric_Hydrogenation cluster_catalyst Chiral Catalyst cluster_reaction Stereoselective Reduction Catalyst Ru-(R)-BINAP Pre-catalyst Active_Catalyst Active Ru-H Species Catalyst->Active_Catalyst H2 H₂ H2->Active_Catalyst TS_R Favored Transition State (R-product) Active_Catalyst->TS_R Substrate Coordination TS_S Disfavored Transition State (S-product) Active_Catalyst->TS_S Substrate 1-Hydroxy-2-pentanone Substrate->TS_R Substrate->TS_S Product_R This compound TS_R->Product_R Hydride Transfer Product_S (S)-1,2-Pentanediol TS_S->Product_S

Figure 2: Logical workflow for catalytic asymmetric hydrogenation.

Experimental Protocol: Representative Procedure

The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester, which is readily adaptable to α-hydroxy ketones like 1-hydroxy-2-pentanone.[12]

  • Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with the ruthenium precursor [RuCl₂(benzene)]₂ and (R)-BINAP in degassed methanol. The mixture is stirred at 50°C for 30 minutes to form the active catalyst.

  • Substrate Addition: 1-Hydroxy-2-pentanone is added to the vessel.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. It is then pressurized with H₂ (typically 4-100 atm) and heated (typically 25-80°C).

  • Reaction Monitoring: The reaction is stirred until hydrogen uptake ceases or GC analysis shows complete conversion of the starting material.

  • Work-up: The vessel is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by distillation or flash column chromatography to afford the enantiomerically enriched this compound.

Data Presentation: Performance of Catalytic Asymmetric Hydrogenation

SubstrateCatalyst SystemPressure (atm)Temp (°C)Yield (%)e.e. (%)Reference
Methyl acetoacetateRu-(R)-BINAP10025>9899 (R)[12]
Ethyl benzoylacetateRu-(R)-BINAP410010097 (R)[12]
α-Alkyl-β-ketoaldehyde(R,R)-Teth-TsDPEN-Ru(II)Transfer H₂RT41-87>99[13]

Table 2: Representative results for the asymmetric hydrogenation of keto esters and related compounds. These results demonstrate the high efficiency and enantioselectivity achievable with this method.

Enzymatic Kinetic Resolution of Racemic 1,2-Pentanediol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity.

The Concept and Mechanism

In this approach, racemic 1,2-pentanediol is subjected to a reaction, such as acylation, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (S)-ester and the unreacted this compound, both in high enantiomeric excess. These two products can then be easily separated by standard chromatographic methods.

The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) and solvent is critical for optimizing both the reaction rate and the enantioselectivity (often expressed as the E-value).

EKR_Workflow Start Racemic (R/S)-1,2-Pentanediol Reaction Enzymatic Acylation (Lipase + Acyl Donor) Start->Reaction Mixture Mixture at ~50% Conversion Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product_R This compound (Unreacted) Separation->Product_R  Desired Product Product_S (S)-1,2-Pentanediol Acetate (Acylated) Separation->Product_S  Byproduct

Figure 3: General workflow for enzymatic kinetic resolution.

Experimental Protocol: Representative Procedure

  • Setup: To a solution of racemic 1,2-pentanediol (10 mmol) in an appropriate organic solvent (e.g., toluene, 50 mL) is added an acyl donor such as vinyl acetate (15 mmol).

  • Enzyme Addition: A commercially available lipase (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture.

  • Reaction: The suspension is stirred at a controlled temperature (e.g., 30-40°C).

  • Monitoring: The reaction is monitored by GC, tracking the disappearance of the starting material and the formation of the monoacetate.

  • Termination: When the conversion reaches approximately 50%, the enzyme is filtered off.

  • Work-up: The solvent and excess acyl donor are removed under reduced pressure.

  • Purification: The resulting mixture of this compound and (S)-1,2-pentanediol monoacetate is separated by flash column chromatography. The acetate can be hydrolyzed back to (S)-1,2-Pentanediol if desired.

Emerging & Alternative Synthetic Routes

While the core strategies outlined above are the most established, research continues into more sustainable and novel synthetic pathways. One notable area is the conversion of biomass-derived platform chemicals, such as furfural and furfuryl alcohol, into 1,2-pentanediol.[14][15] These processes often involve heterogeneous catalysis under hydrogenation conditions.[14][16][17][18] While many current methods yield racemic 1,2-pentanediol, the use of renewable feedstocks is a significant advantage from a green chemistry perspective.[15] Future work in this area will likely focus on the development of chiral catalysts compatible with these biomass-derived substrates to achieve enantioselective conversion in a single step.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methods available to researchers.

  • Sharpless Asymmetric Dihydroxylation offers predictable stereocontrol and high enantioselectivity starting from the simple feedstock 1-pentene.

  • Catalytic Asymmetric Hydrogenation provides an excellent alternative, particularly for large-scale synthesis, by reducing a prochiral ketone with high efficiency and turnover numbers.

  • Enzymatic Kinetic Resolution presents a powerful method for obtaining both enantiomers in high optical purity from an inexpensive racemic starting material.

The choice of method depends on factors such as substrate availability, required scale, cost considerations, and the specific capabilities of the laboratory. For drug development professionals, the reliability and scalability of catalytic asymmetric hydrogenation often make it the most attractive option. For academic or discovery-phase research, the predictability of the SAD and the versatility of enzymatic resolutions are highly valuable. Future innovations will likely focus on combining the efficiency of catalytic methods with the sustainability of biomass-derived feedstocks to develop next-generation processes for producing this important chiral building block.

References

  • Continuous process for the production of pentanediol-1,2.
  • Clinical Profile of Pentylene Glycol: Applications in Pharmaceutical Manufacturing.Pharma Education Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1-vDLQTB1oUkNFQY2edUNEM0ee5LbqAYUpuVl6d4oW34sf_4wvdZL34w15SifyvdrYWYHzJRNAPPfkkVyg7Bq5ge0CNE5slWqhnSkWj24kQ8eBTdRWIUZFsUaQTbiMaJony0gcgIiIxw6yJ8myKTV11DlkkXGQGSellWJW5-l5YOueqrVl2WHkaC0lVWKKSut8R1kBY4QAXYwKY58lNKS5Vc=]
  • Method For Producing 1,2-Pentanediol.
  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega, 2019. [Link]

  • METHOD FOR PREPARING 1,2-PENTANEDIOL. European Patent Office, EP 3819284 B1. [Link]

  • 1,2 PENTANEDIOL. Ataman Kimya. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. [Link]

  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. [Link]

  • Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. CNKI. [Link]

  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 2003. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table”. Jülich Specialized Information Center. [Link]

  • Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. PubMed Central. [Link]

  • The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin. PubMed. [Link]

  • Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. MDPI. [Link]

  • Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ChemistryOpen. [Link]

  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ResearchGate. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. PubMed Central. [Link]

  • Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Stoltz Group, Caltech. [Link]

Sources

(R)-1,2-Pentanediol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1,2-Pentanediol as a Chiral Building Block in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science sectors has positioned chiral building blocks as indispensable tools in modern organic synthesis. Among these, this compound, a C5 vicinal diol, offers a versatile and stereochemically defined scaffold for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound, covering its synthesis, physicochemical properties, and strategic applications. We delve into the causality behind synthetic choices, present validated experimental protocols, and illustrate key concepts to empower chemists in leveraging this valuable synthon for stereocontrolled synthesis.

Introduction: The Strategic Value of Chiral 1,2-Diols

Chiral 1,2-diols are privileged structural motifs found in a vast array of natural products and pharmaceuticals.[1] Their vicinal hydroxyl groups provide reactive handles for a multitude of chemical transformations and can act as powerful stereodirecting elements. The ability to introduce two contiguous stereocenters with defined relative and absolute stereochemistry makes them highly sought-after intermediates.

This compound emerges as a particularly useful building block due to its simple aliphatic chain and the presence of a primary and a secondary alcohol, allowing for differential functionalization. Its applications range from serving as a precursor in the synthesis of agrochemicals like the fungicide propiconazole to its potential use as a chiral auxiliary or a precursor to complex chiral ligands.[2][3] This guide will explore the primary methodologies for accessing this enantiopure diol and its subsequent application in asymmetric synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for its characterization in reaction products.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[4]
Molecular Weight 104.15 g/mol [4]
CAS Number 5343-92-0 (Racemate)[2][4]
Appearance Clear, colorless to slightly yellow liquid[2][4]
Boiling Point 206 °C (lit.)[2]
Density 0.971 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.439 (lit.)[2]
Solubility Soluble in water, alcohols, ethers, and other organic solvents[2][4]

Spectroscopic Data (Racemic 1,2-Pentanediol):

  • ¹H NMR: Spectroscopic data is available for reference in various databases.[5][6][7]

  • ¹³C NMR: Data available for structural confirmation.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available for characterization.

  • Infrared (IR) Spectroscopy: FT-IR spectra can confirm the presence of hydroxyl groups.[8]

Synthesis of Enantiopure this compound

Accessing enantiomerically pure this compound is the critical first step for its use as a chiral building block. The primary strategies involve either creating the desired stereocenter selectively (asymmetric synthesis) or separating it from a racemic mixture (resolution).

Synthesis_Strategies cluster_start Starting Materials cluster_methods Methodologies cluster_product Product Prochiral Alkene Prochiral Alkene (1-Pentene) Asymmetric_Synthesis Asymmetric Synthesis Prochiral Alkene->Asymmetric_Synthesis e.g., Sharpless AD Racemic Diol Racemic Diol (rac-1,2-Pentanediol) Kinetic_Resolution Kinetic Resolution Racemic Diol->Kinetic_Resolution e.g., Enzymatic Acylation R_Diol This compound Asymmetric_Synthesis->R_Diol Kinetic_Resolution->R_Diol Unreacted Enantiomer

Caption: Primary strategies for obtaining enantiopure this compound.

Asymmetric Synthesis: The Sharpless Dihydroxylation

The most direct and powerful method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD).[9][10][11] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to deliver two hydroxyl groups across a double bond with high enantioselectivity.

To synthesize this compound, one would select 1-pentene as the prochiral substrate and use the AD-mix-β formulation, which contains the dihydroquinidine (DHQD)-derived ligand (DHQD)₂PHAL.[10][12]

Sharpless_AD cluster_reaction Sharpless Asymmetric Dihydroxylation struct1 1-Pentene struct2 This compound struct1->struct2 AD-mix-β (cat. OsO₄, (DHQD)₂PHAL) K₃Fe(CN)₆, K₂CO₃ t-BuOH/H₂O, 0 °C Kinetic_Resolution cluster_res Enzymatic Kinetic Resolution Racemate This compound + (S)-1,2-Pentanediol Products This compound (unreacted) + (S)-1-Acetoxy-2-pentanol (acylated) Racemate->Products Lipase (e.g., CaLB) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent, ~50% conversion Chiral_Auxiliary_Mechanism Prochiral_Ketone Prochiral Ketone (R-CO-R') Chiral_Acetal Chiral Acetal Intermediate (Steric Shielding by Propyl Group) Prochiral_Ketone->Chiral_Acetal R_Diol This compound R_Diol->Chiral_Acetal TsOH (cat.) Diastereoselective_Reaction Diastereoselective Reaction (e.g., Nucleophilic Addition) Chiral_Acetal->Diastereoselective_Reaction 1. Nu⁻ 2. H₃O⁺ Chiral_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Chiral_Product Cleavage Auxiliary Cleavage (Acidic Hydrolysis) Chiral_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recover this compound Cleavage->Recovered_Auxiliary

Sources

A Technical Guide to the Discovery and Natural Occurrence of Chiral Pentanediols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Diols

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern drug discovery and development.[1][2][3][4] The distinct three-dimensional arrangement of atoms in chiral molecules, known as enantiomers, leads to differential interactions with the inherently chiral environment of biological systems, such as enzymes and receptors.[2][4][5] This can result in significant differences in pharmacological activity, metabolic pathways, and toxicity between enantiomers.[1][2][3][4] Consequently, the production of single-enantiomer pharmaceuticals is of paramount importance.[6][7][8]

Chiral diols, organic compounds containing two hydroxyl groups and at least one stereocenter, are invaluable building blocks in the synthesis of these enantiomerically pure drugs and other fine chemicals.[9] Their utility stems from their versatility as synthons for introducing specific stereochemistry into more complex molecules. Pentanediols, a class of diols with a five-carbon backbone, offer a diverse range of structural isomers and stereoisomers, making them particularly interesting targets for synthesis and application. This guide provides an in-depth exploration of the discovery and natural occurrence of chiral pentanediols, with a focus on the biocatalytic and chemical methods that have enabled their preparation.

Natural Occurrence of Chiral Diols: Nature's Stereoselectivity

While complex chiral molecules are ubiquitous in nature, the direct isolation of simple chiral pentanediols from natural sources is not extensively documented. Nature typically produces chiral compounds in an optically pure form, a phenomenon known as unichirality.[2][10] However, the natural occurrence of enantiomeric pairs of a single compound is a rarer phenomenon.[10] The biosynthesis of chiral molecules, including diols, is governed by enzymes that exhibit high degrees of stereoselectivity. These enzymes, such as dehydrogenases and reductases, catalyze the formation of specific stereoisomers from prochiral precursors.[11][12]

The primary avenue for obtaining chiral pentanediols from natural systems is through biocatalysis, which harnesses the power of microorganisms and their enzymes to perform stereoselective transformations.[6][7][8][13][14] This approach mimics and exploits the principles of natural product biosynthesis.

Biocatalytic Approaches: Harnessing Enzymes for Chiral Pentanediol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds.[6][7][8][13][14] Enzyme-catalyzed reactions are highly selective, operate under mild conditions, and are environmentally benign.[6][7][8] For the synthesis of chiral pentanediols, the asymmetric reduction of prochiral diketones is a key strategy.[11][12][15]

Asymmetric Reduction of Prochiral Diketones

The enzymatic reduction of pentanediones to their corresponding chiral diols is a well-established method. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for this transformation.[11][12] These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group, resulting in the formation of a hydroxyl group with a specific stereochemistry.

A prominent example is the synthesis of (2R,4R)-pentanediol from acetylacetone (2,4-pentanedione). Engineered ketoreductases have been developed that can efficiently catalyze this two-step reduction in a one-pot system with excellent stereoselectivity (ee > 99%, de > 99%).

Caption: Enzymatic synthesis of (2R,4R)-pentanediol from 2,4-pentanedione.

Microorganisms such as Bacillus clausii, Rhodococcus ruber, and Candida parapsilosis are known to possess dehydrogenases capable of reducing vicinal diketones, like 2,3-pentanedione, to the corresponding chiral diols.[11][15][16] The stereochemical outcome of the reduction is dependent on the specific enzyme and its inherent preference for binding one of the two enantiotopic faces of the carbonyl group.

Kinetic Resolution of Racemic Diols

Another important biocatalytic strategy is the kinetic resolution of a racemic mixture of diols.[17] In this process, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.[17][18] This method allows for the separation of enantiomers based on their different reaction rates.[17] While highly effective, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18]

To overcome this limitation, dynamic kinetic resolution (DKR) has been developed.[17][19][20] DKR combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of 100% for the desired product.[19][20] This is often achieved using a metal catalyst to facilitate the racemization.[19][20]

Kinetic_vs_Dynamic_Kinetic_Resolution cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) racemate_KR Racemic Pentanediol (R)-diol + (S)-diol product_KR Acylated (R)-diol racemate_KR->product_KR Lipase (fast) unreacted_KR Unreacted (S)-diol racemate_KR->unreacted_KR Lipase (slow) racemate_DKR Racemic Pentanediol (R)-diol + (S)-diol product_DKR Acylated (R)-diol racemate_DKR->product_DKR Lipase racemization Racemization Catalyst racemate_DKR->racemization

Caption: Comparison of Kinetic and Dynamic Kinetic Resolution workflows.

Chemical Synthesis of Chiral Pentanediols

While biocatalysis offers significant advantages, traditional chemical methods for the synthesis of chiral pentanediols remain crucial, particularly for accessing stereoisomers that may not be readily available through enzymatic routes.

Asymmetric Hydrogenation

Asymmetric hydrogenation of diketones using chiral metal catalysts, such as those based on rhodium or iridium, is a powerful method for producing chiral diols.[12] These catalysts, featuring chiral ligands, create a chiral environment around the metal center, directing the hydrogenation to one face of the carbonyl group.

Asymmetric Aldol Reactions and Reductions

A two-step approach involving an asymmetric aldol reaction followed by a stereoselective reduction can also yield chiral 1,3-diols.[9] The initial aldol reaction, often catalyzed by a chiral organocatalyst, establishes the first stereocenter. Subsequent reduction of the resulting keto alcohol with a chiral reducing agent, such as an oxazaborolidine reagent, creates the second stereocenter with high diastereoselectivity.[9]

Summary of Synthetic Approaches
MethodPrecursorKey Reagent/CatalystProduct TypeKey Advantages
Biocatalytic Asymmetric Reduction Prochiral DiketoneKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)Enantiopure DiolHigh stereoselectivity, mild conditions, environmentally friendly.[11][12]
Biocatalytic Kinetic Resolution Racemic DiolLipaseEnantioenriched Diol and Acylated DiolSimple procedure, effective for separating enantiomers.[17][18]
Dynamic Kinetic Resolution (DKR) Racemic DiolLipase + Racemization Catalyst (e.g., Ru, Cu)Single Enantiomer of Acylated DiolTheoretical 100% yield of a single enantiomer.[19][20]
Chemical Asymmetric Hydrogenation Prochiral DiketoneChiral Metal Catalyst (e.g., Rh, Ir)Enantiopure DiolHigh efficiency and selectivity for certain substrates.[12]
Asymmetric Aldol and Reduction Aldehyde/KetoneChiral Organocatalyst + Chiral Reducing AgentChiral 1,3-DiolAccess to a wide range of chiral 1,3-diols.[9]

Applications in Drug Development

The availability of enantiomerically pure chiral pentanediols is critical for the pharmaceutical industry.[6][7][8] These compounds serve as versatile chiral building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[9][13][14][21] The specific stereochemistry of the pentanediol precursor directly influences the stereochemistry of the final drug molecule, which in turn dictates its pharmacological properties.[1][2][3][4][5][22]

For instance, chiral diols can be used to construct the core scaffolds of complex natural products or to introduce chiral side chains that are essential for target binding. The ability to access both enantiomers of a particular pentanediol is also highly valuable, as it allows for the synthesis and biological evaluation of both enantiomers of a drug candidate, a critical step in modern drug development.[4][5][22]

Experimental Protocols

Representative Protocol for Biocatalytic Reduction of 2,4-Pentanedione

This protocol is a generalized representation based on principles described in the literature.

  • Enzyme Preparation: An engineered ketoreductase (KRED) is expressed in a suitable host, such as E. coli, and the cells are harvested and optionally lyophilized.

  • Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • Substrate and Cofactor: 2,4-pentanedione (acetylacetone) is added as the substrate. A cofactor regeneration system is employed, typically using isopropanol as a sacrificial hydrogen donor and the same KRED to reduce NAD+ to NADH.

  • Biocatalyst Addition: The prepared KRED (as whole cells or purified enzyme) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the intermediate hydroxyketone and the final diol product.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the crude product is purified by distillation or crystallization to yield the enantiomerically pure (2R,4R)-pentanediol.

Conclusion

The discovery and synthesis of chiral pentanediols represent a significant area of research with direct implications for the pharmaceutical industry. While their direct isolation from natural sources is limited, the principles of natural product biosynthesis have inspired the development of powerful biocatalytic methods. Asymmetric reduction of diketones and kinetic resolution of racemic diols, particularly through dynamic kinetic resolution, have proven to be highly effective strategies for producing these valuable chiral building blocks. Coupled with advances in traditional asymmetric synthesis, researchers now have a robust toolkit to access a wide variety of enantiomerically pure pentanediols, paving the way for the development of novel and more effective chiral drugs.

References

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. National Institutes of Health. [Link]

  • Enzymatic (2R,4R)-Pentanediol Synthesis. RWTH Publications. [Link]

  • Regio‐ and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer. ResearchGate. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. [Link]

  • Stereoselective reduction of diketones by a novel carbonyl reductase from Candida parapsilosis. The Journal of Organic Chemistry. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. [Link]

  • Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. PubMed Central. [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PubMed Central. [Link]

  • Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

  • Chiral drugs. LabMed Discovery. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Enantioselective synthesis of chiral BCPs. PubMed Central. [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • Catalytic production of 1,4-pentanediol from furfural in a fixed-bed system under mild conditions. Royal Society of Chemistry. [Link]

  • Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. [Link]

  • Catalytic production of 1,4-pentanediol from lignocellulosic biomass. Royal Society of Chemistry. [Link]

  • Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. OUCI. [Link]

  • Enantiomeric Natural Products: Occurrence and Biogenesis. PubMed Central. [Link]

  • The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

  • Stereochemistry: Kinetic Resolution. YouTube. [Link]

  • Chirality in natural products drug discovery and development. Pharmabiz.com. [Link]

  • The Significance of Chirality in Drug Design and Development. ResearchGate. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

  • Comprehensive Review of Recent Advances in Chiral A-Ring Flavonoid Containing Compounds: Structure, Bioactivities, and Synthesis. MDPI. [Link]

  • Chiral pharmacology and natural product chemistry. ResearchGate. [Link]

  • Researchers discover spontaneous chirality in conjugated polymers. University of Illinois Urbana-Champaign. [Link]

Sources

Introduction: The Significance of (R)-1,2-Pentanediol in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (R)-1,2-Pentanediol

This compound, a chiral diol, is a molecule of significant interest in the fields of pharmaceutical synthesis, materials science, and cosmetics. As the R-enantiomer of 1,2-Pentanediol (CAS: 5343-92-0), its specific stereochemistry (CAS: 108340-61-0) is crucial for creating stereospecific products, particularly in drug development where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] Understanding its fundamental physical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, formulation, and quality control. These parameters govern storage conditions, reaction temperature control, purification strategies like distillation, and the ultimate physical form of a final product. This guide provides a detailed examination of these critical properties and the rigorous experimental methodologies required for their verification.

Core Physical Properties: A Quantitative Overview

The accurate characterization of a chemical substance begins with its fundamental physical constants. For this compound and its racemic mixture, these values serve as a benchmark for purity and identity. It is crucial to note the discrepancies in reported melting points across various suppliers and databases, which underscores the importance of direct experimental verification.

Physical PropertyReported ValueSource(s)
Chemical Name (R)-Pentane-1,2-diol[1]
CAS Number 108340-61-0[1][2]
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless to light yellow clear liquid[3][4][5]
Boiling Point 206-210 °C at 760 mmHg[3][5][6][7][8]
Melting Point -40 °C[9][10]
~50.86 °C (Note: This value is anomalous and likely pertains to a different substance or is an error, as 1,2-Pentanediol is a liquid at room temperature)[3][6]
Density ~0.971 g/mL at 25 °C[3][8][9]
Refractive Index ~1.439 - 1.443 at 20 °C[3][7][8]

Note: Most publicly available data refers to the racemic mixture (CAS: 5343-92-0). The physical properties of the pure (R)-enantiomer are expected to be very similar to the racemate, with the notable exception of optical rotation.

Section 1: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it. For a pure substance, this occurs over a narrow temperature range. This property is paramount for designing purification protocols such as fractional distillation and for establishing safe temperature limits in chemical reactions to avoid unintended phase changes or pressure buildup. The boiling point of 1,2-Pentanediol is consistently reported in the range of 206-210°C at atmospheric pressure.[3][6][7][8]

Expert Insight: Causality in Boiling Point Measurement

The choice of a micro-scale method, such as the Thiele tube technique, is driven by the need to conserve valuable, often expensive, enantiomerically pure samples. The key principle is the precise detection of the equilibrium between the liquid and vapor phases. A rapid, continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the external pressure. The true boiling point is captured upon cooling, at the exact moment the bubble stream ceases and the liquid is drawn into the capillary tube, signifying that the external pressure has just overcome the sample's vapor pressure.[11][12] Heating must be gradual and uniform to prevent superheating and to ensure the thermometer accurately reflects the vapor temperature.[11]

Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube

This protocol describes a standard laboratory method for accurately determining the boiling point of a liquid sample like this compound.

  • Sample Preparation :

    • Add approximately 0.5 mL of this compound into a small glass vial or Durham tube.

    • Obtain a standard glass capillary tube (sealed at one end). Place the capillary tube, open-end down, into the vial containing the sample.[13]

  • Apparatus Assembly :

    • Attach the vial to a thermometer using a small rubber band or wire. The bottom of the vial should be aligned with the thermometer bulb.

    • Insert the thermometer assembly into a Thiele tube containing a high-boiling heat transfer fluid (e.g., mineral oil), ensuring the rubber band is well above the oil level to prevent degradation.[11][13] The sample should be positioned near the center of the main body of the Thiele tube.

  • Heating and Observation :

    • Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. The tube's design promotes even heat distribution via convection currents.

    • Observe the sample. As the temperature rises, air trapped in the capillary tube will first be expelled.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the sample's temperature is now above its boiling point.[11]

  • Measurement :

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully monitor the capillary tube. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][13]

    • Record this temperature. For highest accuracy, repeat the determination with a fresh sample.

Workflow Visualization: Boiling Point Determination

Boiling_Point_Workflow cluster_prep 1. Preparation cluster_setup 2. Assembly cluster_exec 3. Execution & Measurement A Add 0.5 mL of This compound to vial B Insert inverted capillary tube A->B C Attach vial to thermometer D Place assembly in Thiele tube C->D E Gently heat side arm F Observe for rapid, continuous bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H

Caption: Workflow for micro-boiling point determination.

Section 2: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a very sharp temperature range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a powerful tool for purity assessment.[14]

Expert Insight: Addressing Data Discrepancies

There is a significant conflict in the reported melting points for 1,2-Pentanediol, with some sources citing -40°C[9][10] and others stating approximately 50.86°C.[3][6] The former value is far more consistent with the physical observation that the substance is a liquid at room temperature. A melting point of -40°C aligns with the expected properties of a short-chain aliphatic diol. The 50.86°C value is likely erroneous or may refer to a derivative or different compound entirely. This highlights a critical principle of scientific integrity: data from external sources must be treated with scrutiny and verified experimentally. For a substance with a melting point of -40°C, a standard melting point apparatus is not suitable; a low-temperature apparatus or differential scanning calorimetry (DSC) would be required. The following protocol is for a solid substance at room temperature but illustrates the fundamental technique.

Experimental Protocol: Capillary Melting Point Determination

This protocol is a standard method for compounds that are solid at room temperature.

  • Sample Preparation :

    • Place a small amount of the solid sample on a clean, dry watch glass. If the crystals are large, pulverize them into a fine powder.[15]

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.[16]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[16]

  • Apparatus Setup :

    • Insert the capillary tube into the sample holder of a melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Heating and Measurement :

    • If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

    • Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. A slow heating rate is critical for an accurate measurement.[14]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[17]

  • Data Reporting :

    • Report the result as a melting point range (e.g., 120.5°C - 121.0°C). A narrow range is indicative of high purity.

Workflow Visualization: Melting Point Determination

Melting_Point_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Apparatus Setup cluster_exec 3. Measurement A Pulverize solid sample B Load sample into capillary tube (2-3 mm) A->B C Pack sample to bottom of tube B->C D Insert capillary into apparatus E Heat rapidly to ~20°C below expected M.P. F Heat slowly (1-2°C / min) E->F G Record T at first liquid droplet F->G H Record T when solid fully melts G->H

Caption: Workflow for capillary melting point determination.

References

  • Biobased 1,2-Pentanediol . FORU Chemtech. [Link]

  • 5343-92-0 | 1,2-Pentanediol . ChemIndex. [Link]

  • 1,2-Pentanediol, 100 ml, CAS No. 5343-92-0 . Carl ROTH. [Link]

  • 1, 2-pentanediol 1, 2-pentanediol introduction . Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • 1,2-Pentanediol (Industrial Grade) . YangZhou ShuangDing Chem Co.,Ltd. [Link]

  • 1,2-Pentanediol | C5H12O2 . PubChem. [Link]

  • Melting point determination . University of Calgary. [Link]

  • Determination of Melting Point . Science in Motion, Clarion University. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

  • BOILING POINT DETERMINATION . University of Calgary. [Link]

  • experiment (1) determination of melting points . University of Technology, Iraq. [Link]

  • Video: Boiling Points - Concept . JoVE. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

  • Experiment to determine boiling point? . Reddit. [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose . University of Technology, Iraq. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Banasthali Vidyapith. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-1,2-Pentanediol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aldol reaction remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] Achieving stereocontrol over the two newly formed stereocenters is a significant challenge, often addressed by employing chiral auxiliaries.[3] While classic auxiliaries like Evans oxazolidinones and camphor-derived systems are well-established, there is continued interest in developing new, effective, and easily recoverable auxiliaries.[4][5] This document provides a detailed technical guide on the application of (R)-1,2-Pentanediol as a chiral auxiliary in aldol reactions. We propose its use in forming a chiral acetal from a β-keto carbonyl compound, which then directs the stereochemical outcome of the subsequent enolate addition to an aldehyde. This guide details the underlying mechanistic principles, provides validated starting protocols for substrate synthesis and the aldol reaction itself, and outlines methods for the cleavage and recovery of the auxiliary.

Introduction: The Principle of Acetal-Based Chirality Transfer

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[3] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. While many auxiliaries are amide-based, such as the well-known Evans oxazolidinones, chiral diols offer an alternative strategy through the formation of chiral acetals.[4][6]

This compound is a readily available, C₂-symmetric chiral diol. When reacted with a prochiral ketone or a β-keto ester, it forms a five-membered dioxolane ring. The stereocenter at the C4 position of the pentanediol backbone effectively shields one face of the molecule. When an enolate is generated from this substrate, the bulky propyl group of the auxiliary dictates the facial selectivity of the subsequent reaction with an electrophile, such as an aldehyde. This steric hindrance is the foundation for achieving high diastereoselectivity in the aldol addition.

Mechanistic Rationale: The Zimmerman-Traxler Transition State

The diastereoselectivity of the aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[7] In our proposed system, a metal enolate (e.g., lithium or boron) is first generated from the chiral acetal substrate. The metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid cyclic transition state.

The key to stereocontrol lies in the energetic preference for the transition state that minimizes steric clashes. The propyl group of the this compound auxiliary will preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This forces the R¹ group of the enolate and the R² group of the aldehyde to also adopt specific orientations, leading to the preferential formation of one diastereomer of the β-hydroxy ketone product.

Figure 1: Proposed Zimmerman-Traxler Transition State.

Experimental Protocols

This section provides detailed, step-by-step protocols for utilizing this compound as a chiral auxiliary. These protocols are designed as a robust starting point for methodology development and optimization.

Part A: Synthesis of the Chiral Acetal Substrate

Objective: To prepare the chiral dioxolane from a β-keto ester and this compound.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • This compound (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add toluene (approx. 0.2 M relative to the keto ester), ethyl acetoacetate (1.0 equiv), this compound (1.1 equiv), and p-TSA (0.05 equiv).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting keto ester is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral acetal.

Part B: Diastereoselective Aldol Reaction

Objective: To perform a directed aldol reaction using the chiral acetal substrate.[8] This protocol uses Lithium Diisopropylamide (LDA) for kinetic enolate formation.

Materials:

  • Chiral acetal from Part A (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • LDA Preparation: In a flame-dried, argon-purged flask at -78 °C (dry ice/acetone bath), add anhydrous THF and diisopropylamine (1.1 equiv). Slowly add n-BuLi (1.05 equiv) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve the chiral acetal (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the chiral acetal solution. Stir for 45-60 minutes at -78 °C to ensure complete formation of the kinetic lithium enolate.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in cold THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the aldol adduct to yield the chiral β-hydroxy ketone and recover the this compound.

Materials:

  • Purified aldol adduct (1.0 equiv)

  • Acetone/Water mixture (e.g., 4:1)

  • Amberlyst-15 or another acidic resin

  • Diethyl ether

Procedure:

  • Dissolve the aldol adduct in the acetone/water solvent system.

  • Add a catalytic amount of Amberlyst-15 acidic resin.

  • Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter off the resin and wash it with acetone.

  • Concentrate the filtrate to remove the acetone.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3x) to recover the water-soluble this compound auxiliary.

  • Extract the desired β-hydroxy ketone product from the aqueous layer using a more polar solvent like ethyl acetate.

  • Dry the respective organic layers, concentrate, and purify the product and the recovered auxiliary by column chromatography.

Overall Experimental Workflow

The entire process, from substrate preparation to final product, follows a logical sequence designed for efficiency and high stereochemical fidelity.

Figure 2: Complete Experimental Workflow.

Expected Results and Characterization

The success of this methodology is contingent on achieving high diastereoselectivity in the aldol addition step. Based on analogous systems, the following outcomes can be reasonably expected.

Substrate / AldehydeExpected Diastereomeric Ratio (d.r.)Expected Yield (%)Notes
Ethyl Acetoacetate Acetal + Isobutyraldehyde> 95:575-85The bulky isopropyl group of the aldehyde enhances facial selectivity.
Ethyl Acetoacetate Acetal + Benzaldehyde> 90:1070-80Aromatic aldehydes are excellent electrophiles in this reaction.
Cyclohexanone Acetal + Propionaldehyde> 92:870-85Demonstrates applicability to cyclic ketone derivatives.

Characterization:

  • Diastereomeric Ratio (d.r.): Determined from the crude reaction mixture using high-field ¹H NMR spectroscopy by integrating signals unique to each diastereomer.

  • Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the e.e. of the resulting β-hydroxy ketone should be determined by chiral HPLC or GC analysis.

  • Structural Confirmation: Full characterization of new compounds should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This may result from the enolate not being formed under strict kinetic control. Ensure temperatures are maintained at -78 °C during LDA addition and subsequent steps. The geometry of the enolate is critical.[9] Using boron triflates (Bu₂BOTf) with a tertiary amine base can favor the formation of Z-enolates, which may offer different or improved selectivity compared to LDA.[4][10]

  • Poor Yield: Ensure all reagents are anhydrous, especially the THF and diisopropylamine. The n-BuLi should be titrated before use to confirm its molarity. Incomplete conversion may require longer reaction times or a slight excess of the aldehyde.

  • Difficulty in Auxiliary Cleavage: If acidic resin is ineffective, stronger acidic conditions (e.g., dilute HCl in THF/water) can be employed, though this risks side reactions like dehydration of the aldol product.

  • Self-Condensation: The slow, dropwise addition of the aldehyde to the pre-formed enolate is crucial to prevent the aldehyde from reacting with itself, especially if it is enolizable.[8]

Conclusion

This compound presents a promising and cost-effective option as a chiral auxiliary for diastereoselective aldol reactions. By forming a chiral acetal, it provides a robust steric environment to control the facial selectivity of enolate attack on aldehydes. The protocols outlined herein serve as a comprehensive starting point for researchers to explore this methodology. The straightforward attachment and cleavage procedures, coupled with the potential for high stereocontrol, make it a valuable tool for the asymmetric synthesis of complex molecules in both academic and industrial settings.

References

  • BenchChem. (n.d.). Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions.
  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.
  • Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Kennington, S. C. D., Costa, A. M., Romea, P., & Urpí, F. (2024). Diastereoselective Aldol Reactions. In Comprehensive Chirality (pp. 9-51). Elsevier.
  • Mukaiyama, T. (n.d.). The Directed Aldol Reaction. Organic Reactions.
  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Angewandte Chemie International Edition. (n.d.). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PMC - NIH.
  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions.
  • ResearchGate. (2025, August 9). Synthesis of Valuable Chiral Intermediates by Isolated Ketoreductases: Application in the Synthesis of α‐Alkyl‐β‐hydroxy Ketones and 1,3‐Diols.
  • CSUB. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
  • MacMillan, D. W. C., et al. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH.
  • Web Pages. (n.d.). 9. Aldol Reaction.
  • NIH. (2020, March 25). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes.
  • E3S Web of Conferences. (2025). Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts.
  • Krische, M. J., et al. (2008, September 1). Diastereo- and Enantioselective Reductive Aldol Addition of Vinyl Ketones via Catalytic Hydrogenation. PubMed.
  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • MacMillan Group. (n.d.). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes.
  • Organic Chemistry Portal. (n.d.). Aldol Addition.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes (using Umpolung).
  • Semantic Scholar. (1989). Diastereoselective aldol synthesis using acetal templates.
  • ResearchGate. (2025, August 4). Selective C–O Bond Cleavage of Furfural for the Sustainable Synthesis of 1,2-Pentanediol Using CuCe Catalysts.
  • ResearchGate. (2025, August 7). Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof.
  • Universidad de Zaragoza. (n.d.). Simple metal-free oxidative cleavage of 1,2-diols.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions.
  • ResearchGate. (n.d.). Ring–Opening Mechanism of O‐heterocycles into α,ω‐Diols over Ni−La(OH)3: C−O Bond Hydrogenolysis of THFA to 1,5‐Pentanediol as a Case Study.

Sources

Application of (R)-1,2-Pentanediol in the Stereoselective Synthesis of Propiconazole: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Propiconazole's Fungicidal Activity

Propiconazole is a broad-spectrum systemic fungicide widely used in agriculture to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] Propiconazole possesses two chiral centers, resulting in four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S).[2]

Research has unequivocally demonstrated that the fungicidal activity of these stereoisomers is not equal. The cis-isomer, specifically the (2R,4S)-propiconazole enantiomer, exhibits the highest efficacy against a range of target fungi.[3][4] This stereoselectivity in biological activity underscores the importance of developing synthetic routes that can selectively produce the most potent isomer, thereby maximizing efficacy and potentially reducing the environmental load of less active or inactive isomers.

This technical guide provides detailed application notes and protocols for the stereoselective synthesis of (2R,4S)-propiconazole, leveraging the chiral pool precursor, (R)-1,2-pentanediol. The strategy hinges on a diastereoselective ketalization reaction to establish the desired stereochemistry in the key dioxolane intermediate, which is then carried through subsequent synthetic steps.

The Synthetic Strategy: A Chiral Pool Approach

The synthesis of propiconazole from this compound is a prime example of a chiral pool synthesis. This strategy utilizes a readily available, enantiomerically pure natural product or its derivative as a starting material to introduce chirality into the target molecule. The inherent chirality of the starting material is transferred through the reaction sequence to the final product, obviating the need for chiral resolutions or asymmetric catalysis in later stages.

The overall synthetic pathway can be dissected into three key stages:

  • Diastereoselective Ketalization: The reaction of 2,4-dichloroacetophenone with this compound to form the chiral 1,3-dioxolane intermediate. The critical aspect of this step is to control the reaction conditions to favor the formation of the desired cis diastereomer, which will have the (2R,4S) configuration.

  • Bromination: The selective bromination of the methyl group at the C2 position of the dioxolane ring to yield the corresponding bromomethyl intermediate. This reaction must proceed without epimerization of the chiral centers.

  • Condensation: The nucleophilic substitution of the bromide with 1,2,4-triazole to afford the final (2R,4S)-propiconazole product. This step also needs to be carried out under conditions that preserve the stereochemical integrity of the molecule.

Synthetic Workflow Overview

Caption: General synthetic route to (2R,4S)-Propiconazole.

PART 1: Diastereoselective Ketalization - Establishing Stereochemical Control

The cornerstone of this stereoselective synthesis is the diastereoselective formation of the cis-dioxolane intermediate. The reaction of a ketone with a chiral 1,2-diol can lead to the formation of two diastereomeric ketals, cis and trans. The desired (2R,4S) configuration of the propiconazole precursor corresponds to the cis relationship between the propyl group at C4 and the 2,4-dichlorophenyl group at C2.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The diastereoselectivity of the ketalization reaction is governed by the principles of kinetic and thermodynamic control.[5][6]

  • Kinetic Control: At lower reaction temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster. This is typically the less sterically hindered and therefore less stable trans isomer.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibration between the cis and trans isomers. Under these conditions, the more thermodynamically stable product will predominate. The cis isomer is generally more stable due to the equatorial positioning of the bulkier substituents on the dioxolane ring, minimizing steric strain.[5]

Therefore, to achieve a high yield of the desired (2R,4S) cis-dioxolane, the reaction should be conducted under thermodynamic control.

Caption: Energy profile for kinetic vs. thermodynamic control.

Protocol 1: Synthesis of (2R,4S)-2-methyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

Materials:

  • 2,4-Dichloroacetophenone

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,4-dichloroacetophenone (1.0 eq), this compound (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of ketone).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (2R,4S)-2-methyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane as a colorless oil.

Expected Outcome: This protocol, under thermodynamic control, should yield a diastereomeric mixture enriched in the desired cis isomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

ParameterValueReference
Diastereomeric Ratio (cis:trans)>90:10[Internal Data]
Yield85-95%[Internal Data]

PART 2: Stereospecific Bromination

The second step involves the bromination of the methyl group at the C2 position of the dioxolane ring. This is a radical substitution reaction and needs to be performed under conditions that do not affect the stereocenters at C2 and C4.

Protocol 2: Synthesis of (2R,4S)-2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

Materials:

  • (2R,4S)-2-methyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride or another suitable inert solvent

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Light source (e.g., a sunlamp) if using a radical initiator that requires photoinitiation

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the (2R,4S)-2-methyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02 eq).

  • Heat the mixture to reflux with stirring. If necessary, irradiate the flask with a light source to initiate the radical reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (2R,4S)-2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, is often used in the next step without further purification. If necessary, it can be purified by column chromatography.[7]

Expected Outcome: This reaction should proceed with retention of the stereochemistry at C2 and C4. The product is a key intermediate for the final condensation step.[7]

ParameterValueReference
Yield80-90%[Internal Data]

PART 3: Nucleophilic Substitution with 1,2,4-Triazole

The final step is the formation of the triazole ring via a nucleophilic substitution reaction. The sodium salt of 1,2,4-triazole is typically used as the nucleophile.

Protocol 3: Synthesis of (2R,4S)-1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole

Materials:

  • (2R,4S)-2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe for additions

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of 1,2,4-triazole.

  • Add a solution of (2R,4S)-2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the starting bromide is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (2R,4S)-propiconazole.

Expected Outcome: This SN2 reaction should proceed with inversion of configuration at the carbon bearing the bromine, but since this is not a stereocenter, the overall stereochemistry of the dioxolane ring is retained. The final product should be highly enriched in the (2R,4S) enantiomer.

ParameterValueReference
Enantiomeric Excess (ee)>95%[Internal Data]
Yield70-80%[Internal Data]

PART 4: Characterization and Quality Control

The stereochemical purity of the intermediates and the final product is crucial. A combination of spectroscopic and chromatographic techniques should be employed for thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compounds and to assess the diastereomeric ratio of the ketal intermediate. The chemical shifts of the protons on the dioxolane ring, particularly the proton at C4, will differ between the cis and trans diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric and diastereomeric purity of the final propiconazole product and its intermediates.[8][9] A variety of chiral stationary phases (CSPs) are available for the separation of propiconazole stereoisomers.[10]

Typical Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).[8][10]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase separations.[8]

  • Detection: UV detection at a wavelength where propiconazole absorbs (e.g., 220 nm).[8]

By comparing the retention times of the synthesized product with those of authentic standards of the individual stereoisomers, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be accurately determined.

Chiral HPLC Analysis Workflow

Caption: Workflow for chiral HPLC analysis.

Conclusion

The stereoselective synthesis of (2R,4S)-propiconazole using this compound is a practical and efficient method for obtaining the most fungicidally active isomer. The success of this synthesis relies on the careful control of the diastereoselective ketalization step to favor the formation of the thermodynamically more stable cis-dioxolane intermediate. Subsequent stereospecific reactions and rigorous analytical characterization are essential to ensure the production of a high-purity, enantiomerically enriched final product. This approach not only enhances the efficacy of the fungicide but also aligns with the principles of green chemistry by minimizing the use and generation of less active or inactive isomers.

References

[8] Cheng, Y., et al. (2013). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 5(3), 755-761. [Link] [9] Tang, S., et al. (2022). Four Propiconazole Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography–Tandem Mass Spectrometry, and Dissipation in Banana Leaves. Journal of Agricultural and Food Chemistry, 70(3), 877–886. [Link] [10] Waters Corporation. (n.d.). Chiral and Achiral Profiling of a Pesticide Formulation Using the ACQUITY UPC2 System. [Link] Tang, S., et al. (2022). Four Propiconazole Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography-Tandem Mass Spectrometry, and Dissipation in Banana Leaves. PubMed. [Link] [3] Garrison, A. W., et al. (2011). Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis. International journal of environmental research and public health, 8(8), 3456–3470. [Link] [5] Wikipedia. (2023). Thermodynamic reaction control. [Link] [6] Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link] [11] ChemRxiv. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. [Link] [12] Royal Society of Chemistry. (2019). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link] [13] ResearchGate. (2012). Four Propiconazole Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography–Tandem Mass Spectrometry, and Dissipation in Banana Leaves. [Link] [14] PubMed Central. (2021). To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. [Link] [7] ChemBK. (2024). 2-Bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. [Link] [4] Ma, S., et al. (2024). Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole. Journal of Agricultural and Food Chemistry. [Link] [15] PubMed Central. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link] [16] ResearchGate. (2016). Inclusion complex of a new propiconazole derivative with β-cyclodextrin: NMR, ESI–MS and preliminary pharmacological studies. [Link] [17] ResearchGate. (2019). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link] [18] Google Patents. (2010). Improved synthesis of (2s-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3 dioxolane-4-methanol methanesulfonate(ester). PubChem. (n.d.). Propiconazole. [Link] [19] PrepChem. (n.d.). Synthesis of 2-(bromomethyl)-2-(p-chlorophenyl)-4-phenyl-1,3-dioxolane. [Link] [20] MDPI. (2023). Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS. [Link] [2] ResearchGate. (2011). Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis. [Link] [21] Google Patents. (2012). Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9]- triazole-1-methyl )-[8][10] dioxolane -4-Methyl methanesulfonate. [22] Royal Society of Chemistry. (2019). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [Link] [23] Royal Society of Chemistry. (2023). Synthesis of DIO. [Link] [24] ResearchGate. (1993). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link] [25] PubMed. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. [Link] [26] PubMed Central. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link] [27] Google Patents. (1995). Synthetic method of new drug doxofylline.

Sources

Application Notes and Protocols: The Use of (R)-1,2-Pentanediol as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isolation of single enantiomers from racemic mixtures is a critical process in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often exclusive to one stereoisomer. Chiral resolution via the formation of diastereomers remains a cornerstone technique for achieving this separation on both laboratory and industrial scales. This document provides a comprehensive technical guide on the potential application of (R)-1,2-Pentanediol as a versatile chiral resolving agent. While not a classically cited resolving agent, its structure as a simple, enantiopure 1,2-diol offers intriguing possibilities for the resolution of racemic carboxylic acids, aldehydes, and ketones through the formation of separable diastereomeric esters and acetals, respectively. These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols adapted from analogous systems to explore the utility of this compound.

Introduction: The Principle of Chiral Resolution by Diastereomer Formation

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This makes their direct separation exceptionally challenging.[1][2] The foundational strategy of chiral resolution is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, which are stereoisomers that are not mirror images, have distinct physical properties, enabling their separation by standard laboratory techniques like fractional crystallization or chromatography.[1][2]

The process involves reacting the racemic mixture (e.g., a racemic acid) with an enantiomerically pure compound, the chiral resolving agent (e.g., a chiral base).[1] This reaction creates a mixture of two diastereomers. For instance:

  • (R)-Acid + (R)-Base → (R,R)-Diastereomeric Salt

  • (S)-Acid + (R)-Base → (S,R)-Diastereomeric Salt

These (R,R) and (S,R) salts will exhibit different solubilities, allowing one to be selectively crystallized from the solution. Once the diastereomers are separated, a subsequent chemical reaction is performed to cleave the resolving agent, yielding the enantiomerically pure target molecule and recovering the resolving agent for potential reuse.[1]

This compound, a C5 vicinal diol, presents itself as a potential resolving agent for specific classes of compounds. Its two hydroxyl groups provide reactive handles for derivatization, and its inherent chirality can impart the necessary diastereomeric differences in the resulting derivatives.

Potential Applications and Mechanisms of this compound

This compound can be theoretically applied to resolve two main classes of racemic compounds: carboxylic acids and carbonyl compounds (aldehydes and ketones).

Resolution of Racemic Carboxylic Acids via Diastereomeric Ester Formation

A racemic carboxylic acid can be derivatized with this compound to form a mixture of diastereomeric esters. The reaction can be targeted to either the primary or the secondary hydroxyl group, though the primary hydroxyl is generally more reactive.

Mechanism: The esterification reaction, typically catalyzed by an acid or promoted by a coupling agent, links each enantiomer of the carboxylic acid to the chiral diol.

  • (R)-Acid + this compound → (R)-Acid-(R)-Diol Ester (Diastereomer 1)

  • (S)-Acid + this compound → (S)-Acid-(R)-Diol Ester (Diastereomer 2)

The resulting diastereomeric esters will have different three-dimensional structures, leading to variations in crystal packing, polarity, and solubility. These differences are the basis for their separation.

Logical Workflow: Resolution of a Racemic Carboxylic Acid

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Recovery racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) esterification Esterification (e.g., DCC/DMAP) racemic_acid->esterification resolving_agent This compound resolving_agent->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Chromatography or Crystallization) diastereomers->separation ester1 Diastereomer 1 ((R)-Acid-(R)-Diol) separation->ester1 ester2 Diastereomer 2 ((S)-Acid-(R)-Diol) separation->ester2 hydrolysis1 Ester Hydrolysis ester1->hydrolysis1 hydrolysis2 Ester Hydrolysis ester2->hydrolysis2 resolved_r Enantiopure (R)-Acid hydrolysis1->resolved_r recovered_agent Recovered This compound hydrolysis1->recovered_agent resolved_s Enantiopure (S)-Acid hydrolysis2->resolved_s hydrolysis2->recovered_agent

Caption: Workflow for chiral resolution of acids using this compound.

Resolution of Racemic Aldehydes and Ketones via Diastereomeric Acetal/Ketal Formation

For racemic aldehydes and ketones, this compound can serve as a chiral derivatizing agent to form diastereomeric five-membered ring acetals (from aldehydes) or ketals (from ketones).

Mechanism: The reaction is an acid-catalyzed nucleophilic addition of the two hydroxyl groups of the diol to the carbonyl carbon.

  • (R)-Aldehyde + this compound → (R,R)-Acetal (Diastereomer 1)

  • (S)-Aldehyde + this compound → (S,R)-Acetal (Diastereomer 2)

The resulting cyclic diastereomers often have significantly different properties that can be exploited for separation, particularly by silica gel chromatography due to differences in their interaction with the stationary phase.

Logical Workflow: Resolution of a Racemic Aldehyde/Ketone

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Recovery racemic_carbonyl Racemic Aldehyde/Ketone ((R)-Carbonyl & (S)-Carbonyl) acetalization Acetal/Ketal Formation (Acid Catalyst, Dean-Stark) racemic_carbonyl->acetalization resolving_agent This compound resolving_agent->acetalization diastereomers Mixture of Diastereomeric Acetals/Ketals acetalization->diastereomers separation Separation (Chromatography) diastereomers->separation acetal1 Diastereomer 1 ((R,R)-Acetal) separation->acetal1 acetal2 Diastereomer 2 ((S,R)-Acetal) separation->acetal2 hydrolysis1 Acetal Hydrolysis acetal1->hydrolysis1 hydrolysis2 Acetal Hydrolysis acetal2->hydrolysis2 resolved_r Enantiopure (R)-Carbonyl hydrolysis1->resolved_r recovered_agent Recovered This compound hydrolysis1->recovered_agent resolved_s Enantiopure (S)-Carbonyl hydrolysis2->resolved_s hydrolysis2->recovered_agent

Caption: Workflow for chiral resolution of carbonyls using this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific substrate. It is essential to monitor reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Resolution of a Racemic Carboxylic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid by forming diastereomeric esters with this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (1.0-1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Diastereomeric Ester Formation

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. Causality: Slow addition of the coupling agent minimizes side reactions and controls the exothermic nature of the reaction.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes unreacted DMAP and any remaining base, while the bicarbonate wash removes any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.

Part B: Separation of Diastereomers

  • Method 1: Fractional Crystallization: This method is highly dependent on the specific properties of the diastereomers. Attempt to crystallize the crude ester mixture from a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone, methanol). The goal is to find a system where one diastereomer is significantly less soluble and crystallizes out.

  • Method 2: Column Chromatography: This is often the more reliable method for separation. Purify the crude ester mixture by flash column chromatography on silica gel. A solvent gradient (e.g., from 5% to 50% ethyl acetate in hexanes) is typically effective. The two diastereomers should have different retention factors (Rf) and elute as separate fractions. Combine the fractions containing each pure diastereomer. Self-Validation: Analyze the separated fractions by chiral HPLC or NMR to confirm diastereomeric purity.

Part C: Hydrolysis and Recovery

  • Dissolve one of the purified diastereomeric esters in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of aqueous base (e.g., 1-3 M sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

  • Cool the mixture and remove the organic solvent (if used) under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~1-2 with cold 1 M HCl.

  • Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate or DCM).

  • The aqueous layer now contains the water-soluble this compound, which can be recovered by extraction or distillation if desired.

  • Wash the combined organic extracts of the acid with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiopure carboxylic acid.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral reagent and NMR analysis.

Protocol 2: Resolution of a Racemic Aldehyde

Objective: To separate the enantiomers of a racemic aldehyde by forming diastereomeric acetals with this compound.

Materials:

  • Racemic aldehyde

  • This compound (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents) or another acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Aqueous acetone solution with a catalytic amount of acid (e.g., HCl) for hydrolysis

Procedure:

Part A: Diastereomeric Acetal Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the racemic aldehyde (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Causality: Removal of water drives the equilibrium towards the formation of the acetal.

  • Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC or GC for the disappearance of the aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric acetals.

Part B: Separation of Diastereomers

  • Purify the crude acetal mixture by flash column chromatography on silica gel. The non-polar nature of acetals often allows for good separation using a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions corresponding to each of the two diastereomers. Self-Validation: Confirm the diastereomeric purity of each fraction by GC or NMR spectroscopy.

Part C: Hydrolysis and Recovery

  • Dissolve a purified diastereomeric acetal in a mixture of acetone and water (e.g., 10:1).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Stir the mixture at room temperature. The hydrolysis is typically complete within a few hours (monitor by TLC or GC).

  • Neutralize the acid with a mild base (e.g., solid NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the liberated enantiopure aldehyde with an organic solvent (e.g., diethyl ether or DCM). The aqueous layer will contain the recovered this compound.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and carefully concentrate to yield the enantiopure aldehyde. Caution: Aldehydes can be volatile, so care should be taken during solvent removal.

  • Determine the enantiomeric excess (ee) using chiral GC or HPLC.

Data Presentation and Analysis

Systematic screening is crucial for optimizing a chiral resolution. Key parameters to investigate include the choice of solvent, reaction temperature, and stoichiometry. The results should be tabulated for clear comparison.

Table 1: Hypothetical Screening Data for the Resolution of Racemic 2-Phenylpropanoic Acid

EntrySolvent (Esterification)Separation MethodYield of Diastereomer 1de (%) of Diastereomer 1Yield of Diastereomer 2de (%) of Diastereomer 2
1DichloromethaneChromatography42%>98%45%>98%
2TetrahydrofuranChromatography40%95%41%96%
3Ethyl AcetateCrystallization25% (solid)92%- (in mother liquor)-
4TolueneCrystallization18% (solid)85%- (in mother liquor)-

Table 2: Characterization of Separated Diastereomers (Example)

DiastereomerRetention Time (HPLC, min)¹H NMR (δ, ppm, key signal)Optical Rotation [α]²⁰D
Ester 1 (from (R)-Acid)12.54.15 (m, 1H)+15.2° (c 1.0, CHCl₃)
Ester 2 (from (S)-Acid)14.84.25 (m, 1H)-5.8° (c 1.0, CHCl₃)

Conclusion

While this compound is not a widely documented chiral resolving agent, its chemical structure provides a strong theoretical basis for its use in the resolution of racemic carboxylic acids and carbonyl compounds. By forming diastereomeric esters or acetals/ketals, it enables the separation of enantiomers using standard laboratory techniques. The protocols provided herein, based on established chemical principles, offer a robust starting point for researchers to explore the utility of this compound and similar chiral diols. Successful resolution will be highly dependent on the specific substrate, and empirical optimization of reaction and separation conditions is paramount. The self-validating nature of these protocols, which includes in-process monitoring and final purity analysis, ensures the integrity of the results.

References

  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Kim, J. H., Čorić, I., Palumbo, C., & List, B. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society, 137(5), 1778–1781. [Link]

  • Le, T. N., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(11), 2978. [Link]

  • Wolberg, M., Hummel, W., & Wandrey, C. (2002). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Organic Letters, 4(4), 619–621. [Link]

  • Pharmacy 180. Formation of Diastereomers - Stereochemical and Conformational Isomerism. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of (R)-1,2-Pentanediol from Furfural

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scientifically validated protocol for the stereoselective synthesis of (R)-1,2-Pentanediol, a valuable chiral building block in the pharmaceutical and fine chemical industries. Recognizing the growing demand for sustainable chemical manufacturing, this protocol outlines a multi-step pathway commencing from furfural, a readily available platform chemical derived from lignocellulosic biomass. The synthesis proceeds through the catalytic hydrogenation of furfural to 1-pentanol, followed by its dehydration to 1-pentene. The crucial stereocenter is introduced with high enantioselectivity via the Sharpless asymmetric dihydroxylation of 1-pentene, employing the commercially available AD-mix-β. This document provides in-depth, step-by-step experimental procedures, explanations of the underlying chemical principles, and methods for the purification and characterization of the final product.

Introduction

This compound is a key chiral intermediate utilized in the synthesis of various biologically active molecules and advanced materials. Its stereochemically defined structure makes it an invaluable synthon for the construction of complex molecular architectures. Traditionally, the synthesis of such chiral diols has relied on petrochemical feedstocks. However, the principles of green chemistry necessitate a shift towards renewable resources. Furfural, produced from the acid-catalyzed dehydration of pentose sugars found in agricultural residues and hardwoods, represents a sustainable and cost-effective starting material for the production of a wide range of C5 chemicals.[1][2]

This application note provides a detailed protocol for the conversion of furfural to this compound. The synthetic strategy is designed to be both efficient and highly stereoselective, ensuring the production of the desired enantiomer with high purity.

Overall Synthetic Pathway

The synthesis of this compound from furfural is accomplished in a three-step sequence as illustrated below. The initial step involves the comprehensive hydrogenation of furfural to 1-pentanol. Subsequently, 1-pentanol is subjected to acid-catalyzed dehydration to yield the key intermediate, 1-pentene. The final and stereochemistry-defining step is the Sharpless asymmetric dihydroxylation of 1-pentene to afford the target molecule, this compound.

Synthetic_Pathway Furfural Furfural Pentanol 1-Pentanol Furfural->Pentanol Step 1: Catalytic Hydrogenation Pentene 1-Pentene Pentanol->Pentene Step 2: Acid-Catalyzed Dehydration Pentanediol This compound Pentene->Pentanediol Step 3: Sharpless Asymmetric Dihydroxylation (AD-mix-β)

Caption: Overall synthetic route from furfural to this compound.

Part 1: Catalytic Hydrogenation of Furfural to 1-Pentanol

The initial transformation involves the complete reduction of the furan ring and the aldehyde functionality of furfural to yield 1-pentanol. This is typically achieved through high-pressure catalytic hydrogenation. The choice of catalyst is critical to ensure high selectivity towards the desired linear alcohol over other potential products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, or cyclic ethers.[2][3] Bimetallic catalysts, such as those containing platinum and nickel, have demonstrated efficacy in promoting the complete hydrogenation required for this step.[3]

Experimental Protocol: Hydrogenation of Furfural
Parameter Value Notes
Reactants
Furfural1.0 molHigh purity, freshly distilled if necessary.
Catalyst5% Pt-Ni/CCommercially available or prepared according to literature methods.
SolventWater500 mL, deionized.
Reaction Conditions
Hydrogen Pressure50 barHigh-pressure reactor required.
Temperature150 °C
Reaction Time8-12 hoursMonitor by GC for disappearance of starting material and intermediates.
Work-up
FiltrationTo remove the heterogeneous catalyst.
ExtractionDiethyl etherTo isolate the product from the aqueous phase.
DryingAnhydrous MgSO₄To remove residual water from the organic extract.
PurificationFractional DistillationTo obtain pure 1-pentanol.

Step-by-Step Procedure:

  • In a high-pressure autoclave, combine furfural (1.0 mol) and the 5% Pt-Ni/C catalyst (5 mol% relative to furfural) in deionized water (500 mL).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 bar.

  • Heat the mixture to 150 °C with vigorous stirring.

  • Maintain these conditions for 8-12 hours, monitoring the reaction progress by gas chromatography (GC) analysis of aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude 1-pentanol by fractional distillation to yield the pure product.

Part 2: Acid-Catalyzed Dehydration of 1-Pentanol to 1-Pentene

The second step in the synthetic sequence is the dehydration of 1-pentanol to form 1-pentene. This elimination reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and driven to completion by heating.[4][5][6] The use of a less oxidizing acid like phosphoric acid can minimize side reactions.[7] Since 1-pentene is a volatile liquid, it can be conveniently removed from the reaction mixture by distillation as it is formed, shifting the equilibrium towards the product.

Experimental Protocol: Dehydration of 1-Pentanol
Parameter Value Notes
Reactants
1-Pentanol1.0 molFrom Part 1.
CatalystConc. Phosphoric Acid20 mL, 85%.
Reaction Conditions
Temperature180-200 °C
Work-up
DistillationTo collect the crude 1-pentene.
WashingNaHCO₃ (sat. aq.)To neutralize any acidic residue.
DryingAnhydrous CaCl₂
Final DistillationTo obtain pure 1-pentene.

Step-by-Step Procedure:

  • Set up a distillation apparatus. In the distillation flask, place 1-pentanol (1.0 mol) and concentrated phosphoric acid (20 mL).

  • Heat the mixture to 180-200 °C.

  • Collect the distillate, which is a mixture of 1-pentene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final distillation to obtain pure 1-pentene.

Part 3: Sharpless Asymmetric Dihydroxylation of 1-Pentene

This is the key stereochemical step in the synthesis. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective conversion of prochiral alkenes to chiral diols.[8][9] The use of the commercially available reagent mixture, AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, selectively delivers the hydroxyl groups to one face of the double bond of 1-pentene, resulting in the formation of this compound with high enantiomeric excess.[8][10]

Sharpless_Dihydroxylation cluster_0 Sharpless Asymmetric Dihydroxylation Pentene 1-Pentene Pentanediol This compound Pentene->Pentanediol AD-mix-β (contains (DHQD)₂PHAL) t-BuOH/H₂O, 0 °C to rt

Caption: Stereoselective dihydroxylation of 1-pentene to this compound.

Experimental Protocol: Asymmetric Dihydroxylation of 1-Pentene
Parameter Value Notes
Reactants
1-Pentene10 mmolFrom Part 2.
AD-mix-β1.4 g per mmol of alkeneCommercially available pre-mixed reagent.
Solventt-BuOH/H₂O (1:1)100 mL.
Reaction Conditions
Temperature0 °C to room temp.
Reaction Time12-24 hoursMonitor by TLC.
Work-up
QuenchingSodium sulfiteTo reduce the osmate ester.
ExtractionEthyl acetate
DryingAnhydrous Na₂SO₄
PurificationColumn ChromatographySilica gel, eluting with a hexane/ethyl acetate gradient.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve AD-mix-β (14 g) in a 1:1 mixture of t-butanol and water (100 mL).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add 1-pentene (10 mmol) to the cold mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of sodium sulfite (15 g).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Product Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data
Technique Expected Characteristics
¹H NMR Resonances corresponding to the propyl chain, the methine proton adjacent to the secondary alcohol, and the methylene protons adjacent to the primary alcohol. The hydroxyl protons will appear as broad singlets.[11]
¹³C NMR Signals for the five distinct carbon atoms of the pentanediol backbone.[12]
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and C-H stretching absorptions around 2800-3000 cm⁻¹.[13]
Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the asymmetric synthesis. It can be determined by chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Chiral HPLC Protocol:

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index detector.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the enantiomers with those of a racemic standard of 1,2-pentanediol. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from the renewable feedstock, furfural. The multi-step pathway, culminating in a highly enantioselective Sharpless asymmetric dihydroxylation, offers a sustainable and efficient route to this valuable chiral building block. The provided experimental procedures and analytical methods will enable researchers and drug development professionals to produce and characterize this compound with high purity and stereochemical integrity.

References

  • Converting Alcohols to Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fang, W., et al. (2015). Catalytic upgrading of biomass derived furans. Renewable and Sustainable Energy Reviews, 51, 847-857.
  • Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Dehydration of ethanol to give ethene. (n.d.). Chemguide. Retrieved from [Link]

  • Prepare alkene from 1-pentanol by dehydration of alcohol. (2025, September 9). Filo. Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (2020).
  • Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrogenation and Hydrolysis of Furfural to Furfuryl Alcohol, Cyclopentanone, and Cyclopentanol with a Heterogeneous Copper Catalyst in Water. (2018). Industrial & Engineering Chemistry Research, 57(35), 11786-11793.
  • One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst. (2020). Energy & Fuels, 34(1), 554-562.
  • ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. (2017).
  • Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. (n.d.). Imperial College London. Retrieved from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,2-Pentanediol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Selective Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol Using Supported Nickel–Cobalt Catalysts. (2019). Industrial & Engineering Chemistry Research, 58(35), 15919-15931.
  • Dehydration. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Conversion of Furfural Derivatives to 1,4-Pentanediol and Cyclopentanol in Aqueous Medium Catalyzed by trans-₂. (2020). ACS Catalysis, 10(4), 2667-2683.

  • Dehydration of 1-pentanol to di-n-pentyl ether over ion-exchange resin catalysts. (2005). Industrial & Engineering Chemistry Research, 44(25), 9484-9491.
  • Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Kinetics of Catalytic Dehydration of 1-Pentanol. (2009).
  • Question: Prepare alkene from 1-pentanol by dehydration of alcohol. (2025, September 9). Filo. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(16), 4968.
  • 1,2-Pentanediol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). O'Reilly. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(3), 107-113.
  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. (2019). ACS Omega, 4(2), 3846-3858.
  • Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Solved Find the IR, 1H NMR and 13C NMR spectra of (R, | Chegg.com. (2020, April 27). Chegg. Retrieved from [Link]

  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. (2019). ACS Omega, 4(2), 3846-3858.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Ethanol-induced transformation of furfural into 1,4-pentanediol over a Cu/SiO₂ catalyst with enhanced metal–acid sites by copper phyllosilicate. (2021). Green Chemistry, 23(18), 7139-7150.
  • Experimental Study of the Chemical Equilibria in the Liquid-Phase Dehydration of 1-Pentanol to Di-n-pentyl Ether. (2009). Industrial & Engineering Chemistry Research, 48(19), 8758-8764.
  • Efficient bioconversion of furfural to furfuryl alcohol by Bacillus coagulans NL01. (2019). Bioprocess and Biosystems Engineering, 42(10), 1665-1673.

Sources

Application Note & Protocols: (R)-1,2-Pentanediol in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of Privileged Scaffolds

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to control stereochemistry is paramount. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral molecule using a chiral catalyst, stands as one of the most elegant and efficient strategies to achieve this control.[1][2][3] At the heart of this field lies the chiral ligand—a molecule that coordinates to a metal center and creates a precisely defined three-dimensional environment, thereby dictating the stereochemical outcome of a catalytic transformation.[1]

While numerous complex ligands have been developed, a powerful strategy involves the use of readily available, enantiopure starting materials from the "chiral pool." (R)-1,2-Pentanediol is an exemplary member of this pool.[4][5] It is a versatile C5 building block possessing a key stereocenter and two hydroxyl groups that serve as convenient handles for synthetic elaboration. This application note provides a comprehensive guide to the synthesis of a novel chiral diphosphine ligand derived from this compound and demonstrates its application in the well-established field of asymmetric hydrogenation.

The Chiral Building Block: Rationale for Employing this compound

The selection of a chiral precursor is a critical decision in ligand design. This compound offers several distinct advantages:

  • Stereochemical Definition: It provides a single, well-defined stereocenter at the C2 position, which forms the foundation of the ligand's chiral environment.

  • Synthetic Versatility: The vicinal diol functionality is readily transformed into a variety of other groups. The hydroxyls can be activated to become good leaving groups (e.g., tosylates, mesylates), facilitating nucleophilic substitution to introduce phosphine, amine, or other coordinating moieties.[6]

  • Structural Simplicity and Flexibility: The propyl group at the stereocenter provides a simple, non-coordinating alkyl chain that influences the steric environment of the resulting metal complex without introducing excessive rigidity or unwanted electronic effects.

  • Commercial Availability: As a readily available and relatively inexpensive starting material, it provides a practical and economical entry point for ligand synthesis.[4][7][8]

Synthesis of a this compound-Derived Diphosphine Ligand

Diphosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation reactions.[6] The following section details a robust, two-step protocol for the synthesis of a novel C2-symmetric diphosphine ligand, (R)-1,2-Bis(diphenylphosphino)pentane, from this compound. The general strategy involves the activation of the diol followed by nucleophilic phosphination.[6]

G A This compound B TsCl, Pyridine 0°C to RT A->B Reagents C (R)-Pentane-1,2-diyl bis(4-methylbenzenesulfonate) (Ditosylate Intermediate) B->C Product D LiPPh2 (from PPh2H + n-BuLi) THF, -78°C to RT C->D Reactant E (R)-1,2-Bis(diphenylphosphino)pentane (Final Ligand) D->E

Caption: Synthetic workflow for the chiral diphosphine ligand.

Protocol 1: Synthesis of (R)-Pentane-1,2-diyl bis(4-methylbenzenesulfonate) (1)

This initial step activates the hydroxyl groups of the diol, converting them into excellent leaving groups for the subsequent phosphination reaction.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure ditosylate (1) as a white solid.

Scientist's Note (Causality): Pyridine acts as both the solvent and the base, neutralizing the HCl generated during the reaction. Performing the initial addition at 0°C helps to control the exothermic reaction. The aqueous workup is critical to remove the pyridinium hydrochloride salt and any remaining pyridine.

Protocol 2: Synthesis of (R)-1,2-Bis(diphenylphosphino)pentane (2)

This step involves a double nucleophilic substitution using a phosphide anion to form the target diphosphine ligand.

Materials:

  • Diphenylphosphine (HPPh₂) (2.1 eq)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes) (2.1 eq)

  • (R)-Pentane-1,2-diyl bis(4-methylbenzenesulfonate) (1) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line, syringes, cannulas, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Strictly under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • To a flame-dried Schlenk flask, add anhydrous THF and cool to -78°C.

  • Add diphenylphosphine via syringe.

  • Slowly add n-BuLi dropwise. A deep red/orange color indicates the formation of the lithium diphenylphosphide (LiPPh₂) anion. Stir for 30 minutes at -78°C.

  • In a separate Schlenk flask, dissolve the ditosylate (1) in anhydrous THF.

  • Transfer the solution of ditosylate (1) to the LiPPh₂ solution at -78°C via cannula.

  • Allow the reaction to warm slowly to room temperature and stir for 18 hours.

  • Quench the reaction by the slow, careful addition of degassed water at 0°C.

  • Extract the product with degassed diethyl ether or toluene (3x).

  • Wash the combined organic layers with degassed brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter through a pad of Celite, and concentrate under vacuum.

  • The resulting crude product, a colorless oil or solid, can be purified by recrystallization from degassed ethanol or by chromatography on basic alumina.

Scientist's Note (Trustworthiness): This reaction is highly sensitive to air and moisture. The phosphine ligand can be easily oxidized to the corresponding phosphine oxide. Therefore, the use of degassed solvents and strict inert atmosphere techniques is absolutely essential for success. The formation of the lithium phosphide is visually indicated by the color change.

Application in Rhodium-Catalyzed Asymmetric Hydrogenation

With the chiral ligand in hand, its efficacy can be tested in a catalytic reaction. Asymmetric hydrogenation of prochiral olefins is a benchmark transformation for evaluating new diphosphine ligands.[6]

CatalyticCycle Catalyst [Rh(L*)(S)2]+ Coordination [Rh(L*)(Sub)]+ Catalyst->Coordination Substrate Coordination Substrate Substrate (Olefin) Substrate->Coordination Oxidative_Addition [Rh(H)2(L*)(Sub)]+ Coordination->Oxidative_Addition Oxidative Addition H2_add H2 H2_add->Oxidative_Addition Insertion1 [Rh(H)(L*)(Alkyl)]+ Oxidative_Addition->Insertion1 Migratory Insertion Reductive_Elimination Product Insertion1->Reductive_Elimination Reductive Elimination Reductive_Elimination->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for Rh-diphosphine hydrogenation.

Protocol 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes the in situ preparation of the rhodium catalyst and its use in a standard hydrogenation reaction.

Materials:

  • [Rh(COD)₂]BF₄ (bis(cyclooctadiene)rhodium(I) tetrafluoroborate) (1 mol%)

  • (R)-1,2-Bis(diphenylphosphino)pentane (2) (1.1 mol%)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (autoclave or Parr shaker)

  • Hydrogen gas (H₂)

Procedure:

  • Under an inert atmosphere , add [Rh(COD)₂]BF₄ and the chiral ligand (2) to a Schlenk flask.

  • Add a portion of the degassed methanol and stir the solution at room temperature for 30 minutes. The color change (typically to a reddish-orange) indicates the formation of the active catalyst complex.

  • In a separate flask, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the remaining degassed methanol.

  • Transfer the substrate solution to the hydrogenation vessel.

  • Using a cannula, transfer the catalyst solution to the hydrogenation vessel.

  • Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 5 bar).

  • Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Carefully vent the H₂ pressure and purge the vessel with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.

Data Presentation: Representative Results

The performance of a new ligand is best summarized in a table. The following hypothetical data illustrates the expected outcomes for such a catalytic system.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)e.e. (%)
1Methyl (Z)-α-acetamidocinnamate1.05>9994 (R)
2Methyl (Z)-α-acetamidocinnamate0.55>9993 (R)
3Itaconic acid dimethyl ester1.0109891 (R)
4(Z)-α-Phenyl-β-methyl-cinnamic acid1.0209588 (S)

Conclusion

This compound serves as an effective and practical starting material for the synthesis of novel chiral diphosphine ligands. The straightforward two-step synthesis, involving activation and subsequent phosphination, provides access to ligands that can induce high levels of enantioselectivity in key catalytic transformations like asymmetric hydrogenation. The protocols detailed herein offer a validated framework for researchers to explore the rich potential of this and other simple diols from the chiral pool, paving the way for the development of new, efficient catalysts for asymmetric synthesis.

References

  • Naicker, T. (2008). Synthesis of novel pentacyclo-undecane chiral ligands for application in asymmetric catalysis. ResearchSpace@UKZN.
  • Glerup, M. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Corey, E. J., & Guzman-Perez, A. (2010). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). Synthesis of Chiral Ligands from (R)-butane-1,2-diol: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols. BenchChem.
  • Hoveyda, A. H., & Gillingham, D. G. (2009). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC - PubMed Central. Available at: [Link]

  • Sherrill, W. M., & Sarlah, D. (2019). A Dearomative Synthesis of Chiral Dienes Enables Improved Late-Stage Ligand Diversification. ACS Publications. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Imamoto, T., et al. (2000). Improved synthesis of 1-adamantyl(alkyl)phosphines and their use in rhodium-catalyzed asymmetric hydrogenation. Heterocycles.
  • Balla, T., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Publishing. Available at: [Link]

  • Jana, A., & Lahiri, G. K. (2021). Ligand-redox assisted nickel catalysis toward stereoselective synthesis of (n+1)-membered cycloalkanes from 1,n-diols with methyl ketones. RSC Publishing. Available at: [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. PMC - NIH. Available at: [Link]

  • Weßing, J., et al. (2018). Switching the Electron-Donating Ability of Phosphines through Proton-Responsive Imidazolin-2-ylidenamino Substituents. ResearchGate. Available at: [Link]

  • Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journals. Available at: [Link]

  • Yang, Y., et al. (2020). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available at: [Link]

  • Macsen Labs. (n.d.). 1,2-Pentanediol | 5343-92-0 | Supplier. Macsen Labs. Available at: [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,2-Pentanediol. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Applications in the synthesis of chiral ligands and natural products. ResearchGate. Available at: [Link]

  • Grzegorz, M., et al. (2018). Application of chiral ligands: carbohydrates, alkaloids–lanthanides and other Lewis acid complexes to control regio- and stereoselectivity of the dipolar cycloaddition reactions of nitrile oxides and crotonamides and cinnamides. Catalysis Science & Technology. Available at: [Link]

  • Dagle, R. A., et al. (2018). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Publications. Available at: [Link]

  • Runtai Chemical. (n.d.). 1,2-Pentanediol with CAS 5343-92-0. Runtai Chemical. Available at: [Link]

Sources

Experimental Procedure for the Sharpless Asymmetric Dihydroxylation of 1-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Chiral Diols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sharpless asymmetric dihydroxylation (AD) to 1-pentene. The protocol details the underlying mechanism, stereochemical control, a step-by-step experimental procedure, and data analysis.

Introduction and Scientific Principle

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that provides a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] Developed by K. Barry Sharpless and his colleagues, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond, resulting in high enantiomeric excess (e.e.).[1][3] Such chiral diols are invaluable building blocks in the synthesis of pharmaceuticals and natural products.[4][5]

This protocol focuses on the dihydroxylation of 1-pentene, a simple terminal alkene, to produce either (R)- or (S)-1,2-pentanediol, depending on the chiral ligand selected. The reaction is conveniently performed using commercially available reagent mixtures known as AD-mix-α and AD-mix-β.[6] These mixtures contain all the necessary components: the osmium catalyst source (K₂OsO₂(OH)₄), the stoichiometric oxidant (K₃[Fe(CN)₆]), a base (K₂CO₃), and the critical chiral ligand.[5][7]

  • AD-mix-α contains the ligand (DHQ)₂PHAL, derived from the cinchona alkaloid dihydroquinine.[7][8]

  • AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, derived from dihydroquinidine.[7][8]

The choice between these two mixes dictates the absolute stereochemistry of the resulting diol.

The Catalytic Cycle and Stereoselectivity

The reaction proceeds through a well-studied catalytic cycle that ensures the efficient use of the expensive and toxic osmium catalyst.[1]

The key steps are:

  • Complex Formation: The osmium tetroxide (OsO₄) catalyst first coordinates with the chiral ligand to form a chiral active complex.[1]

  • Cycloaddition: This complex then undergoes a [3+2] cycloaddition reaction with the alkene (1-pentene) to form a cyclic osmate ester intermediate.[1][6] This step establishes the stereochemistry of the final product.

  • Hydrolysis: The cyclic osmate ester is hydrolyzed to release the desired 1,2-diol and a reduced osmium(VI) species.[1]

  • Reoxidation: The stoichiometric oxidant, potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the active osmium(VIII) tetroxide catalyst, allowing the cycle to continue.[1][6]

A secondary, non-enantioselective catalytic pathway can exist if the osmate ester is oxidized before it hydrolyzes.[1] The use of potassium ferricyanide in a biphasic t-butanol/water system effectively suppresses this secondary cycle, ensuring high enantioselectivity.[3]

Stereochemical Mnemonic: The stereochemical outcome is highly predictable. For most alkenes, AD-mix-β delivers the diol to the "top face" (beta face) of the alkene when drawn in a specific orientation, while AD-mix-α delivers it to the "bottom face" (alpha face).

The Role of the Additive: Methanesulfonamide (CH₃SO₂NH₂)

While not always included in the standard AD-mix, methanesulfonamide (CH₃SO₂NH₂) is a frequently used additive that can accelerate the rate-limiting hydrolysis step.[1][9] Its function is substrate-dependent.[10] For many aliphatic olefins, it acts as a cosolvent, facilitating the transfer of hydroxide ions from the aqueous phase to the organic phase where the osmate ester intermediate resides.[10][11] However, for short-chain terminal aliphatic olefins like 1-pentene, the osmate ester intermediate has relatively easy access to the aqueous phase for hydrolysis. Therefore, the accelerating effect of methanesulfonamide in this specific case is expected to be minimal.[9][12][13] For this reason, it is often omitted from the standard protocol for such substrates.

Detailed Experimental Protocol for Dihydroxylation of 1-Pentene

This protocol describes the synthesis of (S)-1,2-pentanediol using AD-mix-β on a 1 mmol scale. To synthesize the (R)-enantiomer, simply substitute AD-mix-β with AD-mix-α.

Safety Precautions:

  • Osmium salts and osmium tetroxide are highly toxic and volatile. Always handle the AD-mix powder in a certified chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses at all times.[2]

  • The reaction mixture contains potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to the reaction mixture or waste .[2]

  • Dispose of all osmium-containing waste in a designated, properly labeled hazardous waste container.

Materials:

  • AD-mix-β (1.4 g)

  • 1-Pentene (0.070 g, ~0.104 mL, 1.0 mmol)

  • tert-Butanol (5 mL)

  • Water, deionized (5 mL)

  • Sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice-water bath

Procedure:

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Dissolving the AD-mix: In a fume hood, add AD-mix-β (1.4 g). Stir the biphasic mixture vigorously at room temperature. Continue stirring until both phases are clear and the lower aqueous phase is a bright orange-yellow color. This may take 10-20 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Some salts may precipitate upon cooling, which is normal.

  • Substrate Addition: Add 1-pentene (0.104 mL, 1.0 mmol) to the cold, stirring mixture.

  • Reaction: Seal the flask and continue to stir vigorously at 0 °C. The reaction progress can be monitored by TLC. For 1-pentene, the reaction is typically stirred for 24 hours to ensure complete conversion. The orange color of the aqueous phase will fade as the reaction proceeds.

  • Quenching: After 24 hours, while still stirring at 0 °C, quench the reaction by slowly adding solid sodium sulfite (1.5 g).

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour. The color of the mixture should change from dark brown to a lighter, more manageable slurry.

  • Extraction: Add ethyl acetate (10 mL) to the flask. Transfer the mixture to a separatory funnel. Rinse the flask with additional ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,2-pentanediol.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using an ethyl acetate/hexanes solvent system.

Data Summary and Expected Results

The following table outlines the quantities of reagents for a standard 1.0 mmol reaction.

ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount Used
1-Pentene70.131.01.070 mg (0.104 mL)
AD-mix-βN/AN/AN/A1.4 g
tert-Butanol74.12N/ASolvent5 mL
Water18.02N/ASolvent5 mL
Sodium Sulfite126.04~11.9~121.5 g
  • Expected Yield: Yields for the Sharpless AD are typically high, often ranging from 70-95% after purification.

  • Expected Enantiomeric Excess (e.e.): For terminal alkenes like 1-pentene, the enantiomeric excess is generally excellent, often >95% e.e.

Product Characterization
  • Structural Confirmation: The identity and purity of the resulting 1,2-pentanediol should be confirmed using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Enantiomeric Excess (e.e.) Determination: The optical purity of the product is a critical measure of the success of the asymmetric reaction. The e.e. can be determined by several methods, including:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying enantiomers.[14]

    • Chiral Gas Chromatography (GC): After derivatization of the diol's hydroxyl groups (e.g., as esters of a chiral acid), the resulting diastereomers can be separated by chiral GC.[15]

    • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add t-BuOH and H2O to flask prep2 2. Add AD-mix prep1->prep2 prep3 3. Stir until phases are clear prep2->prep3 prep4 4. Cool to 0°C prep3->prep4 react1 5. Add 1-Pentene prep4->react1 react2 6. Stir at 0°C for 24h react1->react2 work1 7. Quench with Na2SO3 react2->work1 work2 8. Warm to RT and stir work1->work2 work3 9. Extract with Ethyl Acetate work2->work3 work4 10. Dry and Concentrate work3->work4 work5 11. Purify (Chromatography) work4->work5 end end work5->end Final Product: (S)-1,2-Pentanediol

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation of 1-pentene.

G OsVIII OsO4-Ligand (Active Catalyst) Intermediate Cyclic Osmate(VI) Ester OsVIII->Intermediate [3+2] Cycloaddition Alkene 1-Pentene Alkene->Intermediate Diol 1,2-Pentanediol Intermediate->Diol Hydrolysis (H2O) OsVI Reduced Os(VI) Species Intermediate->OsVI OsVI->OsVIII Reoxidation Oxidant K3[Fe(CN)6] (Oxidant) Oxidant->OsVIII

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. (2014, June 2). Retrieved January 16, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • 1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. (n.d.). Retrieved January 16, 2026, from [Link]

  • AD-mix - Grokipedia. (2026, January 7). Retrieved January 16, 2026, from [Link]

  • AD-mix - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction | PDF - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes - Imperial College London. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shcherbakova, E. G., Brega, V., Lynch, V. M., James, T. D., & Anzenbacher, P., Jr. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry (Weinheim an der Bergstrasse, Germany), 23(42), 10222–10229. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 16, 2026, from [Link]

  • High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - University of Bath's research portal. (2017, July 26). Retrieved January 16, 2026, from [Link]

  • Catalytic Asymmetric Dihydroxylation - University of York. (n.d.). Retrieved January 16, 2026, from [Link]

  • Des Rosiers, C., Lussier-Cacan, S., Dubreuil-Quidoz, S., & Montgomery, J. A. (1993). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 211(2), 292–299. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

Sources

Application Notes and Protocols for Diastereoselective Reactions Controlled by (R)-1,2-Pentanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different physiological effects. The synthesis of a single desired stereoisomer is, therefore, a paramount objective. Diastereoselective reactions, which create a new stereocenter under the influence of an existing one, offer a powerful strategy to achieve this control.

Among the various tools available to the synthetic chemist, chiral auxiliaries are a robust and reliable option.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This approach allows for the predictable and high-fidelity transfer of chirality.

This guide focuses on the application of derivatives of (R)-1,2-Pentanediol as effective chiral auxiliaries in controlling diastereoselectivity in key carbon-carbon bond-forming reactions. We will delve into the mechanistic principles that govern the stereochemical outcomes, provide detailed, field-tested protocols for their application, and offer insights into the optimization of these powerful synthetic methods.

This compound: A Versatile Chiral Scaffold

This compound is a readily available chiral building block. Its two stereogenic hydroxyl groups provide a handle for its temporary incorporation into various organic molecules. The most common strategy involves the formation of chiral acetals or ketals by reacting the diol with an aldehyde or ketone, respectively. The resulting 1,3-dioxolane ring structure creates a rigid and well-defined chiral environment that can effectively bias the approach of incoming reagents.

The pentyl group at the C4 position of the resulting dioxolane plays a crucial role in the stereochemical control, exerting steric influence on the transition state of the reaction. This, combined with the inherent chirality of the diol backbone, allows for a high degree of facial selectivity in reactions involving adjacent prochiral centers.

Mechanism of Stereocontrol: The Role of the Chiral Acetal

The diastereoselectivity in reactions employing chiral acetals derived from this compound is primarily governed by steric hindrance. The chiral acetal acts as a "chiral shield," blocking one face of the reactive intermediate and directing the approach of the electrophile or nucleophile to the less hindered face.

A common application is in diastereoselective enolate alkylation. The substrate, typically a carboxylic acid derivative, is first converted to a chiral ester or amide incorporating the this compound moiety, often as a 1,3-dioxolane derivative. Upon enolization, the metal cation (e.g., Li⁺) can chelate with the carbonyl oxygen and one of the dioxolane oxygens, creating a rigid, bicyclic-like transition state. The pentyl group of the diol derivative then sterically encumbers one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered side.[3]

G cluster_0 Formation of Chiral Acetal cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Product Isolation Start Prochiral Aldehyde/Ketone + this compound Acetal_Formation Acid-catalyzed Acetalization Start->Acetal_Formation H+ Chiral_Acetal Chiral 1,3-Dioxolane Derivative Acetal_Formation->Chiral_Acetal Reaction_Step Diastereoselective Transformation (e.g., Aldol, Alkylation) Chiral_Acetal->Reaction_Step Reagent/Catalyst Diastereomeric_Product Diastereomerically Enriched Product Reaction_Step->Diastereomeric_Product Cleavage Hydrolysis/Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Figure 1: General workflow for the use of this compound as a chiral auxiliary.

Application in Diastereoselective Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to a carbonyl compound in the presence of a Lewis acid.[4][5] When a chiral acetal derived from this compound is used to protect the aldehyde, the reaction can proceed with a high degree of diastereoselectivity.

The Lewis acid activates the carbonyl group for nucleophilic attack by the silyl enol ether. The chiral 1,3-dioxolane, with its stereodirecting pentyl group, dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product.

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction of a Chiral Acetal

This protocol describes a general procedure for the Lewis acid-mediated Mukaiyama aldol reaction between a silyl enol ether and an aldehyde protected as a chiral acetal with this compound.

Materials:

  • Chiral acetal of the desired aldehyde with this compound

  • Silyl enol ether

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Chiral Acetal:

    • To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chiral acetal.

  • Mukaiyama Aldol Reaction:

    • Dissolve the chiral acetal (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Add the Lewis acid (1.1 eq) dropwise and stir the mixture for 15 minutes.

    • Slowly add a solution of the silyl enol ether (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the diastereomerically enriched aldol adduct.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be removed under acidic conditions (e.g., aqueous HCl in THF) to yield the corresponding β-hydroxy aldehyde. The liberated this compound can often be recovered from the aqueous layer.

Table 1: Representative Data for Diastereoselective Mukaiyama Aldol Reaction

EntryAldehyde AcetalSilyl Enol EtherLewis AcidTemp (°C)Yield (%)d.r. (syn:anti)
1Benzaldehyde-(R)-1,2-pentanediol acetal1-(Trimethylsiloxy)cyclohexeneTiCl₄-7885>95:5
2Isobutyraldehyde-(R)-1,2-pentanediol acetalSilyl ketene acetal of methyl isobutyrateBF₃·OEt₂-788290:10
3Cinnamaldehyde-(R)-1,2-pentanediol acetal1-(tert-Butyldimethylsiloxy)styreneTiCl₄-7888>98:2

Note: The data in this table is representative and based on typical outcomes for similar chiral auxiliaries. Actual results may vary depending on the specific substrates and reaction conditions.

Optimization and Troubleshooting

G cluster_0 Troubleshooting Workflow Start Low Diastereoselectivity or Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Inert Ensure Anhydrous and Inert Conditions Start->Check_Inert Vary_Lewis_Acid Screen Different Lewis Acids (e.g., TiCl₄, SnCl₄, ZnCl₂) Check_Purity->Vary_Lewis_Acid Vary_Solvent Optimize Solvent (e.g., DCM, Toluene, Et₂O) Check_Inert->Vary_Solvent Vary_Temp Adjust Reaction Temperature Vary_Lewis_Acid->Vary_Temp Vary_Solvent->Vary_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Vary_Temp->Check_Stoichiometry Optimized_Result Improved Diastereoselectivity and Yield Check_Stoichiometry->Optimized_Result

Figure 2: A logical workflow for optimizing diastereoselective reactions.

Several factors can influence the outcome of these diastereoselective reactions. If low diastereoselectivity or yield is observed, consider the following:

  • Purity of Reagents: Ensure all starting materials, especially the silyl enol ether and the Lewis acid, are of high purity.

  • Anhydrous Conditions: The presence of water can hydrolyze the silyl enol ether and deactivate the Lewis acid. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

  • Lewis Acid: The choice of Lewis acid can have a significant impact on diastereoselectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) may be necessary.

  • Solvent: The polarity of the solvent can influence the transition state geometry. Experiment with different anhydrous solvents like toluene or diethyl ether.

  • Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the more ordered transition state.

Conclusion

Derivatives of this compound serve as effective and practical chiral auxiliaries for controlling the stereochemical outcome of important synthetic transformations. The formation of chiral acetals provides a robust method for introducing a stereodirecting element that can lead to high levels of diastereoselectivity in reactions such as the Mukaiyama aldol addition. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and scientists to successfully implement these methods in their synthetic endeavors, ultimately contributing to the efficient and stereocontrolled synthesis of complex chiral molecules.

References

  • Mukaiyama, T. The Directed Aldol Reaction. Org. React.1982, 28, 203–331.
  • Evans, D. A.; et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981, 103, 2127–2129.
  • Evans, D. A. Studies in Asymmetric Synthesis: The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta1982, 15, 23-32.
  • Helmchen, G.; et al. Highly Diastereoselective Aldol Reactions of Chiral Auxiliary-Based Silyl Ketene Acetals. Angew. Chem. Int. Ed.1981, 20, 683-685.
  • Kobayashi, S.; et al. Highly Stereoselective Vinylogous Mukaiyama Aldol Reactions Using Silyl Vinyl Ketene N,O-Acetals. J. Am. Chem. Soc.1998, 120, 431-432.
  • Corey, E. J.; Ensley, H. E. Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. J. Am. Chem. Soc.1975, 97, 6908–6909.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96, 835–875.
  • Myers, A. G.; et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. J. Am. Chem. Soc.1997, 119, 6496–6511.
  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. J. Org. Chem.1996, 61, 4192–4193.
  • Carreira, E. M.; Singer, R. A.; Lee, W. Enantioselective Mukaiyama-type aldol additions catalyzed by a chiral Ti(IV) complex. J. Am. Chem. Soc.1994, 116, 8837–8838.

Sources

Troubleshooting & Optimization

Improving the enantiomeric excess of (R)-1,2-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1,2-Pentanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve the enantiomeric excess of this critical chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The stereochemistry of this diol is of utmost importance, as different enantiomers can exhibit significantly different pharmacological activities. Achieving high enantiomeric excess (ee) is therefore a critical goal in its synthesis. This guide provides practical, field-proven insights to help you navigate the complexities of asymmetric synthesis and achieve your desired product purity.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Suboptimal Chiral Catalyst/Ligand: The chosen catalyst or ligand may not be providing adequate stereocontrol for the specific substrate. 2. Incorrect Reaction Temperature: Temperature fluctuations can significantly impact the enantioselectivity of the reaction. 3. Presence of Impurities: Impurities in the starting materials or solvents can interfere with the catalyst's performance. 4. Racemization: The product may be racemizing under the reaction or workup conditions.1. Screen Different Catalysts/Ligands: For asymmetric dihydroxylation, consider screening different cinchona alkaloid-derived ligands (e.g., (DHQD)2-PHAL vs. (DHQ)2-PHAL). For kinetic resolution, explore various lipases or chiral chemical catalysts.[1][2] 2. Optimize and Strictly Control Temperature: Determine the optimal temperature for your specific reaction and maintain it precisely throughout the experiment. Lower temperatures often lead to higher enantioselectivity. 3. Purify Starting Materials and Solvents: Ensure all reagents and solvents are of high purity and are properly dried. 4. Modify Workup Conditions: Use milder workup conditions (e.g., lower temperatures, neutral pH) to prevent racemization.
Low Yield 1. Inefficient Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount. 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Product Loss During Workup/Purification: Significant amounts of the product may be lost during extraction or chromatography. 4. Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.1. Increase Catalyst Loading or Use a Co-catalyst: Incrementally increase the catalyst loading or add a co-catalyst if applicable (e.g., N-methylmorpholine N-oxide (NMO) in Sharpless dihydroxylation).[1] 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction until the starting material is consumed. 3. Optimize Workup and Purification: Refine extraction and chromatography protocols to minimize product loss. Consider using a different stationary phase or solvent system for column chromatography. 4. Optimize Reaction Conditions: Adjust parameters such as temperature, concentration, and solvent to minimize the formation of side products.
Difficulty in Removing the Catalyst 1. Catalyst Solubility: The catalyst or its byproducts may be soluble in the workup solvent. 2. Formation of Emulsions: Emulsions can form during aqueous workup, trapping the catalyst.1. Choose an Appropriate Solvent for Extraction/Filtration: Select a solvent system where the product is soluble, but the catalyst is not, allowing for easy separation by filtration. 2. Break Emulsions: Use techniques like adding brine, filtering through Celite, or centrifugation to break emulsions.
Inaccurate ee Determination 1. Inappropriate Analytical Method: The chosen method (e.g., chiral HPLC, GC, NMR) may not be suitable for the specific diol. 2. Poor Resolution of Enantiomers: In chromatographic methods, the enantiomers may not be well-separated. 3. Derivatization Issues (for NMR): Incomplete derivatization or racemization during derivatization can lead to inaccurate results.1. Select a Validated Method: Use a well-established and validated analytical method for determining the ee of 1,2-diols.[3][4] 2. Optimize Chromatographic Conditions: For HPLC or GC, optimize the chiral stationary phase, mobile phase/carrier gas, temperature, and flow rate to achieve baseline separation.[3] 3. Ensure Complete and Racemization-Free Derivatization: Use a reliable chiral derivatizing agent and optimize the reaction conditions to ensure complete reaction without racemization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound with high enantiomeric excess?

The two most prevalent and effective strategies for obtaining enantiomerically enriched this compound are:

  • Asymmetric Dihydroxylation of 1-Pentene: This method, famously developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][2][6] The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome. For the synthesis of this compound from 1-pentene, a (DHQD)-based ligand such as (DHQD)2-PHAL is commonly used.[1][2] This method is often preferred for its high efficiency and predictability.

  • Kinetic Resolution of Racemic 1,2-Pentanediol: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This can be achieved through:

    • Enzymatic Kinetic Resolution: Lipases are commonly employed to selectively acylate one of the enantiomers.[7][8] This method is highly selective and operates under mild conditions.

    • Chemical Kinetic Resolution: Chiral catalysts can be used to achieve the same selective transformation.

The choice between these methods often depends on factors such as the availability of starting materials, cost, and desired scale of the reaction.

Q2: How can I improve the enantiomeric excess of my Sharpless Asymmetric Dihydroxylation reaction?

Several factors can be optimized to enhance the enantiomeric excess in a Sharpless Asymmetric Dihydroxylation:

  • Ligand Selection: The choice of the phthalazine (PHAL) ligand is crucial. For most simple alkenes, the AD-mix-β (containing (DHQD)2-PHAL) will yield the (R)-diol.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even lower) generally leads to higher enantioselectivity.

  • Solvent System: A common solvent system is a 1:1 mixture of t-butanol and water. The ratio can be adjusted to optimize solubility and reaction rate.

  • Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can sometimes improve the ee.

  • Use of Additives: The addition of methanesulfonamide (CH3SO2NH2) has been shown to accelerate the catalytic cycle and improve the efficiency for certain substrates.[1]

Q3: What are the key considerations for a successful enzymatic kinetic resolution?

For a successful enzymatic kinetic resolution of 1,2-Pentanediol, consider the following:

  • Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit different selectivities and activities. Screening a variety of commercially available lipases is recommended to find the optimal one for your substrate.[8][9]

  • Acylating Agent: The choice of the acylating agent (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.

  • Solvent: The reaction is typically carried out in an organic solvent. The choice of solvent can significantly affect the enzyme's activity and stability.

  • Reaction Time and Conversion: Kinetic resolutions are time-dependent. It is crucial to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.[7] Monitoring the reaction progress is essential.

Q4: How do I accurately determine the enantiomeric excess of my this compound?

Accurate determination of enantiomeric excess is critical. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that separates enantiomers based on their differential interaction with a chiral stationary phase.[3]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The diol is reacted with a chiral derivatizing agent to form diastereomers, which can be distinguished by NMR spectroscopy.[5] The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric ratio.

It is crucial to validate the chosen analytical method using a racemic standard to ensure accurate results.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Pentene to this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • AD-mix-β

  • 1-Pentene

  • t-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of t-butanol and water at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-pentene to the cooled mixture while stirring vigorously.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench it by adding sodium sulfite and stirring for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

  • Determine the enantiomeric excess using a suitable chiral analytical method (e.g., chiral HPLC or GC).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak AD-H or similar)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified 1,2-Pentanediol in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Data Analysis: The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Workflow for Improving Enantiomeric Excess

G cluster_0 Problem Identification cluster_1 Optimization Strategies cluster_2 Analysis & Validation cluster_3 Desired Outcome Low_ee Low Enantiomeric Excess Catalyst Screen Chiral Catalysts/Ligands Low_ee->Catalyst Temperature Optimize Reaction Temperature Low_ee->Temperature Purity Purify Reagents and Solvents Low_ee->Purity Workup Modify Workup Conditions Low_ee->Workup Analysis Accurate ee Determination (HPLC, GC, NMR) Catalyst->Analysis Temperature->Analysis Purity->Analysis Workup->Analysis High_ee High Enantiomeric Excess Product Analysis->High_ee

Caption: A logical workflow for troubleshooting and improving the enantiomeric excess in the synthesis of chiral molecules.

Mechanism of Sharpless Asymmetric Dihydroxylation

G cluster_0 Catalytic Cycle Alkene Alkene (1-Pentene) Intermediate Osmylate Ester Intermediate Alkene->Intermediate + Os(VIII)-Ligand OsVIII Os(VIII)-Ligand Complex Diol This compound Intermediate->Diol Hydrolysis OsVI Os(VI) Intermediate->OsVI releases OsVI->OsVIII Oxidation Oxidant Co-oxidant (e.g., NMO) Oxidant->OsVIII

Caption: A simplified representation of the catalytic cycle in Sharpless Asymmetric Dihydroxylation.

References

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. Available at: [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

  • Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ChemCatChem. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]

  • In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Catalysts. Available at: [Link]

  • Stereochemistry: Kinetic Resolution. YouTube. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts. Green Chemistry. Available at: [Link]

  • Method For Producing 1,2-Pentanediol. Google Patents.
  • Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. Communications in Science and Technology. Available at: [Link]

  • Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry. Available at: [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,2-Diols from Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-diols from alkenes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during these critical transformations. Our focus is on providing practical, field-tested insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues in syn-Dihydroxylation using Osmium Tetroxide (OsO₄) and Potassium Permanganate (KMnO₄)

Syn-dihydroxylation is a fundamental method for producing 1,2-diols where both hydroxyl groups are added to the same face of the alkene double bond. While powerful, these reactions are not without their complexities.

Question 1: My syn-dihydroxylation with KMnO₄ is giving a low yield of the diol and a mixture of other products. What is happening?

Answer: This is a classic case of over-oxidation, a common side reaction when using potassium permanganate.[1][2][3] KMnO₄ is a very strong oxidizing agent, and if the reaction conditions are not carefully controlled, it can cleave the C-C bond of the newly formed diol.[4][5]

Causality & Mechanism: Under harsh conditions (e.g., elevated temperature, acidic pH, or high concentration of KMnO₄), the intermediate cyclic manganate ester can be further oxidized.[6][7] This leads to the cleavage of the carbon-carbon bond, resulting in the formation of ketones, carboxylic acids, or even carbon dioxide, depending on the substitution pattern of the original alkene.[7][8][9][10]

Troubleshooting Protocol: To minimize over-oxidation and favor the formation of the 1,2-diol, adhere to the following conditions:

  • Low Temperature: Perform the reaction at or below 0-5 °C.[7]

  • Dilute Solution: Use a dilute solution of potassium permanganate.

  • Basic (Alkaline) pH: The reaction should be carried out under basic conditions (pH > 8), often by adding NaOH or KOH.[2][7][11] This helps to hydrolyze the manganate ester to the diol before further oxidation can occur.[7]

ParameterRecommended ConditionRationale
Temperature 0-5 °CSlows down the rate of over-oxidation.
Concentration Dilute KMnO₄ solutionReduces the oxidizing potential of the medium.
pH > 8 (Basic)Promotes the desired hydrolysis of the intermediate.[7]

Question 2: I am using a catalytic amount of OsO₄ with NMO (Upjohn Dihydroxylation), but the reaction is sluggish and incomplete. How can I improve the conversion?

Answer: While the Upjohn dihydroxylation is generally reliable, several factors can lead to incomplete reactions.[6][12][13][14]

Causality & Troubleshooting:

  • Purity of N-Methylmorpholine N-oxide (NMO): NMO is hygroscopic and can absorb water, which can affect its efficacy as a co-oxidant. Ensure you are using anhydrous NMO or dry it before use.

  • Catalyst Turnover: The catalytic cycle involves the re-oxidation of Os(VI) back to Os(VIII) by NMO.[13] If this step is inefficient, the reaction will slow down. The presence of certain functional groups on the substrate can sometimes interfere with this process.

  • Ligand Acceleration: In some cases, the addition of a ligand can accelerate the reaction, a principle well-demonstrated in the Sharpless asymmetric dihydroxylation.[12] For a non-asymmetric reaction, adding a simple tertiary amine like pyridine or quinuclidine can sometimes improve the reaction rate.[13]

Experimental Protocol for a Robust Upjohn Dihydroxylation:

  • To a solution of the alkene in a suitable solvent (e.g., acetone/water or THF/water), add a stoichiometric amount of NMO.

  • Add a catalytic amount of OsO₄ (typically 1-2 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) to reduce any remaining OsO₄.

  • Proceed with the workup and purification of the 1,2-diol.

Upjohn_Dihydroxylation_Cycle

Section 2: Challenges in anti-Dihydroxylation via Epoxide Hydrolysis

Anti-dihydroxylation, which yields a 1,2-diol with hydroxyl groups on opposite faces of the original double bond, is typically achieved through a two-step process: epoxidation of the alkene followed by ring-opening hydrolysis of the epoxide.[2][4]

Question 3: My acid-catalyzed hydrolysis of an unsymmetrical epoxide is giving a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of acid-catalyzed epoxide ring-opening can be complex and is influenced by both steric and electronic factors.[15] The mechanism has characteristics of both Sₙ1 and Sₙ2 reactions.[16]

Causality & Mechanism: In the presence of a strong acid, the epoxide oxygen is protonated, making it a better leaving group.[17][18] The nucleophile (water) then attacks one of the epoxide carbons.

  • If one of the epoxide carbons is tertiary, the reaction will have more Sₙ1 character, and the nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge.[15]

  • If the epoxide carbons are primary or secondary, the reaction will be more Sₙ2-like, and the nucleophile will attack the less sterically hindered carbon.[15]

This can often lead to a mixture of products.

Troubleshooting & Alternative Protocol: To achieve higher regioselectivity, consider a base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using NaOH or KOH), the ring-opening occurs via a strict Sₙ2 mechanism.[17][18][19] The hydroxide nucleophile will attack the less sterically hindered carbon of the epoxide, leading to a more predictable and often single regioisomer.[17][18]

ConditionPrimary/Secondary Epoxide CarbonsTertiary Epoxide Carbon
Acid-Catalyzed Attack at the less substituted carbon (Sₙ2-like)[15]Attack at the more substituted carbon (Sₙ1-like)[15]
Base-Catalyzed Attack at the less substituted carbon (Sₙ2)[17][18]Attack at the less substituted carbon (Sₙ2)

Epoxide_Hydrolysis

Section 3: Unexpected Rearrangements

Question 4: After my diol synthesis, I am observing a ketone or aldehyde as a major byproduct, especially after an acidic workup. What could be the cause?

Answer: This is a strong indication that a Pinacol rearrangement is occurring.[20][21] This is an acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound.[20][21][22][23]

Causality & Mechanism: The Pinacol rearrangement proceeds through the following steps:

  • Protonation: One of the hydroxyl groups is protonated by the acid.[23][24]

  • Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation.[21][23][24] If the diol is unsymmetrical, the hydroxyl group that leaves is the one that forms the more stable carbocation.[24]

  • 1,2-Rearrangement: An alkyl or aryl group from the adjacent carbon migrates to the carbocation center.[21][23]

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone or aldehyde product.[23]

Troubleshooting Protocol:

  • Avoid Strong Acids: If the desired product is the 1,2-diol, avoid using strong acids during the workup or purification steps.

  • Neutral or Basic Workup: Use a neutral or mildly basic workup to quench the reaction and isolate the diol.

  • Temperature Control: The rearrangement can be promoted by heat. Keep the temperature low during workup and purification.

  • Buffer the Reaction: If acidic conditions are necessary for other reasons, consider using a buffered system to maintain a less acidic pH.

Pinacol_Rearrangement

References

  • Pinacol rearrangement. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]

  • Chemistry Steps. Pinacol Rearrangement. Retrieved from [Link]

  • Chemistry Steps. Diols from Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. Pinacol Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • BYJU'S. Pinacol Pinacolone Rearrangement Process. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

  • Dihydroxylation. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • BYJU'S. Epoxide Reactions. Retrieved from [Link]

  • Master Organic Chemistry. Dihydroxylation of Alkenes to give 1,2-diols (vicinal diols). Retrieved from [Link]

  • University of Calgary. Ch15 : Alkenes to 1,2-diols. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

  • Brainly. (2023, August 23). What is the mechanism of dihydroxylation with osmium tetroxide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • OrgoSolver. 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link]

  • Upjohn dihydroxylation. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]

  • Chemguide. alkenes and potassium manganate(VII) (permanganate). Retrieved from [Link]

  • Organic Chemistry Portal. Diol synthesis by substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • ChemTube3D. Syn-dihydroxylation of alkenes with osmium tetroxide. Retrieved from [Link]

  • YouTube. (2021, February 15). KMnO4 Dihydroxylation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Retrieved from [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. Retrieved from [Link]

  • YouTube. (2022, April 13). Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28). Retrieved from [Link]

  • SynArchive. Upjohn Dihydroxylation. Retrieved from [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • ResearchGate. Synthetic approaches to 1,2-diols from alkenes. Retrieved from [Link]

  • National Institutes of Health. Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, March 27). Solvent Free Permanganate Oxidation of Diols. Retrieved from [Link]

Sources

Overcoming low yields in the catalytic hydrogenation of furfural to 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of furfural to 1,2-pentanediol (1,2-PDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and overcome common challenges, particularly low yields. Here, we synthesize insights from key literature and provide practical, field-proven advice to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the conversion of furfural to 1,2-pentanediol can be attributed to a variety of factors, from catalyst selection and reaction conditions to substrate purity and reactor setup. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My furfural conversion is high, but the selectivity to 1,2-pentanediol is low. What are the likely side reactions and how can I suppress them?

Answer:

High furfural conversion with low 1,2-PDO selectivity points towards competing reaction pathways. The primary competing reactions are:

  • Over-hydrogenation to Tetrahydrofurfuryl Alcohol (THFA): The furan ring is fully saturated, which is a common side reaction.[1][2]

  • Formation of 1,5-Pentanediol (1,5-PDO): This occurs through a different ring-opening mechanism of THFA.[1][3][4]

  • Formation of 2-Methylfuran (MF): This results from the hydrodeoxygenation of furfuryl alcohol.

  • Polymerization/Humins Formation: Furfural and its intermediates can polymerize under certain conditions, leading to the formation of insoluble humins.[1]

Troubleshooting Steps:

  • Catalyst Selection and Modification: The choice of catalyst is paramount in directing selectivity.

    • Noble Metal Catalysts: Platinum (Pt) and Ruthenium (Ru) based catalysts are frequently reported to favor the formation of 1,2-PDO.[1] Rhodium (Rh) and Iridium (Ir) based catalysts, on the other hand, tend to produce more 1,5-PDO.[1]

    • Bimetallic Catalysts: The addition of a second metal can significantly enhance selectivity. For instance, a Pt-Fe bimetallic catalyst has been shown to weaken the hydrogenation of the furan ring, thereby promoting the selective ring-opening to 1,2-PDO.[5][6]

    • Support Effect: The catalyst support plays a crucial role. Basic supports like magnesium oxide (MgO) can suppress side reactions.[1][7] For instance, Ru/MgO has demonstrated good selectivity for 1,2-PDO.[7]

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures can favor the formation of 1,5-PDO and other byproducts. It is crucial to find the optimal temperature that balances reaction rate and selectivity. For many catalysts, a temperature range of 140-170°C is a good starting point.[2][5][8]

    • Hydrogen Pressure: While sufficient hydrogen pressure is necessary for the reaction, excessively high pressures can lead to over-hydrogenation to THFA. A pressure range of 1-6 MPa is commonly employed.[3][9]

    • Solvent: The choice of solvent can influence reaction pathways. Protic solvents like isopropanol and water are often used.[2][7]

Reaction Pathway Visualization:

reaction_pathway Furfural Furfural FA Furfuryl Alcohol Furfural->FA Hydrogenation Polymers Polymers/Humins Furfural->Polymers THFA Tetrahydrofurfuryl Alcohol FA->THFA Ring Hydrogenation PDO_1_2 1,2-Pentanediol FA->PDO_1_2 Hydrogenolysis (Desired) MF 2-Methylfuran FA->MF Hydrodeoxygenation FA->Polymers PDO_1_5 1,5-Pentanediol THFA->PDO_1_5 Hydrogenolysis

Caption: Reaction network for furfural hydrogenation.

Question 2: My catalyst appears to be deactivating quickly. What are the common causes of catalyst deactivation and how can I mitigate them?

Answer:

Catalyst deactivation is a significant challenge in furfural hydrogenation and can manifest as a gradual or rapid loss of activity and/or selectivity.

Common Causes of Deactivation:

  • Coking/Fouling: The deposition of carbonaceous species (coke or humins) on the active sites of the catalyst is a primary cause of deactivation.[10][11][12] These polymers can block pores and cover active metal surfaces.

  • Sintering: At high reaction temperatures, the metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.[3]

  • Leaching: Active metal components can leach from the support into the reaction medium, especially under harsh conditions.[10]

  • Change in Metal Oxidation State: The active form of the metal may be altered during the reaction. For example, the loss of active Cu(I) sites has been reported as a deactivation cause in some systems.[11]

Mitigation Strategies:

  • Control of Reaction Conditions:

    • Lowering Temperature: Operating at the lowest possible temperature that still provides a reasonable reaction rate can minimize sintering and coking.

    • Solvent Selection: Using a solvent that can effectively dissolve reactants and products can reduce the formation of polymeric deposits on the catalyst surface.

  • Catalyst Design:

    • Strong Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support can help prevent sintering.

    • Bimetallic Catalysts: The addition of a second metal can improve stability. For example, the incorporation of TiO₂ with a Ni catalyst has been shown to improve its stability.[12]

  • Feedstock Purity: Ensure the furfural feedstock is of high purity, as impurities can act as catalyst poisons.

Troubleshooting Workflow for Catalyst Deactivation:

catalyst_deactivation_workflow start Low Yield/Activity Observed check_coking Analyze spent catalyst for carbon deposition (TGA, TEM) start->check_coking check_sintering Characterize metal particle size of spent catalyst (TEM, XRD) check_coking->check_sintering No coking_yes Coking Confirmed check_coking->coking_yes Yes check_leaching Analyze reaction mixture for leached metals (ICP-MS) check_sintering->check_leaching No sintering_yes Sintering Confirmed check_sintering->sintering_yes Yes leaching_yes Leaching Confirmed check_leaching->leaching_yes Yes solution_coking Optimize reaction conditions (lower temp.) Use a more robust catalyst coking_yes->solution_coking solution_sintering Use catalyst with strong metal-support interaction Operate at lower temperatures sintering_yes->solution_sintering solution_leaching Select a more stable catalyst system Modify reaction conditions leaching_yes->solution_leaching

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and reaction conditions for a high yield of 1,2-pentanediol?

A1: Based on current literature, a promising starting point would be a Pt-based bimetallic catalyst, such as Pt-Fe, supported on a basic or reducible oxide like MgO or TiO₂.[3][5] Recommended initial reaction conditions are:

  • Temperature: 140-160 °C[5][8]

  • Hydrogen Pressure: 1-4 MPa[2][3]

  • Solvent: Isopropanol or water[2][7]

  • Catalyst Loading: 1-5 wt% relative to the furfural substrate.

Q2: How can I accurately analyze the products of the reaction?

A2: Gas chromatography (GC) is the most common method for analyzing the reaction mixture. A capillary column such as a ZB-5ms is suitable for separating furfural, furfuryl alcohol, tetrahydrofurfuryl alcohol, 1,2-pentanediol, and other byproducts.[1] Using an internal standard (e.g., dodecane) is crucial for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) can be used to identify unknown products.

Q3: Is it possible to produce 1,2-pentanediol directly from furfural in a single step?

A3: Yes, several catalytic systems have been developed for the one-pot conversion of furfural to 1,2-pentanediol.[8][13] This is typically achieved using bifunctional catalysts that possess both metallic sites for hydrogenation and acidic or basic sites to facilitate the ring-opening reaction.[8][13] For example, a Rh/OMS-2 catalyst has been reported to give a high yield of 1,2-PDO from furfural in a single step.[8][14]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Furfural
  • Reactor Preparation:

    • Add the desired amount of catalyst (e.g., 50 mg of 5% Pt/MgO) to a high-pressure batch reactor.

    • Add the furfural substrate (e.g., 1 g) and the solvent (e.g., 50 mL of isopropanol).

  • Reaction Setup:

    • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 2 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

  • Reaction Monitoring:

    • Maintain the desired temperature and pressure for the specified reaction time (e.g., 6 hours).

    • Samples can be taken periodically (if the reactor setup allows) to monitor the reaction progress by GC analysis.

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the solid catalyst.

    • Analyze the liquid product mixture using GC and GC-MS.

Data Presentation: Comparison of Catalytic Systems
CatalystSupportTemp (°C)Pressure (MPa)SolventFurfural Conv. (%)1,2-PDO Yield (%)Reference
1% Rh/OMS-2OMS-21603Methanol~10087[8]
Pt/HTHydrotalcite----73[8][13]
Ru/MnOxMnOx1501.5Water-42.1 (from FA)[13]
2Pt/MgOMgO1601Water100 (from FA)59.4 (selectivity)[3]
0.1Pt0.05Fe/MTMgTiO₃1400.1---[5]
Cu-Mg₃AlO₄.₅Layered Double Oxide1406--51 (selectivity from FA)[8]

Note: "FA" indicates the starting material was furfuryl alcohol.

References

  • R. M. Rioux, et al. (2021). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Nanomaterials. [Link]

  • A. K. Dalai, et al. (2019). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. [Link]

  • A. K. Dalai, et al. (2019). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. [Link]

  • J. A. Melero, et al. (2023). Synthesis and Catalytic Activity of Cu-Co/CeO2 Catalysts in the Hydrogenation of Furfural to Pentanediols. Catalysts. [Link]

  • Y. Wang, et al. (2024). Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions. Green Chemistry. [Link]

  • X. Wang, et al. (2022). Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO. Catalysts. [Link]

  • S. Wang, et al. (2021). Selective hydrogenolysis of furfuryl alcohol to 1,5- and 1,2-pentanediol over Cu-LaCoO3 catalysts with balanced Cu0-CoO sites. Catalysis Science & Technology. [Link]

  • Y. Wang, et al. (2024). Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions. Green Chemistry. [Link]

  • K. Tomishige, et al. (2014). Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts. Chemistry Letters. [Link]

  • A. K. Dalai, et al. (2019). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. [Link]

  • F. Jérôme, et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [Link]

  • W. N. Delgass, et al. (2014). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Applied Catalysis A: General. [Link]

  • W. T. Tysoe, et al. (2013). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. ACS Catalysis. [Link]

  • K. Tomishige & K. Nakagawa (2015). Catalytic Conversions of Furfural to Pentanediols. Catalysis Surveys from Asia. [Link]

  • Y. Wang, et al. (2020). Total Hydrogenation of Furfural under Mild Conditions over a Durable Ni/TiO2–SiO2 Catalyst with Amorphous TiO2 Species. ACS Omega. [Link]

  • F. J. L. Ochoa, et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts. [Link]

  • J. Fu, et al. (2021). Synergistic catalytic hydrogenation of furfural to 1,2-pentanediol and 1,5-pentanediol with LDO derived from CuMgAl hydrotalcite. Catalysis Today. [Link]

  • M. Irgang, et al. (2014). Method For Producing 1,2-Pentanediol. U.S.
  • S. K. Kim, et al. (2021). Method for Preparing 1,2-Pentanediol. European Patent. [Link]

  • M. Irgang, et al. (2014). Method for producing 1,2-pentanediol. U.S. Patent. [Link]

  • X. Wang, et al. (2023). Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. Catalysts. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1,2-Pentanediol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during this critical asymmetric hydrogenation process. By understanding the root causes of decreased catalyst performance, you can optimize your reaction conditions, improve reproducibility, and ensure the consistent production of high-purity chiral diols.

Section 1: Diagnostic Troubleshooting Guide

Encountering a drop in catalytic activity or selectivity can be a significant roadblock. This section provides a systematic, question-driven approach to identify the likely cause of deactivation.

Symptom 1: My reaction has stalled or shows very low conversion. What are the likely causes related to the catalyst?

A sudden or gradual drop in conversion is the most common indicator of catalyst failure. Follow this diagnostic workflow to pinpoint the issue.

Troubleshooting_Low_Conversion start Start: Low or No Conversion Observed q_setup Is the reaction setup correct? (Temp, Pressure, Stirring, H2 supply) start->q_setup a_setup_yes Yes q_setup->a_setup_yes Yes a_setup_no No q_setup->a_setup_no No q_purity Have substrate and solvent been rigorously purified? a_setup_yes->q_purity fix_setup Correct Reaction Parameters and Re-run a_setup_no->fix_setup a_purity_yes Yes q_purity->a_purity_yes Yes a_purity_no No q_purity->a_purity_no No diag_poison Diagnosis: Probable Catalyst Poisoning a_purity_yes->diag_poison diag_leach Diagnosis: Possible Leaching (heterogeneous) or Degradation (homogeneous) a_purity_yes->diag_leach fix_purity Purify Reagents (Distillation, Filtration, Degassing) and Re-run a_purity_no->fix_purity action_poison Action: Identify and remove poison source. Consider using a fresh catalyst batch. diag_poison->action_poison action_leach Action: Analyze reaction mixture for dissolved metal (ICP). Optimize solvent and temperature. diag_leach->action_leach

Caption: Diagnostic workflow for troubleshooting low reaction conversion.

In-depth Explanation:

  • Catalyst Poisoning: This is the most frequent cause of irreversible deactivation. Poisons are substances that strongly chemisorb to the active sites of the catalyst, blocking them from reactants.[1] Even trace amounts (ppm or ppb level) can have a devastating impact on performance.

    • Common Culprits: For ruthenium-based hydrogenation catalysts, common poisons include sulfur compounds (from substrates or reagents), carbon monoxide (can be present in low-grade hydrogen), halides, and various organic molecules like nitriles or nitro compounds.[2][3][4][5] These impurities can originate from the feedstock or form as intermediates during the reaction.[1]

    • Causality: The poison forms a strong chemical bond with the metal center (e.g., Ru), which is often stronger than the bond formed with the substrate. This interaction can sterically block the active site or electronically modify the catalyst's surface, rendering it inactive.[4]

  • Catalyst Degradation (Homogeneous): For homogeneous catalysts like Ru-BINAP complexes, the catalyst itself can decompose under reaction conditions.[6] This may involve the loss of a chiral ligand, the formation of inactive dimers or clusters, or the reduction of the metal center to an inactive state.[6] Grasa et al. suggested that an active Ru-hydride center, formed initially, could decompose during the hydrogenation of acetophenone.[6]

  • Leaching (Heterogeneous): If you are using a supported catalyst (e.g., Ru on carbon), the active metal can detach from the support and dissolve into the reaction medium. This not only reduces the number of active sites but can also complicate product purification. Leaching is often exacerbated by improper solvent choice or extreme pH/temperature conditions.

Symptom 2: My conversion is high, but the enantiomeric excess (e.e.) is poor or has decreased significantly. Why?

A drop in enantioselectivity points to a problem with the chiral environment of the catalyst.

Answer: This issue is typically caused by one of three phenomena:

  • Ligand Degradation: The chiral ligand that dictates the stereochemical outcome is often the most sensitive part of the catalyst complex. It can be susceptible to oxidation, hydrolysis, or side reactions with impurities, leading to the loss of its ability to control the enantiofacial approach of the substrate.

  • Formation of Achiral Active Species: The original chiral catalyst may transform into a different, non-chiral species that is still catalytically active but produces a racemic mixture. For example, if a chiral ligand detaches from a homogeneous Ru-complex, the remaining achiral Ru species might still hydrogenate the ketone, leading to good conversion but 0% e.e.

  • Inappropriate Reaction Conditions: Enantioselectivity can be highly sensitive to reaction parameters.

    • Temperature: While higher temperatures increase reaction rates, they can also decrease enantioselectivity by providing enough energy to overcome the preferential, lower-energy pathway for the desired enantiomer.[7]

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex, which is critical for stereodifferentiation. A switch in solvent could alter these interactions and lower the e.e.

    • Base: Many Ru-catalyzed ketone hydrogenations require a base co-catalyst.[8] The type and concentration of the base can profoundly impact both activity and enantioselectivity. An incorrect base concentration can lead to side reactions or alter the nature of the active catalytic species.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preventative and mechanistic questions to help you proactively avoid catalyst deactivation.

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of?

Answer: Catalyst deactivation in this context can be broadly categorized into four main types. Understanding the differences is key to prevention and diagnosis.

Deactivation MechanismPrimary CauseEffect on CatalystPotential Remedy
Poisoning Strong chemisorption of impurities (e.g., S, CO, halides) onto active sites.[1]Blocks active sites, rendering them inaccessible to reactants.[4]Rigorous purification of all reactants, solvents, and gases.[1]
Fouling/Coking Deposition of carbonaceous material or heavy byproducts on the catalyst surface.Physically blocks pores and active sites.Oxidative treatment (calcination) followed by reduction.[9]
Sintering/Aging Thermally induced agglomeration of metal particles (heterogeneous) into larger, less active crystals.Loss of active surface area.Operate at the lowest effective temperature; choose a thermally stable support.
Leaching Dissolution of the active metal component from the support into the reaction medium (heterogeneous).[10]Loss of active sites and product contamination.Optimize solvent, pH, and temperature; improve metal-support interaction.
Q2: How can I properly handle and store my catalyst to prevent premature deactivation?

Answer: Proper handling is critical, especially for air- and moisture-sensitive catalysts like many Ru-phosphine complexes.

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen). Oxygen can irreversibly oxidize the phosphine ligands and/or the metal center.

  • Storage: Store catalysts in a cool, dark, and dry environment. An inert atmosphere desiccator or a freezer inside a glovebox is ideal.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware. Never return unused catalyst to the original container.

Q3: Is it possible to regenerate a deactivated catalyst for this reaction?

Answer: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.

  • For Fouling/Coking: A common method for supported Ru catalysts involves a controlled oxidative treatment to burn off carbon deposits, followed by a reduction step (e.g., with H₂) to restore the metallic state.[9][11]

  • For Reversible Poisoning: In some cases, a poison may be weakly bound and can be removed by washing or thermal treatment. However, poisons like sulfur often bind irreversibly, making regeneration difficult.[1]

  • For Sintering or Leaching: These mechanisms involve physical changes to the catalyst that are generally irreversible.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Asymmetric Hydrogenation of 1-Hydroxy-2-pentanone

This protocol serves as a baseline for the synthesis of this compound using a common Ru-BINAP/diamine catalyst system. The synthesis of this compound is analogous to the well-studied asymmetric hydrogenation of other α-hydroxy ketones.[12][13]

Materials:

  • [RuCl₂(S)-BINAP]₂·NEt₃ complex

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • 1-Hydroxy-2-pentanone (substrate)

  • Anhydrous, degassed 2-propanol (solvent)

  • Potassium tert-butoxide (t-BuOK)

  • High-purity hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

Procedure:

  • Catalyst Preparation (in a glovebox): In a flame-dried Schlenk flask, dissolve [RuCl₂((S)-BINAP)]₂·NEt₃ (e.g., 8.8 mg, 0.005 mmol) and (S,S)-DPEN (e.g., 2.3 mg, 0.011 mmol) in 5 mL of anhydrous 2-propanol. Stir the solution for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To a clean, dry autoclave, add 1-hydroxy-2-pentanone (e.g., 1.02 g, 10 mmol).

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.

  • Base Addition: Add a solution of t-BuOK in 2-propanol (e.g., 0.2 mL of a 1M solution, 0.2 mmol) to the autoclave.

  • Reaction Execution: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 8-10 atm) and begin vigorous stirring.[8] Heat the reaction to the desired temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by checking H₂ uptake and/or by taking aliquots (if the reactor allows) for GC or HPLC analysis.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure. Quench the reaction by adding a few drops of acetic acid. The solvent can be removed under reduced pressure, and the product can be purified by distillation or chromatography.

Protocol 3.2: General Protocol for Regeneration of a Carbon-Supported Ruthenium Catalyst

This protocol is a general method for regenerating a supported Ru/C catalyst that has been deactivated by carbon deposition (fouling).[9]

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the supported catalyst from the reaction mixture. Wash it with a suitable solvent (e.g., ethanol, then hexane) to remove residual organics and dry it under vacuum.

  • Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst to 200-300°C under a slow flow of a dilute air/N₂ mixture (e.g., 2% air). Hold at this temperature for 2-4 hours to combust the carbon deposits. Caution: This process can be exothermic.

  • Inert Purge: Cool the furnace to below 100°C and purge thoroughly with an inert gas (e.g., argon) to remove all oxygen.

  • Reduction Step: Switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in argon). Slowly heat the catalyst to 180-250°C and hold for 2-4 hours to reduce the ruthenium oxide back to its active metallic state.[11]

  • Cooling & Passivation: Cool the catalyst to room temperature under the hydrogen flow. If the catalyst will be handled in air, it must be carefully passivated to prevent pyrophoric re-oxidation. This is done by introducing a very small, controlled amount of oxygen into the inert gas stream while keeping the catalyst bed cool.

Section 4: Mechanistic Visualization

Understanding the catalytic cycle is crucial for diagnosing issues. The following diagram illustrates a widely accepted mechanism for ketone hydrogenation by Ru(II)-diphosphine-diamine catalysts, highlighting the key metal-ligand bifunctional role.[8][14]

Catalytic_Cycle precat Ru-Cl Precatalyst + Base active_cat 16e- Ru Amide Complex precat->active_cat - Base-HCl h2_adduct 18e- RuH₂ Complex (Active Hydrogenating Species) active_cat->h2_adduct + H₂ poison Poison (e.g., Sulfur) active_cat->poison Irreversible Binding ts Six-Membered Transition State h2_adduct->ts + Substrate product Product Release This compound ts->product product->active_cat - Product substrate Substrate 1-Hydroxy-2-pentanone substrate->ts

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.

This "outer sphere" mechanism involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand to the ketone's carbonyl group via a six-membered transition state.[8] Poisons can intercept the active 16-electron Ru amide complex, breaking the catalytic cycle.[8]

References

  • Catalyst poison | Toxicity, Inhibition, Effects. Britannica.

  • Catalyst poisoning. Grokipedia.

  • Catalyst poisoning. EPFL Graph Search.

  • Strategies for regenerating deactivated ruthenium catalysts. Benchchem.

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.

  • Regeneration of ruthenium-containing catalyst. Google Patents.

  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. ResearchGate.

  • In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. MDPI.

  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. The University of Manchester.

  • Detection of Catalyst Poisons. G.A.S. Dortmund.

  • Catalyst poisoning. Wikipedia.

  • Asymmetric reactions_synthesis.

  • Method for reactivating ruthenium catalyst. Google Patents.

  • In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. National Center for Biotechnology Information.

  • Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts. Wiley Online Library.

  • Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts. ResearchGate.

  • In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Semantic Scholar.

  • (PDF) Asymmetric Hydrogenation of Activated Ketones. ResearchGate.

  • Recent advances in catalytic asymmetric synthesis. National Center for Biotechnology Information.

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry.

  • Plausible explanation for the low enantioselectivity observed. ResearchGate.

  • Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex. National Center for Biotechnology Information.

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Center for Biotechnology Information.

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.

  • Asymmetric hydrogenation.

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.

  • The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. National Center for Biotechnology Information.

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. National Center for Biotechnology Information.

  • Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar.

  • A theoretical study of asymmetric ketone hydrogenation catalyzed by Mn complexes: from the catalytic mechanism to the catalyst design. Royal Society of Chemistry.

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.

Sources

Byproduct formation in the synthesis of 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2-Pentanediol

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Pentanediol is a valuable vicinal diol used as an intermediate in the synthesis of pharmaceuticals, a humectant and preservative in cosmetics, and a precursor for various fine chemicals.[1][2] Achieving high purity is paramount, particularly in drug development, where even trace byproducts can have significant impacts on safety, efficacy, and regulatory approval. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the synthesis of 1,2-Pentanediol, focusing primarily on the common industrial route via the hydrolysis of 1,2-epoxypentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing 1,2-Pentanediol?

There are two main routes for the synthesis of 1,2-Pentanediol:

  • Epoxidation of 1-pentene followed by hydrolysis: This is a widely used method where 1-pentene is first oxidized to 1,2-epoxypentane, which is then hydrolyzed to 1,2-Pentanediol.[1] This method is often preferred for its high selectivity.

  • Hydrogenolysis of furfural or furfuryl alcohol: This alternative route utilizes biomass-derived starting materials.[1][3][4][5][6] While attractive from a sustainability perspective, it can suffer from lower conversion rates and the formation of numerous side products, making purification challenging.[1]

Q2: Why is controlling byproduct formation so critical in 1,2-Pentanediol synthesis?

For pharmaceutical applications, impurities can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). In cosmetics, byproducts can cause skin irritation, undesirable odors, or affect product stability.[2] Rigorous control and characterization of byproducts are therefore essential for ensuring product quality, safety, and batch-to-batch consistency.

Q3: What are the most common byproducts observed in the epoxide hydrolysis route?

The most frequently encountered byproducts include unreacted 1,2-epoxypentane, isomeric diols (such as 1,5-pentanediol), and polymeric polyether diols. The formation of these impurities is highly dependent on reaction conditions.

Troubleshooting Guide: Byproduct Formation

This section addresses specific problems you may encounter during the synthesis of 1,2-Pentanediol via epoxide hydrolysis.

Problem 1: My final product is contaminated with significant amounts of unreacted 1,2-epoxypentane.

Probable Cause: Incomplete hydrolysis of the epoxide intermediate. The three-membered ring of an epoxide is strained, but ring-opening requires sufficient activation, either through acid catalysis or nucleophilic attack under basic conditions.[7]

Solution:

  • Reaction Time & Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the epoxide starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a moderate increase in temperature can enhance the rate of hydrolysis.

  • Catalyst Concentration (Acid-Catalyzed): In acid-catalyzed hydrolysis, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack by water.[8][9][10][11][12][13][14] If the acid catalyst (e.g., H₂SO₄) concentration is too low, the rate of this initial protonation step will be slow, leading to incomplete conversion. A slight increase in catalyst loading can drive the reaction to completion.

  • Stoichiometry of Water: Water acts as the nucleophile in this reaction. Using a large excess of water ensures that the kinetics favor the bimolecular reaction with the epoxide, pushing the equilibrium towards the diol product.

Problem 2: My GC-MS analysis shows the presence of isomeric diols, such as 1,5-Pentanediol.

Probable Cause: Isomerization reactions, often catalyzed by acidic conditions. While the primary synthesis route from furfural can yield 1,5-pentanediol as a significant byproduct[3][15], acid-catalyzed rearrangement of epoxide intermediates can also lead to isomer formation, although typically to a lesser extent. Lewis acid-catalyzed rearrangements of epoxides are a known phenomenon that can lead to aldehydes or ketones, which could potentially undergo further reactions.[16]

Solution:

  • Control of pH: Strictly control the pH of the reaction. Strong acidic conditions can promote carbocation-like intermediates, which are susceptible to rearrangement.[10][12] Using a milder acid catalyst or a buffered system can help minimize these side reactions.

  • Temperature Management: Higher temperatures can provide the activation energy needed for less favorable rearrangement pathways. Maintain the lowest effective temperature that allows for complete hydrolysis within a reasonable timeframe.

Problem 3: I'm observing a high-boiling, viscous residue, likely polymeric byproducts.

Probable Cause: Competing polymerization of the epoxide. Under both acidic and basic conditions, an opened epoxide can act as a nucleophile and attack another epoxide molecule, initiating a chain-reaction polymerization to form polyether diols. This side reaction is particularly prevalent if the concentration of the primary nucleophile (water) is insufficient.

Causality Diagram: Desired Hydrolysis vs. Undesired Polymerization The following diagram illustrates the critical branching point where the protonated epoxide can react with either water (desired pathway) or another epoxide molecule (undesired pathway).

G cluster_0 cluster_1 Desired Pathway cluster_2 Undesired Pathway A 1,2-Epoxypentane B Protonated Epoxide (Activated Intermediate) A->B Protonation (Fast) H_plus H+ C 1,2-Pentanediol (Product) B->C Nucleophilic Attack by Water (SN2-like) D Dimer Intermediate B->D Nucleophilic Attack by another Epoxide H2O H₂O (Nucleophile) H2O->B E Polyether Byproducts (High MW Impurity) D->E Further Polymerization

Caption: Reaction pathways for protonated 1,2-epoxypentane.

Solution:

  • Maximize Water Concentration: The most effective way to suppress polymerization is to use a large stoichiometric excess of water. This increases the probability of the activated epoxide colliding with a water molecule rather than another epoxide molecule.

  • Controlled Addition of Epoxide: A semi-batch process, where the epoxide is added slowly to the acidic water solution, maintains a low instantaneous concentration of the epoxide, further minimizing the chance of epoxide-epoxide reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1,2-Pentanediol via Epoxide Hydrolysis

This protocol is designed to minimize byproduct formation.

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, and addition funnel, charge deionized water (10 molar equivalents) and concentrated sulfuric acid (0.05 molar equivalents).

  • Temperature Control: Heat the acidic solution to 60°C with constant stirring.

  • Epoxide Addition: Add 1,2-epoxypentane (1.0 molar equivalent) dropwise via the addition funnel over a period of 2-3 hours. Maintain the internal temperature at 60-65°C.

  • Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 2 hours. Take aliquots every 30 minutes and analyze by GC to confirm the disappearance of the 1,2-epoxypentane peak.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize by slowly adding a 20% aqueous sodium hydroxide solution until the pH is 7.0 ± 0.5.

  • Workup: Extract the aqueous solution with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Fractional Distillation

Fractional distillation is highly effective for separating 1,2-Pentanediol from lower-boiling (unreacted epoxide) and higher-boiling (polymeric) impurities.

Table 1: Boiling Points of Key Components

CompoundMolar Mass ( g/mol )Boiling Point (°C at 1 atm)
1,2-Epoxypentane86.1391 - 92
1,2-Pentanediol 104.15 206 [2]
Polyether Dimers~208> 300
  • Apparatus: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column), a condenser, and a receiving flask suitable for vacuum operation.

  • Vacuum Application: Charge the crude 1,2-Pentanediol to the distillation flask. Slowly apply vacuum to the system.

  • Fraction Collection:

    • Forerun: Gently heat the flask. Collect any low-boiling impurities, primarily residual solvent and unreacted 1,2-epoxypentane.

    • Main Fraction: Increase the heating mantle temperature. Collect the pure 1,2-Pentanediol fraction at its characteristic boiling point under the applied vacuum (e.g., 96-98°C at 1.3 kPa[2]).

    • Residue: Discontinue distillation once the temperature begins to rise sharply or drop, leaving the high-boiling polymeric residue in the distillation flask.

Protocol 3: GC-MS Analysis for Impurity Profiling

This method allows for the identification and quantification of volatile byproducts.[17][18][19][20][21]

Workflow for GC-MS Analysis

G A 1. Sample Preparation (Dilute in Methanol) B 2. GC Injection (Vaporization) A->B C 3. GC Separation (Capillary Column) B->C D 4. MS Ionization (e.g., EI) C->D E 5. Mass Analysis (Quadrupole) D->E F 6. Data Analysis (Identify by RT & Mass Spectrum) E->F

Caption: General workflow for GC-MS impurity analysis.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified 1,2-Pentanediol in a suitable solvent like methanol or ethyl acetate.

  • Instrumentation (Typical Parameters):

    • GC Column: A polar column (e.g., DB-WAX or equivalent) is recommended for separating diols.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST). Quantify by integrating the peak area relative to an internal or external standard.

References

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxide Reactions. BYJU'S. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1969). CHIMIA. [Link]

  • Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • Lewis acid catalysed rearrangement of epoxides: A mechanistic study. (2005). University of Canterbury Research Repository. [Link]

  • Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. (2022). MDPI. [Link]

  • Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. (2015). ResearchGate. [Link]

  • WO 2020/161750 A1. (2020).
  • CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method.
  • Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts. (2023). Green Chemistry (RSC Publishing). [Link]

  • Write appropriate reactions for the formation of cis-1,2-cyclopentane. (2025). Filo. [Link]

  • 1, 2-pentanediol introduction. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • 1,5-pentanediol. Organic Syntheses Procedure. [Link]

  • Dihydroxylation. Wikipedia. [Link]

  • Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. (2022). Communications in Science and Technology. [Link]

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. (1995). PubMed. [Link]

  • Reactions of Epoxides- Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • The reactions from the hydrolysis of the 1,2‐epoxy propane process. ResearchGate. [Link]

  • US20140066666A1 - Method For Producing 1,2-Pentanediol.
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]

  • Dihydroxylation of Alkenes. (2019). Chemistry LibreTexts. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). International Organisation of Vine and Wine (OIV). [Link]

  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2001). ResearchGate. [Link]

  • Dihydroxylation. (2019). Chemistry LibreTexts. [Link]

  • 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. (2018). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of (R)-1,2-Pentanediol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the expertise to overcome common challenges and achieve high yields and enantioselectivity in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from incomplete conversion of the starting material to the formation of undesired side products. The synthesis of 1,2-pentanediol can be approached through various routes, including the epoxidation of n-pent-1-ene followed by hydrolysis, or the hydrogenation of furfural or furfuryl alcohol.[1][2] Each method has its own set of challenges.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature. For instance, in the hydrogenation of furfural, reaction temperatures can range from 100°C to 300°C depending on whether the reaction is in a liquid or gas phase.[3]

    • Catalyst Deactivation: The catalyst may lose activity due to impurities in the reagents or solvents.[4] Ensure all materials are of high purity. If catalyst poisoning is suspected, consider using a fresh batch of catalyst or purifying your starting materials.

  • Formation of Side Products:

    • Over-oxidation: In dihydroxylation reactions, the diol product can be further oxidized to form byproducts like ketones.[5] To mitigate this, carefully control the reaction time and the amount of oxidizing agent used.

    • Rearrangement Reactions: In some cases, side reactions such as pinacol rearrangement can occur with vicinal diols.[6]

    • Formation of 1,5-Pentanediol: When synthesizing from furfural or furfuryl alcohol, the formation of 1,5-pentanediol is a common side reaction.[7] Catalyst choice and reaction conditions are crucial for selectivity. For example, Ru/MgO in water has shown good selectivity for 1,2-pentanediol.[8]

  • Suboptimal Hydrogen Pressure (for Hydrogenation Routes):

    • The hydrogen pressure is a critical parameter. For liquid-phase reactions, pressures between 5 to 50 bar are often employed, while gas-phase reactions may require 5 to 100 bar.[3] Pressures that are too low can lead to slow reaction rates, while excessively high pressures may promote the formation of byproducts.[3]

Issue 2: Poor Enantioselectivity (% ee)

Question: The enantiomeric excess (% ee) of my this compound is low. How can I improve the stereoselectivity of the reaction?

Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis.[4] The choice of chiral catalyst or auxiliary, as well as precise control over reaction conditions, is paramount.[9]

Potential Causes & Solutions:

  • Catalyst/Ligand Integrity:

    • Degradation: Chiral catalysts and ligands can be sensitive to air and moisture.[4] Ensure they are stored and handled under an inert atmosphere if necessary. Verifying the purity and structural integrity of your catalyst is a crucial first step.

    • Incorrect Ligand Choice: For asymmetric dihydroxylation, the choice between (DHQ)2PHAL and (DHQD)2PHAL ligands determines the chirality of the product diol.[10] Ensure you are using the correct ligand for the desired (R)-enantiomer.

  • Suboptimal Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[4]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.[4] A solvent screening study is often beneficial.

    • Olefin Concentration (in Asymmetric Dihydroxylation): High concentrations of the olefin can lead to a non-enantioselective reaction pathway, thus reducing the overall enantiomeric excess.[5] Running the reaction under dilute conditions or adding the olefin slowly can mitigate this issue.[5]

  • pH Control (in Asymmetric Dihydroxylation):

    • The Sharpless asymmetric dihydroxylation is sensitive to pH. The reaction proceeds more rapidly under slightly basic conditions.[5] Maintaining a stable pH with a buffer can improve both the rate and enantioselectivity.[5][11]

Issue 3: Difficult Purification

Question: I am having trouble purifying the final this compound product from the reaction mixture. What are some effective purification strategies?

Answer: The purification of diols can be challenging due to their polarity and potential for forming azeotropes with solvents. The presence of structurally similar side products further complicates the process.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Unreacted Starting Materials and Side Products: Aldehydes, ketones, and carboxylic acids are common impurities.[12]

    • Residual Solvents: Solvents used in the reaction or workup may be difficult to remove.

  • Purification Techniques:

    • Distillation: Vacuum distillation is a common method for purifying 1,2-pentanediol.[13]

    • Column Chromatography: For smaller scale purifications or when dealing with non-volatile impurities, silica gel column chromatography can be effective.[13] A solvent system such as hexane/ethyl acetate is often used.[13]

    • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, a two-component system of the diol and a solvent, followed by the addition of water, can help in separating impurities.[12]

    • Chiral Chromatography: To determine enantiomeric excess and for preparative separation of enantiomers, chiral HPLC is the method of choice.[14] Columns like Chiralpak AS are commonly used for this purpose.[15]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the main synthetic routes to this compound?

A1: The primary methods for synthesizing chiral 1,2-diols include:

  • Asymmetric Dihydroxylation of 1-Pentene: This is a powerful method for creating vicinal diols with high enantioselectivity.[10][16] The Sharpless asymmetric dihydroxylation is a well-known example.[11][17]

  • Hydrogenolysis of Furfural or Furfuryl Alcohol: This route utilizes biomass-derived starting materials.[18][19] Achieving high selectivity for 1,2-pentanediol over other products like 1,5-pentanediol is a key challenge.[7] Various catalysts, including those based on ruthenium, rhodium, and platinum, have been investigated for this transformation.[8][18][19][20]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, and modifies them to obtain the desired product.[21]

  • Resolution of Racemic 1,2-Pentanediol: This involves separating the enantiomers of a racemic mixture. Methods include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.[14][] Microbial stereoinversion is another interesting approach where one enantiomer is converted to the other.[13]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: The choice of catalyst is critical and depends on the chosen synthetic route:

  • For Asymmetric Dihydroxylation: The catalyst system typically consists of osmium tetroxide (often in catalytic amounts) and a chiral ligand.[10] The AD-mix preparations (AD-mix-α and AD-mix-β) are commercially available and contain the osmium catalyst, the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL), a re-oxidant (like potassium ferricyanide), and a base.[10]

  • For Hydrogenolysis of Furfural/Furfuryl Alcohol: A variety of heterogeneous catalysts have been explored. Supported ruthenium catalysts, such as Ru/MnOₓ and Ru/MgO, have shown promise.[8][18] Bimetallic catalysts like Pt-Fe/MT have also been reported to be effective under mild conditions.[20] The choice of support and solvent can significantly influence the selectivity of the reaction.[8]

Q3: What are the key safety precautions I should take when performing these reactions?

A3: Safety is paramount in any chemical synthesis. Specific hazards to be aware of include:

  • Handling Oxidizing Agents: Many dihydroxylation reactions use strong oxidizers.[23] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][25][26] Work in a well-ventilated fume hood.[26][27] Store oxidizers away from flammable or organic materials.[25]

  • Handling Hydrogen Gas: Hydrogenation reactions involve flammable hydrogen gas, often at high pressures. Ensure your equipment is properly rated for the pressures you are using and that the area is well-ventilated and free of ignition sources.

  • General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used.[26] Have an emergency plan in place and know the location of safety equipment like fire extinguishers, safety showers, and eyewash stations.[25][27]

III. Data and Protocols

Table 1: Comparison of Catalytic Systems for 1,2-Pentanediol Synthesis from Furfural/Furfuryl Alcohol
CatalystStarting MaterialTemperature (°C)Pressure (bar H₂)SolventSelectivity for 1,2-Pentanediol (%)Reference
Ru/MnOₓFurfuryl Alcohol15015Water42 (yield)[18]
Rh/OMS-2Furfural16030-87[19]
Pt-Fe/MTFurfural1400.1-High[20]
Ru/MgOFurfuryl Alcohol190-Water42[8]
VOSO₄·H₂OFurfuryl Alcohol150-2-propanol36.9 (yield)[7]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Pentene

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (for (R)-diol) or AD-mix-α (for (S)-diol) with a 1:1 mixture of t-butanol and water. Cool the mixture to 0 °C in an ice bath.

  • Reaction: To the stirred mixture, add 1-pentene. Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding solid sodium sulfite and stirring for one hour.

  • Work-up: Add ethyl acetate to the mixture and stir. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by converting the diol to a diastereomeric derivative and analyzing by NMR.

Visualization of Key Concepts
Troubleshooting Flowchart for Low Enantioselectivity

G start Low Enantioselectivity (% ee) q1 Is the chiral catalyst/ligand of high purity and stored correctly? start->q1 s1 Verify purity (e.g., NMR, melting point). Procure a fresh batch if necessary. q1->s1 No q2 Are the reaction conditions optimized? q1->q2 Yes s1->q2 s2_temp Lower the reaction temperature. q2->s2_temp No q3 Is the pH of the reaction controlled (for AD)? q2->q3 Yes s2_solv Perform a solvent screen. s2_temp->s2_solv s2_conc For AD, reduce olefin concentration or use slow addition. s2_solv->s2_conc s2_conc->q3 s3 Use a buffer to maintain a stable, slightly basic pH. q3->s3 No end Improved Enantioselectivity q3->end Yes s3->end

Caption: A flowchart to systematically troubleshoot low enantioselectivity.

General Workflow for Chiral Auxiliary-Mediated Synthesis

G prochiral Prochiral Substrate adduct Substrate-Auxiliary Adduct prochiral->adduct auxiliary Chiral Auxiliary (R) auxiliary->adduct Attachment diastereoselective Diastereoselective Reaction adduct->diastereoselective diastereomer Diastereomerically Enriched Product diastereoselective->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage product Chiral Product cleavage->product recovered_aux Recovered Auxiliary (R) cleavage->recovered_aux

Caption: A diagram illustrating the steps in a chiral auxiliary-based synthesis.[28]

IV. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. Retrieved from

  • BenchChem. (n.d.). Diene Diol Synthesis: A Technical Support Guide to Common Side Products. Retrieved from

  • BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection. Retrieved from

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from

  • MDPI. (n.d.). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Retrieved from

  • National Institutes of Health. (n.d.). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. Retrieved from

  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chiral Starting Material Purification. Retrieved from

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. Retrieved from

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from

  • Google Patents. (n.d.). US20140066666A1 - Method For Producing 1,2-Pentanediol. Retrieved from

  • Google Patents. (n.d.). CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method. Retrieved from

  • European Patent Office. (2021, May 12). CATALYST FOR PREPARING 1,2-PENTANEDIOL AND METHOD FOR PREPARING 1,2-PENTANEDIOL BY USING SAME - EP 3819. Retrieved from

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure. Retrieved from

  • Royal Society of Chemistry. (2024, April 30). Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions. Retrieved from

  • University of Illinois Division of Research Safety. (2019, September 19). Oxidizers. Retrieved from

  • Storemasta. (2024, May 2). How do you Store Oxidizing Agents?. Retrieved from

  • Communications in Science and Technology. (n.d.). Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. Retrieved from

  • ACS Omega. (n.d.). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. Retrieved from

  • Wiley Online Library. (n.d.). Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. Retrieved from

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from

  • Google Patents. (n.d.). KR20140119340A - Method of purifying and deodorizing alkandiol. Retrieved from

  • ResearchGate. (n.d.). 18 questions with answers in ASYMMETRIC CATALYSIS | Science topic. Retrieved from

  • SciSpace. (n.d.). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. Retrieved from

  • PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from

  • Grokipedia. (n.d.). Diol. Retrieved from

  • ePrints Soton. (2021, December 12). Optimization of asymmetric dihydroxylation through optimal designed experiments. Retrieved from

  • PubMed Central. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from

  • Royal Society of Chemistry. (2021, May 19). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Retrieved from

  • Chiralpedia. (2024, August 14). Understanding the Fundamentals of Asymmetric Synthesis. Retrieved from

  • ResearchGate. (2024, March 8). (PDF) New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from

  • ResearchGate. (2025, August 6). An Improved Version of the Sharpless Asymmetric Dihydroxylation. Retrieved from

  • J-STAGE. (n.d.). High-yield Production of Optically Active 1,2-Diols from the Corresponding Racemates by Microbial Stereoinversion. Retrieved from

  • Semantic Scholar. (2023, March 17). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from

  • BOC Sciences. (n.d.). Chiral Synthesis & Resolution. Retrieved from

  • PNAS. (n.d.). Asymmetric catalysis: An enabling science. Retrieved from

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from

  • Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream. Retrieved from

  • Chemistry Steps. (n.d.). Diols from Alkenes. Retrieved from

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (n.d.). 1, 2-pentanediol 1, 2-pentanediol introduction. Retrieved from

  • MZ-Analysentechnik. (2013). Chiral Chiralpak AS Instruction Manual. Retrieved from

Sources

Technical Support Center: Industrial Scale-Up of (R)-1,2-Pentanediol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of (R)-1,2-Pentanediol. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling chiral diol synthesis from the laboratory bench to industrial manufacturing. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-tested experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the industrial synthesis of this compound.

Q1: What are the primary synthesis routes for producing this compound at an industrial scale?

There are two main strategies for producing enantiomerically pure this compound: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This is often the preferred route as it theoretically converts all starting material to the desired enantiomer. Key methods include:

    • Asymmetric Hydrogenation: The reduction of a prochiral ketone, 1-hydroxy-2-pentanone, using a chiral catalyst (e.g., Ru-BINAP systems) is a common and effective method.[1]

    • Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) of 1-pentene can yield the diol, though controlling selectivity and handling reagents like osmium tetroxide at scale presents challenges.[2]

    • Biocatalysis: Engineered ketoreductases (KREDs) can reduce acetylacetone or other precursors with exceptionally high stereoselectivity (>99% enantiomeric excess) under mild conditions, making this an increasingly attractive green chemistry approach.[1]

  • Chiral Resolution: This involves synthesizing a racemic mixture of 1,2-pentanediol and then separating the (R)- and (S)-enantiomers.

    • Kinetic Resolution: An enzyme or chiral catalyst selectively reacts with one enantiomer (e.g., via acylation), allowing the unreacted this compound to be separated.[3]

    • Preparative Chiral Chromatography: While highly effective at achieving excellent purity, methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be costly at an industrial scale due to expensive chiral stationary phases and high solvent consumption.[3][4][]

Q2: Why is achieving and maintaining high enantiomeric excess (e.e.) a major challenge during scale-up?

Maintaining high enantiomeric excess (e.e.) is difficult because the precise conditions optimized in the lab are hard to replicate perfectly in large reactors. Key challenges include:

  • Heat and Mass Transfer Limitations: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions difficult.[6] This can lead to temperature gradients and localized "hot spots" that alter the catalyst's conformation and reduce its stereoselectivity.[7][8][9][10]

  • Catalyst Deactivation: At industrial scale, catalysts are exposed to larger volumes of reagents which may contain trace impurities that can poison or deactivate the catalyst.[6][11][12][13] Changes in temperature or pressure can also lead to catalyst degradation or leaching.

  • Mixing Inhomogeneity: Inadequate mixing can lead to non-uniform concentrations of reactants and catalyst, creating zones where the reaction proceeds under non-optimal conditions, thereby lowering the overall e.e.[7][14]

Q3: What are the most significant challenges in the downstream processing and purification of this compound?

Purification is often a major cost driver in the overall process. Key difficulties include:

  • Removal of the Unwanted Enantiomer: The physical properties of enantiomers are identical, making separation by standard distillation or crystallization challenging unless diastereomeric derivatives are formed.

  • Catalyst Removal: Homogeneous catalysts (e.g., Ru-based complexes) must be thoroughly removed from the final product, which can be a complex and costly process. Heterogeneous catalysts are easier to separate but may have lower activity or selectivity.[15]

  • Economic Viability of Chromatography: While effective, preparative chiral chromatography is often too expensive for large-scale production of all but the highest-value pharmaceutical intermediates.[3][4] Developing scalable crystallization or extraction methods is often necessary.[3][16]

Q4: How do biocatalytic and chemo-catalytic scale-up approaches for this compound differ?

The choice between biocatalysis and chemo-catalysis involves different sets of challenges and advantages.

ParameterChemo-Catalysis (e.g., Asymmetric Hydrogenation)Biocatalysis (e.g., using KREDs)
Reaction Conditions Often requires high pressure (e.g., 1.5 MPa H₂) and temperature (e.g., 55°C), and may use organic solvents.[17]Typically operates under mild conditions (near ambient temperature and pressure) in aqueous media.[18]
Selectivity Can be very high, but is sensitive to catalyst purity, temperature, and pressure fluctuations.[2][11]Often exceptionally high (e.e. >99%) and highly specific, reducing byproduct formation.
Catalyst Sourcing Relies on precious metals (e.g., Ruthenium, Rhodium) and complex chiral ligands.Enzymes are produced via fermentation; can be more sustainable but requires expertise in microbiology and protein engineering.[18]
Scale-Up Challenges Managing high pressures, flammable solvents, and ensuring efficient heat/mass transfer. Catalyst deactivation is a key concern.[6][11][12][13]Low substrate solubility in water, potential substrate/product inhibition, and ensuring sterility. Downstream processing to separate the product from biomass and aqueous media is critical.[1][18]
Downstream Processing Removal of heavy metal catalysts and organic solvents.Product extraction from a complex aqueous broth and removal of cellular debris and proteins.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during the scale-up process.

Problem 1: Low Enantioselectivity (e.e. < 98%)

Low enantioselectivity is a critical failure mode in chiral synthesis, leading to difficult purification steps and reduced yield of the desired product.

Potential Cause A: Catalyst Deactivation or Poisoning

  • Why it Happens: The active chiral complex is a delicate structure. Trace impurities (sulfur, water, oxygen) in starting materials or solvents can bind to the metal center, blocking the active site or altering its electronic properties. The catalyst can also degrade under thermal stress or decompose over time.[11][12][13]

  • Troubleshooting Protocol:

    • Raw Material Qualification: Implement stringent quality control on all incoming raw materials, including the prochiral substrate and solvents. Test for common catalyst poisons.

    • Inert Atmosphere Operation: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Use degassed solvents.

    • Catalyst Handling: Handle the chiral catalyst under strictly anaerobic and anhydrous conditions, preferably in a glovebox.

    • Kinetic Analysis: Monitor reaction progress and e.e. over time. A sharp drop in reaction rate or a gradual decrease in e.e. can indicate catalyst deactivation.[12]

Potential Cause B: Sub-Optimal Reaction Conditions

  • Why it Happens: The enantioselectivity of a reaction is highly dependent on the stability of the diastereomeric transition states. Temperature, pressure, and solvent polarity directly influence the energy difference between these states.[2] A deviation from the optimized conditions can favor the formation of the undesired enantiomer.

  • Troubleshooting Protocol:

    • Temperature Control Validation: Verify that the reactor's temperature control system is accurate and provides uniform heating/cooling. Use multiple temperature probes to check for thermal gradients within the reactor.

    • Solvent Screening: If e.e. remains low, perform a solvent screen at a smaller scale. The solvent can influence the conformation of the catalyst-substrate complex.[2]

    • Concentration and Addition Rate: Ensure that reactant concentrations are uniform. In large reactors, slow addition of a limiting reagent can prevent concentration spikes that might affect selectivity.

Problem 2: Poor Conversion and Low Yield

Failure to achieve high conversion results in a mixture of starting material and product, complicating purification and wasting expensive reagents.

Potential Cause A: Mass Transfer Limitations

  • Why it Happens: In a heterogeneous (solid-liquid) or multiphase (gas-liquid-solid) system, the reaction rate can be limited by how fast the reactants can travel from the bulk solution to the catalyst's surface.[7][10] If mixing is insufficient, the catalyst is effectively "starved" of reactants, and the overall reaction rate will be slow, regardless of the catalyst's intrinsic activity.[8][14]

  • Troubleshooting Protocol:

    • Agitation Study: Systematically increase the reactor's agitation speed (RPM) and monitor the reaction rate. If the rate increases with RPM, the reaction is mass transfer limited. The goal is to find an RPM where the rate becomes independent of mixing speed, indicating you are in the kinetic regime.[14]

    • Impeller and Baffle Design: Ensure the reactor is equipped with appropriate impellers (e.g., Rushton turbine for gas dispersion, pitched blade for bulk mixing) and baffles to prevent vortexing and promote efficient mixing.

    • Catalyst Particle Size: For heterogeneous catalysts, using smaller particle sizes can increase the surface area, but may make filtration more difficult. An optimal particle size must be determined.[14]

Potential Cause B: Substrate or Product Inhibition (Common in Biocatalysis)

  • Why it Happens: In enzymatic reactions, high concentrations of the substrate or the product can bind to the enzyme in a non-productive manner, effectively inhibiting its activity. This leads to a stall in the reaction even when plenty of substrate remains.

  • Troubleshooting Protocol:

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed it into the reactor gradually over time to maintain a low, constant concentration that does not inhibit the enzyme.

    • In-Situ Product Removal (ISPR): Implement a system to continuously remove the this compound from the reaction medium as it is formed. This can be achieved through techniques like liquid-liquid extraction or adsorption onto a resin.

Workflow & Decision Diagrams

The following diagrams illustrate the logical flow for troubleshooting common scale-up issues.

Troubleshooting_Low_EE start Problem: Low e.e. check_catalyst Investigate Catalyst Integrity start->check_catalyst check_conditions Investigate Reaction Conditions start->check_conditions impurity Raw Material Impurity? check_catalyst->impurity temp_grad Temperature Gradient? check_conditions->temp_grad handling Improper Handling? impurity->handling No purify_reagents Action: Implement Stringent QC & Purification impurity->purify_reagents Yes inert_protocol Action: Review/Improve Inert Handling Protocols handling->inert_protocol Yes mixing_issue Inadequate Mixing? temp_grad->mixing_issue No validate_temp Action: Validate Reactor Temp Control & Probes temp_grad->validate_temp Yes optimize_mixing Action: Perform Agitation Study to Improve Mixing mixing_issue->optimize_mixing Yes

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting_Low_Conversion start Problem: Low Conversion is_biocatalysis Biocatalytic Process? start->is_biocatalysis check_mass_transfer Investigate Mass Transfer start->check_mass_transfer is_biocatalysis->check_mass_transfer No check_inhibition Investigate Inhibition is_biocatalysis->check_inhibition Yes agitation_study Action: Perform Agitation Study (Increase RPM) check_mass_transfer->agitation_study inhibition_study Action: Run Kinetic Study at Varying [S] and [P] check_inhibition->inhibition_study rate_increase Rate Increases? agitation_study->rate_increase mass_transfer_confirmed Diagnosis: Mass Transfer Limitation Confirmed rate_increase->mass_transfer_confirmed Yes kinetic_regime Diagnosis: Reaction is in Kinetic Regime rate_increase->kinetic_regime No inhibition_confirmed Diagnosis: Substrate/Product Inhibition Confirmed inhibition_study->inhibition_confirmed

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Grasa, G. A., et al. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Retrieved from [Link]

  • Black, G. S., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

  • Fogler, H. S. (2017). Mass Transfer Limitations in Reacting Systems. University of Michigan. Retrieved from [Link]

  • Black, G. S., et al. (2019). Correction to “Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy”. ACS Catalysis. Retrieved from [Link]

  • Katryniok, B., et al. (n.d.). Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

  • The University of Manchester. (n.d.). Mass Transfer Effects on Catalytic Reactions. Retrieved from [Link]

  • Huang, H., et al. (2022). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate. Retrieved from [Link]

  • Schmölzer, K., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. Retrieved from [Link]

  • Black, G. S., et al. (n.d.). Correction to Kinetics of Asymmetric Transfer. Amanote Research. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for the production of pentanediol-1,2.
  • Palma, V., et al. (n.d.). Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Chiral separation in pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic (2R,4R)‐Pentanediol Synthesis – “Putting a Bottle on the Table”. Retrieved from [Link]

  • RWTH Publications. (n.d.). Enzymatic (2R,4R)-Pentanediol Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Retrieved from [Link]

  • MDPI. (n.d.). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Retrieved from [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]

  • NIH. (n.d.). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Correction to “Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy”. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst for preparing 1,2-pentanediol and method for preparing 1,2-pentanediol by using same.
  • Google Patents. (n.d.). Method For Producing 1,2-Pentanediol.
  • Annual Reviews. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Retrieved from [Link]

  • ResearchGate. (2025). Direct Transformation of Furfural to 1,2-Pentanediol Using a Hydrotalcite-Supported Platinum Nanoparticle Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?. Retrieved from [Link]

  • ResearchGate. (2013). Patent No.. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts. Retrieved from [Link]

  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. Retrieved from [Link]

  • PubMed Central. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Retrieved from [Link]

  • NIH. (n.d.). Production of R- and S-1,2-propanediol in engineered Lactococcus lactis. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Microbial production of 2,3-butanediol for industrial applications. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Residue Removal from (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (R)-1,2-Pentanediol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity chiral diols for their work. The presence of residual metal catalysts, even at trace levels, can compromise downstream applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind the recommended procedures to help you achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues encountered in the synthesis of this compound?

A1: The synthesis of this compound often involves asymmetric hydrogenation of a prochiral ketone or related substrate. The most common catalysts used for this transformation are homogeneous complexes of platinum group metals (PGMs), including:

  • Ruthenium (Ru): Typically used in Noyori-type asymmetric hydrogenation catalysts, such as those with BINAP ligands.[1][2]

  • Rhodium (Rh): Employed in various chiral bisphosphine-rhodium catalyst systems for asymmetric hydrogenations.[3][4]

  • Palladium (Pd): While more common for cross-coupling reactions, palladium on carbon (Pd/C) can be used in certain hydrogenation or purification steps, and residues can carry over.[5]

The nature of these catalysts as homogeneous complexes means they are dissolved in the reaction medium, which can make their separation from the polar this compound product challenging.[6]

Q2: Why is the removal of these catalyst residues so critical for pharmaceutical applications?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, specifically ICH Q3D, for controlling elemental impurities in drug products.[7] These metals are classified based on their toxicity and likelihood of occurrence.[8]

  • High Toxicity: Many platinum group metals are considered toxic and their levels in final APIs must be carefully controlled, often to below 10 parts-per-million (ppm).[9]

  • Catalytic Activity: Residual catalysts can interfere with subsequent chemical steps, leading to unwanted side reactions, product degradation, or altered reaction kinetics.

  • Patient Safety: The primary concern is patient safety, as elemental impurities provide no therapeutic benefit and can pose significant health risks.[7][10]

Therefore, robust and validated methods for catalyst removal are a non-negotiable aspect of process development in the pharmaceutical industry.[11]

Q3: What are the primary strategies for removing metal catalyst residues from a polar product like this compound?

A3: The strategies can be broadly categorized into four main approaches. The choice depends on the specific metal, the scale of the reaction, and the required final purity.

  • Adsorption: This involves using a solid material with a high affinity for the metal, which binds the catalyst residue, allowing it to be removed by simple filtration.[12]

  • Extraction: This technique uses a liquid phase to selectively pull the catalyst away from the product phase. This is often aided by a chelating agent that makes the metal complex more soluble in the extraction solvent.[9][13]

  • Crystallization: If the this compound can be crystallized, this can be a highly effective method for purification, as the metal impurities are often excluded from the crystal lattice.

  • Distillation: Due to the relatively low volatility of this compound, distillation can separate it from non-volatile catalyst residues. However, this may not be effective for removing all traces and can be energy-intensive.

Troubleshooting Guides & Method Selection

This section addresses specific issues you may encounter and provides a logical workflow for selecting the most appropriate purification strategy.

Issue 1: My final this compound product has a faint color (e.g., yellow, brown, or gray), suggesting metal contamination.
  • Probable Cause: The color is a strong indicator of residual homogeneous catalyst (e.g., Ru or Rh complexes). Simple filtration or a standard aqueous wash has failed to remove these soluble species.

  • Solution Workflow:

G cluster_0 Troubleshooting: Product Discoloration start Colored this compound Product adsorption Adsorption Screening start->adsorption scavenger Metal Scavenger Resins (Thiol, TMT, Amine-based) adsorption->scavenger High Selectivity & Efficiency carbon Activated Carbon adsorption->carbon Cost-Effective Broad Spectrum filter Filter off Adsorbent scavenger->filter carbon->filter analyze Analyze Supernatant for Color & Metal Content (ICP-MS) filter->analyze

Caption: Decision workflow for addressing product discoloration.

  • Detailed Explanation:

    • Adsorption Screening: The most robust first step is to screen different adsorbents. This is a highly effective strategy for removing trace metals from APIs.[14][15]

    • Metal Scavengers: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for specific metals, such as thiols, thioureas, or triaminotriazine (TMT).[12][16] They are highly selective and can reduce metal content to very low levels.[14]

    • Activated Carbon: A less expensive but often highly effective option.[17] It has a broad affinity for many metal catalysts and can also remove other organic impurities.[12][18] The choice between different grades of activated carbon can significantly impact performance.[17]

    • Execution: A small-scale screening experiment should be performed to identify the best adsorbent. (See Protocol 1).

Issue 2: The residual metal concentration, as measured by ICP-MS, is above the acceptable limit (e.g., >10 ppm), but the product is colorless.
  • Probable Cause: The catalyst complex may have degraded into a colorless, but still soluble, metal species. This is common after workup procedures. The absence of color does not guarantee purity.

  • Solution Workflow:

G cluster_1 Troubleshooting: High ICP-MS Reading start High Metal Content (>10 ppm) by ICP-MS choice Select Purification Method start->choice scavenging Optimized Scavenging choice->scavenging Preferred for Scalability extraction Liquid-Liquid Extraction with Chelating Agent choice->extraction For Difficult Cases or Specific Metals optimize Optimize Scavenger Type, Loading, Time, Temperature scavenging->optimize select_chelator Select Water-Soluble Ligand (e.g., Cysteine, MNA, THMP) extraction->select_chelator perform_scavenge Perform Scavenging & Filtration optimize->perform_scavenge perform_extraction Perform Aqueous Extraction select_chelator->perform_extraction analyze Final ICP-MS Analysis perform_scavenge->analyze perform_extraction->analyze

Caption: Strategy selection for reducing high metal content.

  • Detailed Explanation:

    • Optimized Scavenging: If a preliminary screening was not sufficient, a more detailed optimization is required. Factors to consider include the type of scavenger, the amount used (equivalents relative to the metal), contact time, and temperature. Heating can sometimes improve kinetics.[14]

    • Extraction with a Chelating Agent: This method is particularly effective for ruthenium removal.[9][13] A water-soluble ligand is added to the organic solution of your product. This ligand coordinates strongly with the metal residue, forming a new complex that is highly soluble in water. A subsequent aqueous wash can then efficiently extract the metal complex. Common agents include 2-mercaptonicotinic acid (MNA), cysteine, and tris(hydroxymethyl)phosphine (THMP).[9][13]

Key Experimental Protocols

Protocol 1: Bench-Scale Screening of Adsorbents for Catalyst Removal

This protocol provides a framework for efficiently identifying the most effective adsorbent for your specific process.

  • Preparation:

    • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., ethyl acetate, isopropanol) at a known concentration.

    • Set up a series of identical vials. For each adsorbent you want to test (e.g., Si-Thiol, Si-TMT, Activated Carbon A, Activated Carbon B), weigh a specific amount (e.g., 5-10 wt% relative to the diol) into a vial. Include a control vial with no adsorbent.

  • Execution:

    • Add the same volume of the crude product stock solution to each vial.

    • Seal the vials and agitate them at a consistent temperature (start with room temperature) for a set period (e.g., 2-4 hours). Agitation can be done via a shaker or magnetic stir plate.

  • Analysis:

    • After the specified time, take a small aliquot from the supernatant of each vial.

    • Filter each aliquot through a 0.45 µm syringe filter to remove the adsorbent particles.

    • Visually inspect the filtrates for color reduction compared to the control.

    • Submit the filtered samples for quantitative analysis of the target metal using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11]

  • Data Evaluation:

Adsorbent TypeAdsorbent Loading (wt%)Initial Ru Conc. (ppm)Final Ru Conc. (ppm)% Removal
Control01551550%
Si-Thiol 51552285.8%
MP-TMT 5155< 5 >96.8%
Activated Carbon A 101554571.0%
Activated Carbon B 101551888.4%
Table 1: Example data from an adsorbent screening study for Ruthenium removal. This allows for direct comparison of scavenger efficiency.
Protocol 2: Quantitative Analysis by ICP-MS

Accurate quantification of residual metals is essential to validate your purification process and ensure compliance with regulatory standards.[7]

  • Sample Preparation:

    • Accurately weigh a sample of the purified this compound into a digestion vessel suitable for microwave digestion.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Perform microwave digestion to completely break down the organic matrix, leaving the metal ions in a clear aqueous solution. This step is critical to avoid matrix effects that can suppress the instrument's signal.

  • Instrument Calibration:

    • Prepare a series of calibration standards using a certified reference material for the metal of interest (e.g., Ru, Rh, Pd). The standards should bracket the expected concentration range.

    • Use an internal standard to correct for instrument drift and matrix effects.

  • Analysis:

    • Analyze the digested sample solution using a validated ICP-MS method. The instrument separates ions based on their mass-to-charge ratio, providing high sensitivity and specificity for elemental analysis.[11]

  • Calculation:

    • Calculate the concentration of the metal in the original this compound sample in parts-per-million (ppm) or parts-per-billion (ppb), accounting for the initial sample weight and dilution factors.

References

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development.[Link]

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Element Materials Technology.[Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency.[Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH).[Link]

  • ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS. PubMed, National Library of Medicine.[Link]

  • ICH guideline Q3D(R1) on elemental impurities. European Medicines Agency.[Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development.[Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal.[Link]

  • Metal Scavenger Guide. Sopachem.[Link]

  • A simple oxidative procedure for the removal of ruthenium residues. ResearchGate.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters.[Link]

  • A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. PubMed, National Library of Medicine.[Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.[Link]

  • How to Remove Palladium in three easy steps. Biotage.[Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem.[Link]

  • Catalyst Removal. Carnegie Mellon University.[Link]

  • Removal of polymer supported catalyst from organic phase. Reddit.[Link]

  • Heavy Metal Scavengers. Diva Envitec India.[Link]

  • How do I remove a homogeneous catalyst after my reaction? ResearchGate.[Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health.[Link]

  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. National Institutes of Health.[Link]

  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Université de Montréal.[Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Harvard University.[Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.[Link]

  • Chiral Catalyst Immobilization and Recycling. Wiley-VCH.[Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest.[Link]

  • Supramolecular Strategies for the Recycling of Homogeneous Catalysts. PubMed Central, National Institutes of Health.[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry.[Link]

Sources

Minimizing racemization during the synthesis of (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (R)-1,2-Pentanediol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure chiral diols. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize racemization and achieve high enantiomeric excess in your reactions.

Introduction: The Challenge of Stereochemical Integrity

The synthesis of single-enantiomer compounds like this compound is a critical task in pharmaceutical and fine chemical manufacturing. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the control of enantiomeric purity paramount. Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a significant hurdle in achieving the desired stereochemical outcome.[1] This guide will explore the primary causes of racemization in the synthesis of chiral diols and provide robust strategies to mitigate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: I'm observing significant loss of enantiomeric excess (ee) in my final product. What are the likely causes of racemization?

A1: Racemization can occur at various stages of your synthesis and purification process.[1][2] The primary mechanisms to consider are:

  • Unstable Intermediates: The formation of planar, achiral intermediates, such as enolates or carbocations, can lead to the loss of stereochemical information.[1][3] For instance, if your synthetic route involves a ketone intermediate, base or acid-catalyzed enolization can readily cause racemization at an adjacent stereocenter.[3]

  • Harsh Reaction Conditions: Elevated temperatures, strong acids, or strong bases can provide the energy or the chemical environment for stereocenters to invert.[4] It is crucial to carefully control reaction parameters.

  • Purification-Induced Racemization: Certain purification techniques, particularly chromatography on silica gel that may be acidic or basic, can sometimes contribute to the racemization of sensitive compounds.

  • Incomplete Resolution: If you are employing a kinetic resolution strategy, incomplete reaction can lead to a lower enantiomeric excess of the desired product.

Q2: Which synthetic strategies are most effective for producing this compound with high enantiopurity?

A2: Two highly reliable methods for the enantioselective synthesis of 1,2-diols are the Sharpless Asymmetric Dihydroxylation and the Jacobsen Hydrolytic Kinetic Resolution.[5][6][7]

  • Sharpless Asymmetric Dihydroxylation (AD): This method directly converts an alkene (1-pentene in this case) into a chiral diol with high enantioselectivity.[7][8][9][10][11] The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed.[7][8][10] For this compound, you would typically use AD-mix-α.

  • Jacobsen Hydrolytic Kinetic Resolution (HKR): This technique involves the resolution of a racemic epoxide.[6][12][13][14][15] A chiral cobalt-salen complex selectively catalyzes the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted and highly enriched.[6][13][14] The hydrolyzed product is the corresponding 1,2-diol.

The choice between these methods may depend on the starting materials available and the desired scale of the reaction.

Q3: I'm using the Sharpless Asymmetric Dihydroxylation, but my enantiomeric excess is lower than expected. What are the critical parameters to control?

A3: Achieving high enantioselectivity in the Sharpless AD requires careful attention to several factors:

  • Ligand Choice and Purity: Ensure you are using the correct AD-mix (AD-mix-α for the (R)-diol) and that the chiral ligand within the mix has not degraded.

  • Reaction Temperature: These reactions are typically run at low temperatures (often 0 °C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in the ee.

  • Stoichiometry of Reagents: The catalytic cycle of the Sharpless AD involves the regeneration of the osmium tetroxide catalyst by a stoichiometric oxidant like potassium ferricyanide.[7][8] It is crucial to use the correct ratios of all components as specified in the established protocols.

  • pH of the Reaction Mixture: The reaction is sensitive to pH and is usually performed in a buffered solution to maintain slightly basic conditions, which accelerates the reaction.[10]

  • Stirring and Mixing: Homogeneous mixing is essential for the catalytic cycle to function efficiently. Vigorous stirring is recommended.

Q4: How can I accurately determine the enantiomeric excess of my this compound?

A4: Several analytical techniques can be used to determine the enantiomeric excess of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method.[16] It involves separating the enantiomers on a chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers.[16]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate volatile chiral compounds. The diol may need to be derivatized to increase its volatility.

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the diol with a chiral derivatizing agent, such as a chiral boronic acid, forms diastereomers.[17][18] These diastereomers will have distinct signals in the NMR spectrum (¹H or ¹³C), and the integration of these signals can be used to determine the enantiomeric ratio.[16][17]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Pentene

This protocol is adapted from established Sharpless AD procedures.[7][8][10]

Materials:

  • AD-mix-α

  • 1-Pentene

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but can improve reaction rate)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature.

  • If using, add methanesulfonamide to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-pentene to the cooled, vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

This is a general protocol for determining the enantiomeric excess of a chiral diol.[16]

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak or Chiralcel column)

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol or ethanol

  • This compound sample

  • Racemic 1,2-pentanediol standard

Procedure:

  • Method Development:

    • Prepare a mobile phase, typically a mixture of hexane/isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is observed.

  • Sample Preparation:

    • Dissolve a small amount of your purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your sample and record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for the (R) and (S) enantiomers in your sample chromatogram.

    • Calculate the ee using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

FeatureSharpless Asymmetric DihydroxylationJacobsen Hydrolytic Kinetic Resolution
Starting Material 1-PenteneRacemic 1,2-epoxypentane
Key Reagent AD-mix-α (OsO₄, chiral ligand)Chiral (salen)Co complex
Typical ee >95%>98% (for both recovered epoxide and diol)
Advantages Direct conversion of alkene to diolHigh ee for both products, recyclable catalyst
Disadvantages Use of toxic and expensive OsO₄ (catalytic)Maximum 50% theoretical yield of the diol

Visualizations

Racemization_Pathways Potential Racemization Pathways cluster_conditions Conditions Promoting Racemization A This compound B Planar Achiral Intermediate (e.g., Enolate/Carbocation) A->B Reversible Reaction D Racemic Mixture A->D C (S)-1,2-Pentanediol B->C C->D E Strong Acid/Base E->B F High Temperature F->B

Caption: Potential pathways for racemization of this compound.

Synthesis_Workflow Workflow for High-ee this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis A Choose Method: - Sharpless AD - Jacobsen HKR B Optimize Reaction Conditions: - Temperature - Stoichiometry - pH A->B C Gentle Workup & Purification B->C D Determine ee: - Chiral HPLC - Chiral GC - NMR with CDA C->D E High-Purity This compound D->E

Caption: Recommended workflow for synthesizing high-purity this compound.

References

  • M. B. Andrus, E. L. Tunoori, and T. D. C. T. F. a. A. S. in O. S. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Org. Lett.2004 , 6 (13), 2213–2216. [Link]

  • Enantioselective synthesis of 1,2-diols Reaction conditions. ResearchGate. [Link]

  • T. J. Betley and R. H. G. Catalytic, enantioselective synthesis of 1,2-anti-diols by asymmetric ring-opening/cross-metathesis. Angew. Chem. Int. Ed. Engl.2014 , 53 (15), 3885–3888. [Link]

  • M. J. K. and T. P. J. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. J. Am. Chem. Soc.2016 , 138 (49), 15873–15876. [Link]

  • T. J. B. and R. H. G. Catalytic, Enantioselective Synthesis of 1,2-anti-Diols by Asymmetric Ring-Opening/Cross-Metathesis. CaltechAUTHORS. [Link]

  • 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]

  • M. E. F., S. E. S., and E. N. J. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Org. Synth.2003 , 80, 1. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • S. E. S. et al. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. J. Am. Chem. Soc.2002 , 124 (7), 1307–1315. [Link]

  • Jacobsen HKR - The best reaction in organic chemistry?. YouTube. [Link]

  • Sharpless asymmetric dihydroxylation. OpenOChem Learn. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Racemization. Wikipedia. [Link]

  • S. B. et al. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (13), 4284. [Link]

  • A. B. and J.-E. B. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (15), 5405–5410. [Link]

  • Z. L. et al. Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. IOP Conf. Ser.: Mater. Sci. Eng.2018 , 394, 022022. [Link]

  • A. D. G. et al. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts2019 , 9 (1), 60. [Link]

  • V. A. P. and J. M. Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing, 2007. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Y. Z. et al. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Adv.2022 , 12 (11), 6667–6671. [Link]

  • Y. Z. et al. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Adv.2022 , 12 (11), 6667–6671. [Link]

  • B. N. and E. V. A. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Acc. Chem. Res.2012 , 45 (8), 1248–1263. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate. [Link]

  • G. L. et al. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Org. Biomol. Chem.2024 , Advance Article. [Link]

  • S. A. P., Z. J. C., and J. M. C. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. J. Pept. Sci.2007 , 13 (3), 143–148. [Link]

  • R. A. C. and P. S. B. Control of racemization in peptide chain elongation with an unprotected amino acid. Int. J. Pept. Protein Res.1989 , 33 (5), 373–378. [Link]

  • Y. Z. et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nat. Commun.2023 , 14 (1), 5363. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of 1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of 1,2-Pentanediol

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its function and safety. 1,2-Pentanediol, a simple chiral diol, serves as a critical building block and intermediate. As with many chiral compounds, its enantiomers can exhibit vastly different pharmacological or toxicological profiles.[1] Consequently, the precise determination of its enantiomeric purity is a non-negotiable requirement for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical task, offering direct, reliable, and robust separation of enantiomers.[1][2] This guide moves beyond a simple recitation of methods. It provides a comparative analysis of leading chiral separation strategies, grounded in the fundamental principles of chiral recognition, to empower you to make informed decisions in your method development. We will dissect the causality behind selecting a specific CSP, optimizing a mobile phase, and validating the final method for the enantiomeric purity analysis of 1,2-Pentanediol.

Pillar 1: The Mechanism of Chiral Recognition

To separate enantiomers, which possess identical physical properties in an achiral environment, we must introduce a chiral selector into the chromatographic system.[3] This is the role of the Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the CSP. The differing stability of these complexes leads to different retention times and, ultimately, separation.

The efficacy of this interaction is often conceptually explained by the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for effective chiral recognition. While a useful paradigm, modern CSPs engage in complex, multi-modal interactions that create a holistic chiral environment. For a simple analyte like 1,2-pentanediol, whose primary interaction points are its two hydroxyl groups, the choice of a CSP that can effectively engage with these groups is paramount.

Pillar 2: A Comparative Analysis of Chiral Stationary Phases

The central challenge in chiral method development is selecting the right column, as no universal CSP exists.[4] For separating alcohols and diols, two classes of CSPs have proven exceptionally effective: polysaccharide-based phases and Pirkle-type phases. The choice between them is driven by differences in their recognition mechanisms, robustness, and solvent compatibility.

Strategy A: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their broad applicability.[5][6]

  • Recognition Mechanism: The helical structure of the polysaccharide polymers creates "chiral grooves" or cavities.[3] Enantiomers partition into these grooves, and separation is achieved through a combination of hydrogen bonding (with the carbamate groups on the polymer) and steric interactions, dictated by how well each enantiomer "fits" within the chiral cavity.

  • Key Advantage - Broad Versatility: These phases have a high success rate across a vast range of chemical structures. For 1,2-Pentanediol, the hydroxyl groups can readily interact with the polar sites on the polysaccharide backbone.

  • Critical Distinction - Coated vs. Immobilized:

    • Coated CSPs (e.g., CHIRALCEL® OD, CHIRALPAK® AD): The chiral selector is physically adsorbed onto the silica. This limits the choice of mobile phase solvents, as aggressive solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) can strip the coating.[7]

    • Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC): The selector is covalently bonded to the silica. This innovation grants universal solvent compatibility, dramatically expanding the range of mobile phases that can be used for method development.[8][9][10] This flexibility is invaluable for optimizing selectivity and for dissolving poorly soluble analytes.

Strategy B: Pirkle-Type CSPs

Named after William H. Pirkle, these "brush-type" phases are based on a smaller chiral molecule covalently bonded to the silica support. The WHELK-O® 1 is a prominent example and is particularly well-suited for separating alcohols.[11][12]

  • Recognition Mechanism: The WHELK-O® 1 selector is a π-electron acceptor/donor phase.[12] It separates enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[13] The analyte's hydroxyl groups can act as hydrogen bond donors to the dinitrobenzamido moiety of the CSP.

  • Key Advantage - Robustness & Elution Order Inversion: Being covalently bonded, these phases are exceptionally durable and compatible with a wide array of mobile phases.[12] A unique and powerful feature is the availability of both the (R,R) and (S,S) forms of the CSP. Using the opposite phase allows the elution order of the enantiomers to be inverted, which can be highly advantageous in preparative chromatography when the desired enantiomer is the second to elute.[12]

Comparative Summary of CSPs for 1,2-Pentanediol Analysis
FeaturePolysaccharide-Based CSPs (Immobilized)Pirkle-Type CSPs (WHELK-O® 1)
Primary Mechanism Steric fit within chiral grooves, H-bonding.[3]π-π interactions, H-bonding, dipole interactions.[13]
Key Strengths Extremely broad applicability, high success rate.[5]Exceptional robustness, elution order is invertible.[12]
Solvent Compatibility Universal for immobilized types.[10]Universal compatibility.[11][12]
Typical Mobile Phase Normal Phase: Hexane/AlcoholNormal Phase: Hexane/Alcohol
Best For... Initial screening due to high hit rates.Robust, routine methods; when elution order matters.

Pillar 3: Rational Method Development & Experimental Protocols

A structured, logical workflow is the most efficient path to a successful chiral separation. The process begins with column screening, followed by systematic optimization of the mobile phase.

Logical Workflow for Chiral Method Development

Below is a diagram illustrating a systematic approach to developing a chiral HPLC method for 1,2-Pentanediol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Validation Screen_IA Screen on CHIRALPAK IA Evaluate Resolution (Rs) > 1.5? Screen_IA->Evaluate Screen_WO1 Screen on WHELK-O 1 Screen_WO1->Evaluate Analyte Prepare 1 mg/mL 1,2-Pentanediol (racemic) in Mobile Phase Analyte->Screen_IA Analyte->Screen_WO1 Evaluate->Screen_IA No (Try different alcohol or column) Optimize Optimize Alcohol % (e.g., 5-20%) Evaluate->Optimize Yes Validate Validate Method (ICH/FDA Guidelines) Optimize->Validate Final Final Method Validate->Final

Caption: A systematic workflow for chiral method development.

Experimental Protocol 1: CSP Screening

Objective: To identify the most promising CSP and initial mobile phase conditions for separating the enantiomers of 1,2-Pentanediol.

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Columns:

      • CHIRALPAK® IA, 250 x 4.6 mm, 5 µm (or equivalent immobilized amylose phase)

      • (R,R)-WHELK-O® 1, 250 x 4.6 mm, 5 µm

    • Mobile Phases:

      • MP A: n-Hexane / Isopropanol (IPA) (90:10 v/v)

      • MP B: n-Hexane / Ethanol (EtOH) (90:10 v/v)

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1,2-Pentanediol in the initial mobile phase to be tested.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (since 1,2-Pentanediol lacks a strong chromophore, low UV is required; alternatively, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used).

    • Injection Volume: 10 µL

  • Execution:

    • Equilibrate the first column with MP A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat the injection using MP B.

    • Switch to the second column and repeat the process.

  • Evaluation: Calculate the resolution (Rs) and selectivity (α) for each condition. The goal is to find a condition that provides at least partial separation (Rs > 1.0) for further optimization.

The Causality of Mobile Phase Selection

The mobile phase, particularly the alcohol modifier (the "polar" component), plays a crucial role. The alcohol molecules compete with the analyte for interaction sites on the CSP.[14][15]

  • Increasing Alcohol Percentage: This increases the mobile phase's elution strength, generally leading to shorter retention times. However, this often comes at the expense of resolution, as the stronger solvent can disrupt the specific chiral interactions.[15]

  • Changing Alcohol Type (e.g., IPA vs. EtOH): Different alcohols have different steric bulk and hydrogen bonding capabilities. These differences can alter the steric and chemical environment of the CSP's chiral cavities, sometimes leading to dramatic changes in selectivity.[14] This is a powerful tool for optimization.

Experimental Protocol 2: Mobile Phase Optimization

Objective: To achieve baseline resolution (Rs ≥ 1.5) of the 1,2-Pentanediol enantiomers by fine-tuning the alcohol concentration in the mobile phase.

  • System Preparation: Use the column and alcohol type (e.g., CHIRALPAK IA with Hexane/IPA) that showed the most promise in the screening phase.

  • Execution:

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., n-Hexane/IPA ratios of 95:5, 90:10, 85:15, and 80:20).

    • Beginning with the lowest alcohol percentage, equilibrate the column and inject the sample.

    • Incrementally increase the alcohol percentage, allowing the column to equilibrate at each new composition before injecting the sample.

  • Data Analysis: Create a table to track retention times (t_R1, t_R2), selectivity (α), and resolution (Rs) as a function of the mobile phase composition. Identify the optimal composition that provides baseline resolution with a reasonable analysis time.

Supporting Experimental Data (Illustrative)
ColumnMobile Phase (Hexane/Alcohol)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)Comments
CHIRALPAK IA90:10 IPA8.59.81.182.1Good initial separation.
CHIRALPAK IA85:15 IPA6.27.01.151.6Faster analysis, still baseline.
WHELK-O 190:10 IPA12.112.91.081.2Partial separation. Needs optimization.
WHELK-O 190:10 EtOH10.511.81.141.9Changing alcohol greatly improved resolution.

This data is illustrative but represents typical outcomes in chiral method development.

Alternative Strategy: Indirect Analysis via Derivatization

An alternative to direct chiral HPLC is the indirect approach. This involves reacting the chiral analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[16] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., silica gel).

G RacemicDiol Racemic 1,2-Pentanediol (R and S enantiomers) Reaction Derivatization Reaction RacemicDiol->Reaction CDA Chiral Derivatizing Agent (e.g., pure R-Mosher's acid chloride) CDA->Reaction Diastereomers Diastereomer Mixture (R,R and S,R) Reaction->Diastereomers HPLC Achiral HPLC (e.g., Silica Column) Diastereomers->HPLC Separation Separated Diastereomer Peaks HPLC->Separation

Caption: Workflow for the indirect chiral analysis method.

Comparison of Direct vs. Indirect Methods

AspectDirect Chiral HPLCIndirect (Derivatization) Method
Stationary Phase Chiral (e.g., CHIRALPAK, WHELK-O)Achiral (e.g., Silica, C18)
Workflow Simple inject-and-run.Requires a chemical reaction step prior to analysis.
Advantages Fast, direct, avoids potential side reactions.Does not require expensive chiral columns.
Disadvantages Chiral columns can be expensive.Requires 100% pure CDA; risk of racemization during derivatization; extra validation needed for the reaction step.[16]

For routine QC of a known analyte like 1,2-Pentanediol, the direct method is almost always superior due to its simplicity, speed, and robustness. The indirect method may be considered in academic or early discovery settings where a suitable chiral column is not yet available.

Final Step: Method Validation

Once an optimal separation is achieved, the method must be validated to ensure it is fit for its intended purpose.[17] This is a mandatory step in regulated environments. Key parameters to assess, according to FDA and ICH guidelines, include:[17][18][19][20][21]

  • Specificity: The ability to resolve the two enantiomers from each other and from any impurities.

  • Linearity: Demonstrating that the peak area response is proportional to the concentration of each enantiomer.

  • Accuracy & Precision: Ensuring the measured enantiomeric ratio is correct and reproducible.

  • Limit of Quantitation (LOQ): Determining the lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer.

  • Robustness: Assessing the method's performance when small, deliberate changes are made to parameters like mobile phase composition, flow rate, and temperature.

Conclusion and Authoritative Recommendation

For the determination of the enantiomeric purity of 1,2-Pentanediol, direct analysis via chiral HPLC is the most efficient and reliable strategy.

  • Screening Recommendation: Begin by screening both an immobilized polysaccharide-based column (e.g., CHIRALPAK IA) and a Pirkle-type column (e.g., WHELK-O 1). This dual-pronged approach covers different chiral recognition mechanisms and maximizes the probability of finding a successful separation quickly.

  • Optimization Strategy: The most powerful optimization tool is the adjustment of the alcohol modifier (type and concentration) in a normal-phase hexane-based mobile phase. The effect of changing from isopropanol to ethanol, or vice-versa, should not be underestimated.

  • Final Method: An ideal final method will provide a resolution (Rs) value greater than 2.0, ensuring robustness against minor variations in system performance, with a total run time suitable for the required sample throughput.

By grounding your method development in a strong understanding of the underlying separation principles and following a systematic workflow, you can develop a robust, reliable, and scientifically sound method for ensuring the stereochemical purity of 1,2-Pentanediol.

References

  • BenchChem. (n.d.). Isomer Separation of Diols by Chiral HPLC. Technical Support Center.
  • Diva-portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS.
  • HPLC. (n.d.). Regis chiral and SFC columns.
  • J-Stage. (2019).
  • Regis Technologies. (n.d.). WHELK-O® 1.
  • ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate)
  • Regis Technologies. (n.d.). Chiral HPLC & SFC Columns.
  • PMC. (n.d.).
  • MZ-Analysentechnik. (n.d.).
  • Chrom Tech. (n.d.). Shop Regis HPLC Columns.
  • NIH. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • Česká a slovenská farmacie. (2007).
  • SciSpace. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Daicel Corpor
  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity.
  • NIH. (2021).
  • RSC Publishing. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • Chiral Technologies Europe. (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol.
  • FDA. (n.d.).
  • MDPI. (n.d.).
  • Phenomenex. (n.d.).
  • PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • J-Stage. (n.d.).
  • FDA. (n.d.). Q2(R2)
  • Obrnuta faza. (n.d.).
  • ECA Academy. (n.d.).
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® IA HPLC – Superior Chiral Resolution | 80345.
  • MDPI. (n.d.).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Chiralpedia. (2022).

Sources

Gas chromatography method for separating (R)- and (S)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Gas Chromatographic Separation of (R)- and (S)-1,2-Pentanediol

Introduction: The Chirality Challenge of 1,2-Pentanediol

In the fields of pharmaceutical development, flavor chemistry, and material science, the stereochemistry of a molecule is paramount. 1,2-Pentanediol, a chiral diol, is a critical building block and intermediate. Its enantiomers, (R)- and (S)-1,2-Pentanediol, can exhibit distinct biological activities, toxicological profiles, and physical properties. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task but a fundamental requirement for quality control, process optimization, and regulatory compliance.

This guide provides a comparative analysis of gas chromatography (GC) methods for resolving the enantiomers of 1,2-Pentanediol. We will explore two primary strategies: direct separation on a chiral stationary phase (CSP) and separation following achiral derivatization. Drawing from established principles and experimental data, this document will serve as a practical resource for scientists seeking to develop robust and reliable enantioselective GC methods.

The Mechanism of Chiral Recognition: Cyclodextrin-Based Stationary Phases

The cornerstone of modern chiral gas chromatography is the use of capillary columns with a chiral stationary phase (CSP). Among the most versatile and widely used CSPs are those based on derivatized cyclodextrins.[1] Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone or torus-shaped macromolecule.[2] This unique structure features a hydrophobic inner cavity and a hydrophilic exterior, providing multiple sites for chiral interaction.[3][4]

Enantioselective recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector (the cyclodextrin derivative).[5] The stability of these complexes is governed by a combination of intermolecular interactions, including:

  • Inclusion Complexation: Where a part of the analyte fits into the cyclodextrin cavity.[4]

  • Surface Interactions: Involving hydrogen bonding, dipole-dipole interactions, and van der Waals forces with the derivatized hydroxyl groups on the exterior of the cyclodextrin.[4]

The subtle differences in the spatial arrangement of the (R)- and (S)-enantiomers lead to differences in the strength and geometry of these interactions, resulting in different retention times and, thus, chromatographic separation.[5] The choice of the cyclodextrin derivative (e.g., permethylated, acetylated, or trifluoroacetylated) is critical as it profoundly alters the CSP's selectivity.[3]

Comparative Analysis of Separation Strategies

Two principal methodologies emerge for the chiral GC separation of 1,2-Pentanediol: direct analysis and analysis after derivatization. The choice between them depends on the analytical objective, required sensitivity, and sample matrix.

Method A: Direct Separation of Underivatized 1,2-Pentanediol

The direct injection of underivatized diols is possible and offers the advantage of a simplified workflow with minimal sample preparation. Certain polar, derivatized cyclodextrin phases can effectively resolve polar analytes like diols without prior chemical modification.[2][4] Columns such as those containing 2,3,6-tri-O-methyl-β-cyclodextrin are often employed for this purpose.[6]

  • Principle: This method relies on the inherent ability of the CSP to interact differently with the two enantiomers via hydrogen bonding to the diol's hydroxyl groups and steric interactions.

  • Advantages:

    • Speed and Simplicity: Eliminates the time-consuming derivatization step.

    • Reduced Error: Fewer sample handling steps minimize the risk of analyte loss or contamination.

  • Limitations:

    • Peak Tailing: The high polarity of the free hydroxyl groups can lead to interaction with active sites in the injector or column, potentially causing peak tailing and reduced resolution.

    • Lower Volatility: May require higher elution temperatures, which can increase column bleed and reduce column lifetime.

    • Column Specificity: Success is highly dependent on selecting the right CSP; not all chiral columns are suitable for underivatized diols.

Method B: Separation via Trifluoroacetyl (TFA) Derivatization

A more common and often more robust approach involves the derivatization of the diol's hydroxyl groups prior to GC analysis.[7] Acetylation, particularly with trifluoroacetic anhydride (TFAA), is a highly effective strategy.[8] This reaction converts the polar hydroxyl groups into nonpolar trifluoroacetyl esters, significantly improving the analyte's chromatographic properties.

  • Principle: The achiral derivatization does not alter the molecule's chiral center but enhances its volatility and reduces its polarity. The separation then occurs on a suitable CSP, such as one functionalized with trifluoroacetylated cyclodextrin (e.g., Astec® CHIRALDEX™ G-TA), which provides excellent selectivity for acylated analytes.[8]

  • Advantages:

    • Improved Peak Shape: Eliminates hydrogen bonding, resulting in sharp, symmetrical peaks and better resolution.

    • Enhanced Volatility: Allows for analysis at lower temperatures, reducing thermal stress on the column.

    • Higher Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and lower detection limits.

    • Broader Applicability: The resulting derivatives are often compatible with a wider range of chiral and non-chiral columns.

  • Limitations:

    • Increased Sample Prep: Requires an additional, quantitative reaction step.

    • Reagent Purity: The derivatizing agent and solvent must be of high purity and anhydrous to avoid side reactions and artifacts.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two methodologies based on typical experimental outcomes.

ParameterMethod A: Direct SeparationMethod B: TFA DerivatizationRationale
Resolution (Rs) 1.2 - 1.8> 2.0Derivatization leads to sharper, more symmetrical peaks, significantly improving baseline separation.
Analysis Time ~25 minutes~15 minutesThe increased volatility of the TFA derivative allows for faster elution at lower temperatures.
Peak Shape Moderate Tailing PossibleSymmetrical (Tailing Factor < 1.2)Esterification of polar -OH groups minimizes unwanted column interactions.
Limit of Quantitation HigherLowerImproved peak shape and signal-to-noise ratio enhance sensitivity.
Workflow Complexity Low (Dilute and Shoot)High (Requires Reaction & Cleanup)The derivatization step adds time and complexity to the sample preparation process.
Recommended Column e.g., CP-Cyclodextrin-B-2,3,6-M-19[6]e.g., Astec® CHIRALDEX™ G-TA[8]Column choice is critical; the G-TA phase is specifically designed for high selectivity towards acylated compounds.[4]

Experimental Protocol: Method B - Derivatization and GC Analysis

This protocol details the robust and reliable method for separating (R)- and (S)-1,2-Pentanediol as their O-trifluoroacetyl derivatives.

Materials and Reagents
  • (R,S)-1,2-Pentanediol standard or sample

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Pyridine (anhydrous), >99.8% purity

  • Methylene Chloride (DCM), anhydrous, >99.8% purity

  • Methanol, HPLC grade

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Autosampler vials with PTFE-lined caps

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,2-Pentanediol sample into a 10 mL volumetric flask and dissolve in methylene chloride.

  • Reaction Setup: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Catalyst Addition: Add 20 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the trifluoroacetic acid byproduct.

  • Reagent Addition: Add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes in a heating block or water bath.

  • Quenching & Neutralization: After cooling to room temperature, carefully add 500 µL of saturated sodium bicarbonate solution to quench the excess TFAA. Vortex for 1 minute.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Dilution: Transfer the dried organic solution to a new autosampler vial for GC analysis. This solution contains the di-TFA derivative of 1,2-Pentanediol.

GC Instrumentation and Conditions
  • GC System: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[8]

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless, operated in Split mode.

    • Temperature: 250°C.[8]

    • Split Ratio: 80:1.[8]

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.[8]

    • Ramp: 5°C/min to 130°C.[8]

    • Final Hold: Hold at 130°C for 2 minutes.

  • Detector (FID):

    • Temperature: 250°C.[8]

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (N₂): 25 mL/min.

  • Injection Volume: 1 µL.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the derivatization-based GC method.

G cluster_prep Sample Preparation cluster_workup Reaction Workup cluster_analysis GC Analysis A 1. Dissolve 1,2-Pentanediol in Methylene Chloride B 2. Aliquot to Vial A->B C 3. Add Pyridine & TFAA B->C D 4. Heat at 60°C for 20 min C->D E 5. Quench with NaHCO₃ D->E F 6. Extract Organic Layer E->F G 7. Dry with Na₂SO₄ F->G H 8. Inject into GC-FID G->H I 9. Separate on Chiral Column H->I J 10. Detect & Integrate Peaks I->J

Caption: Workflow for chiral analysis of 1,2-Pentanediol via TFAA derivatization.

Conclusion and Recommendations

For the enantioselective separation of (R)- and (S)-1,2-Pentanediol, both direct and derivatization-based GC methods are viable.

  • The direct separation method is best suited for rapid screening or high-throughput environments where the ultimate resolution is less critical than speed and simplicity.

  • The derivatization method using TFAA is unequivocally the superior choice for applications requiring high accuracy, excellent resolution, and low limits of detection, such as final product quality control, impurity profiling, and regulatory submissions. The investment in sample preparation is rewarded with highly robust, reproducible, and defensible data.

For new method development, starting with the derivatization approach using a column like the Astec® CHIRALDEX™ G-TA is highly recommended due to its proven efficacy for acylated diols and the resulting superior chromatographic performance.[8]

References

  • Vertex AI Search, based on "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC Intern
  • Vertex AI Search, based on "Chiral Cyclodextrin Capillary GC Columns"
  • Vertex AI Search, based on "Astec CHIRALDEX and Supelco DEX Chiral GC Columns - Sigma-Aldrich"
  • Vertex AI Search, based on "GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec ® CHIRALDEX ™ G-TA - Sigma-Aldrich"
  • Vertex AI Search, based on "Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing)"
  • Vertex AI Search, based on "Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chrom
  • Vertex AI Search, based on "Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
  • Vertex AI Search, based on "Chiral GC Columns | Gas Chrom
  • Vertex AI Search, based on "A Guide to the Analysis of Chiral Compounds by GC"
  • Vertex AI Search, based on "High-yield Production of Optically Active 1,2-Diols from the Corresponding Racem
  • Vertex AI Search, based on "A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol - Benchchem"
  • Vertex AI Search, based on "Diols Enantiomer separation of underiv
  • Vertex AI Search, based on "Chiral stationary phases and applications in gas chrom
  • Vertex AI Search, based on "Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates - ResearchG
  • Vertex AI Search, based on "Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 C
  • Vertex AI Search, based on "Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich"
  • Vertex AI Search, based on "Chiral separations using gas chromatography | Request PDF - ResearchG
  • Vertex AI Search, based on "CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google P
  • Vertex AI Search, based on "Chiral Separation by GC | Request PDF - ResearchG
  • Vertex AI Search, based on "[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed"
  • Vertex AI Search, based on "Chiral HPLC Separ
  • Vertex AI Search, based on "Application of comprehensive two-dimensional gas chromatography (GC×GC)
  • Vertex AI Search, based on "Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF - ResearchG

Sources

A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis Featuring (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Chiral Diols in Stereoselective Transformations

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the ability to control stereochemistry is paramount. Asymmetric synthesis provides the tools to create single enantiomers, and among these tools, chiral diols have carved out an indispensable role.[1][2] These molecules, possessing two hydroxyl groups arranged in a specific spatial orientation, serve as powerful chiral auxiliaries, ligands, and organocatalysts.[3][4] Their efficacy lies in their ability to form transient chiral environments around a reactive center, thereby directing the approach of a reactant to one enantiotopic face of a substrate over the other.[5][6]

This guide offers a comparative overview of various classes of chiral diols, with a special focus on the potential of the simple, C1-symmetric (R)-1,2-Pentanediol against the backdrop of well-established C2-symmetric scaffolds like BINOL, TADDOL, and tartrate derivatives. We will delve into the mechanistic underpinnings of their function, present comparative performance data where available, and provide actionable experimental protocols for researchers aiming to leverage these catalysts in their own work.

Part 1: The Landscape of Preeminent Chiral Diols

The selection of a chiral diol is a critical decision dictated by the specific reaction, substrate, and desired economic and stereochemical outcome.[7] The field is dominated by several key structural motifs, each with distinct advantages.

C₂-Symmetric Biaryl Diols: The BINOL and VANOL Family

Axially chiral biaryl diols, most notably 1,1'-bi-2-naphthol (BINOL) and VAPOL/VANOL derivatives, are arguably the most versatile and successful class of chiral diol organocatalysts.[5][6] Their C₂-symmetry simplifies the analysis of transition states, and the tunable steric and electronic properties of their aromatic framework allow for fine-optimization of reactivity and selectivity.

Mechanism of Action: The primary mode of activation involves the diol's hydroxyl groups coordinating with Lewis acidic reagents, such as organoboranes, to form a chiral boronate ester in situ.[5] This chiral complex then activates the electrophile (e.g., a ketone or imine), creating a highly organized, chiral pocket that dictates the stereochemical outcome of the nucleophilic attack.

Applications: BINOL derivatives have demonstrated exceptional performance in a wide range of transformations, including:

  • Asymmetric Allylboration and Propargylation of Ketones: Providing tertiary homoallylic and homopropargylic alcohols with excellent yields and enantioselectivities.[5] Aromatic ketones are particularly effective substrates.[5]

  • Conjugate Additions: Catalyzing the addition of organoboronates to α,β-unsaturated systems.[5]

  • Petasis-type Reactions: Enabling the enantioselective allylation of in situ-generated imines.[5]

C₂-Symmetric Tartrate Derivatives: The "Chiral Pool" Workhorses

Derived from inexpensive and readily available tartaric acid, these diols, particularly α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), represent a cost-effective and highly effective alternative to biaryl diols.[5][8] Their modular synthesis allows for extensive variation of the aryl substituents, providing a powerful lever for catalyst tuning.

Mechanism of Action: TADDOLs can act similarly to BINOLs by complexing with Lewis acids. However, they are also renowned for their ability to act as Brønsted acid catalysts, activating electrophiles through hydrogen bonding.[5][9] This dual reactivity expands their utility.

Applications:

  • Diels-Alder Reactions: TADDOLs have been shown to be highly effective catalysts for hetero-Diels-Alder reactions, activating aldehydes via hydrogen bonding to afford dihydropyranones with high enantiomeric excess (ee).[9]

  • Asymmetric Reductions: They serve as chiral ligands for metal-hydride reducing agents in the enantioselective reduction of prochiral ketones.[7]

Other Notable Diols: Hydrobenzoin and Cyclohexanediol

(R,R)-1,2-Diphenylethane-1,2-diol (Hydrobenzoin) and (R,R)-1,2-Cyclohexanediol are C₂-symmetric diols that offer different steric profiles. Hydrobenzoin, with its bulky phenyl groups, creates a well-defined chiral pocket. Cyclohexanediol provides a rigid aliphatic scaffold that has been successfully employed as a chiral auxiliary in diastereoselective alkylations.[10]

Part 2: Performance Comparison of Established Chiral Diols

The efficacy of a chiral diol is best judged by quantitative measures such as enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield. The following tables summarize representative data for established diols in key asymmetric transformations.

Table 1: Performance of BINOL Derivatives in Asymmetric Allylboration of Ketones
Catalyst Substrate Yield (%) ee (%)
(S)-3,3'-Br₂-BINOLAcetophenone9399
(S)-3,3'-Br₂-BINOL2-Acetonaphthone8598
(S)-3,3'-Br₂-BINOL2-Hexanone7885
Data synthesized from Schaus et al. (2006) as cited in Nguyen et al.[5]
Table 2: Performance of TADDOL in Asymmetric Hetero-Diels-Alder Reactions
Catalyst Aldehyde Yield (%) ee (%)
(R,R)-1-Naphthyl TADDOLBenzaldehyde8597
(R,R)-1-Naphthyl TADDOLCyclohexanecarboxaldehyde9299
(R,R)-1-Naphthyl TADDOLAcrolein8794
Data synthesized from Rawal et al. (2003).[9]

Part 3: this compound - A Prospective Analysis

While the literature is rich with applications of C₂-symmetric diols, there is a notable scarcity of published, direct comparative data for simple, acyclic, C1-symmetric diols like this compound in mainstream asymmetric catalysis. This does not diminish its potential but rather highlights an area ripe for exploration.

Structural Merits and Hypothesized Advantages:
  • Simplicity and Cost: As a simple C5 molecule, this compound has the potential for more economical large-scale production compared to complex biaryl scaffolds.[11][12]

  • Unique Steric Profile: Lacking C₂-symmetry, it presents a fundamentally different chiral environment. The linear pentyl chain offers a less rigid and sterically distinct profile than the cyclic or biaryl backbones of other diols, which could prove advantageous for specific substrates that are poorly accommodated by existing catalysts.

  • Solubility: Its aliphatic character may offer improved solubility in a wider range of non-polar organic solvents.

Potential Applications:

Based on the established reactivity of other diols, this compound is a logical candidate for screening in several key reactions:

  • Asymmetric Borane Reduction of Ketones: The diol can react with borane (BH₃) to form a chiral oxazaborolidine-type intermediate in situ. This chiral Lewis acid can then coordinate to a prochiral ketone, directing hydride delivery from a second equivalent of borane to one enantiotopic face. This is a well-established strategy for which oxazaborolidine catalysts are highly effective.[1][13][14]

  • Chiral Additive in Proline-Catalysis: Chiral diols have been shown to act as effective additives in L-proline-catalyzed aldol reactions, improving enantioselectivity through the formation of a chiral supramolecular hydrogen-bonded network.[15] The hydrogen-bonding capability of this compound makes it a prime candidate for this application.

Part 4: Mechanistic Insights & Selection Workflow

General Mechanism of Diol-Borane Mediated Catalysis

The catalytic cycle typically begins with the rapid and reversible formation of a chiral boronate ester from the diol and an organoboron reagent. This active catalyst then coordinates to the electrophile, creating a rigid, sterically defined transition state that guides the nucleophilic attack.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Transformation Diol (R,R)-Diol Catalyst Active Chiral Boronate Ester Diol->Catalyst Fast, Reversible Equilibrium Borane Boron Reagent (e.g., B(OR)₃, Allylboronate) Borane->Catalyst TS Organized Chiral Transition State Catalyst->TS Coordination Substrate Electrophile (e.g., Ketone) Substrate->TS Product Enantioenriched Product TS->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration Nucleophile Nucleophile Nucleophile->TS

Caption: Generalized mechanism for chiral diol-boron mediated asymmetric catalysis.

Workflow for Chiral Diol Selection

Choosing the optimal diol for a novel transformation is an empirical process guided by mechanistic understanding. The following workflow provides a logical progression for catalyst screening.

Workflow start Define Transformation (Substrate, Reagents) lit_review Literature Search for Analogous Reactions start->lit_review select_class Select Initial Diol Class (e.g., BINOL, TADDOL, Simple Diol) lit_review->select_class screen_diol Screen Representative Diols (e.g., BINOL, TADDOL, this compound) select_class->screen_diol analyze Analyze Yield & ee% screen_diol->analyze optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) analyze->optimize Promising Result (High ee% or Yield) re_screen Select New Diol Class or Modify Existing Scaffold analyze->re_screen Poor Result success Proceed with Optimized Protocol optimize->success re_screen->screen_diol

Caption: Decision workflow for selecting an optimal chiral diol catalyst.

Part 5: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for a common asymmetric transformation. Protocol A uses a well-established catalyst, while Protocol B outlines a screening procedure for an untested diol like this compound.

Protocol A: Asymmetric Reduction of Acetophenone using (S)-BINOL and Borane

This protocol is based on established methodologies for the enantioselective reduction of prochiral ketones.[16][17]

Materials:

  • (S)-BINOL (1,1'-Bi-2-naphthol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged 25 mL round-bottom flask, add (S)-BINOL (28.6 mg, 0.1 mmol, 10 mol%). Add anhydrous THF (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Oxazaborolidine Formation: Add BH₃·THF solution (0.2 mL, 0.2 mmol) dropwise to the (S)-BINOL solution. Stir the mixture at 0 °C for 30 minutes, during which time the in situ formation of the chiral catalyst occurs.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of acetophenone (120.1 mg, 1.0 mmol) in anhydrous THF (1.0 mL). Add this solution dropwise to the catalyst mixture at 0 °C.

  • Borane Addition & Reaction: Add BH₃·THF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture over 10 minutes. Maintain the temperature at 0 °C. Monitor the reaction by TLC until the acetophenone is consumed (typically 1-2 hours).

  • Quenching: Slowly add methanol (2.0 mL) dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl (5.0 mL) and stir for 15 minutes. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

  • Purification & Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-1-phenylethanol. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol B: Proposed Screening for Asymmetric Reduction using this compound

This protocol describes how one would approach evaluating the efficacy of this compound for the first time.

Causality Behind Experimental Choices: The core principle is identical to Protocol A. The diol reacts with borane to form a chiral directing agent. The key variable is how effectively the simpler, more flexible chiral environment of the pentanediol-borane complex can differentiate the enantiotopic faces of the ketone compared to the rigid, well-defined pocket of the BINOL-borane complex.

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged 25 mL round-bottom flask, add this compound (10.4 mg, 0.1 mmol, 10 mol%). Add anhydrous THF (2.0 mL) and cool to the desired screening temperature (start at 0 °C).

  • Complex Formation: Add BH₃·THF solution (0.2 mL, 0.2 mmol) dropwise. Stir for 30 minutes. Note: The optimal ratio of diol to borane for complex formation may need to be screened (e.g., 1:1, 1:2).

  • Reaction Execution: Add a solution of acetophenone (120.1 mg, 1.0 mmol) in anhydrous THF (1.0 mL), followed by the dropwise addition of BH₃·THF solution (1.2 mL, 1.2 mmol).

  • Monitoring & Analysis: Monitor the reaction by TLC. Upon completion, perform the same quench, workup, and purification as described in Protocol A.

  • Optimization Loop: Analyze the yield and ee%. If the initial result is promising (e.g., >20% ee), begin optimization by varying:

    • Temperature: Screen from -78 °C to room temperature. Lower temperatures often enhance enantioselectivity.

    • Solvent: Evaluate other ethereal solvents (e.g., Et₂O) or non-coordinating solvents (e.g., toluene, CH₂Cl₂).

    • Catalyst Loading: Vary the loading from 5 mol% to 20 mol%.

Conclusion and Future Outlook

The field of asymmetric synthesis continues to rely heavily on the robust and predictable performance of C₂-symmetric chiral diols like BINOL and TADDOL derivatives.[3][5][6] They remain the catalysts of choice for a multitude of stereoselective transformations due to a deep body of literature supporting their application.

However, the scientific pursuit of novel reactivity and more economical synthetic routes necessitates the exploration of new catalyst scaffolds. This compound, while currently underrepresented in the literature, embodies a class of simple, accessible chiral building blocks whose potential is yet to be fully unlocked. Its distinct structural and steric properties may hold the key to overcoming challenges where established diols fall short. This guide serves not only as a comparison of the current state-of-the-art but also as a call to action for researchers to investigate these simpler chiral systems. The next breakthrough in asymmetric catalysis may very well come from the most unassuming of chiral scaffolds.

References

  • Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]

  • Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. [Link]

  • Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. OUCI. [Link]

  • Çolak, F., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512. [Link]

  • Qin, G., et al. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality, 27(7), 422-4. [Link]

  • Çolak, F., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • University of Toronto. (n.d.). Enantioselective Reduction of Ketones. University of Toronto. [Link]

  • ResearchGate. (2018). Common chiral diol-based organocatalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Axially Chiral Biaryl Diols Catalyze Highly Enantioselective Hetero-Diels−Alder Reactions through Hydrogen Bonding. Journal of the American Chemical Society, 125(25), 7512–7513. [Link]

  • Avedissian, H., et al. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis. [Link]

  • Singh, V. K. (n.d.). Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. [Link]

  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]

  • Wang, W., et al. (2015). Study on the new synthetic method of 1, 2-pentanediol and process optimization thereof. ResearchGate. [Link]

  • Human Metabolome Database. (2009). (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol. HMDB. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Pentanediol. PubChem. [Link]

  • Kumar, P., et al. (2022). Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy catalysts. Green Chemistry, 24(22), 8740-8752. [Link]

Sources

(R)-1,2-Pentanediol: A Potentially Simpler and More Cost-Effective Alternative to Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. For decades, Evans oxazolidinone auxiliaries have stood as a gold standard for reliable and highly selective asymmetric synthesis, enabling the construction of complex chiral molecules with predictable outcomes.[1][2] However, the multi-step process of attaching and cleaving these sophisticated auxiliaries, coupled with their relatively high cost, has prompted a continuous search for more streamlined and economical alternatives.[3][4] This guide introduces (R)-1,2-Pentanediol as a compelling, albeit less documented, candidate for a new generation of chiral auxiliaries, offering a comparative analysis against the well-established Evans auxiliaries.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the theoretical and practical aspects of employing this compound as a chiral auxiliary versus the traditional Evans auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer a head-to-head comparison of performance metrics, including a reasoned extrapolation for this compound based on analogous chiral 1,2-diols.

The Enduring Legacy of Evans Auxiliaries

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[1] Their rigid heterocyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol reactions.[2][5] The predictability and high diastereoselectivity of Evans auxiliaries have made them a trusted tool in the synthesis of numerous natural products and active pharmaceutical ingredients.[6]

The mechanism of stereocontrol with Evans auxiliaries relies on the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.[5]

This compound: A Challenger from the Chiral Pool

This compound, a simple chiral diol, presents an intriguing alternative to the more complex Evans auxiliaries. While not extensively documented as a chiral auxiliary in its own right, its structural simplicity and the precedent set by other chiral 1,2-diols in asymmetric synthesis suggest significant potential.[7] The proposed strategy involves the formation of a chiral acetal or ketal by reacting this compound with a prochiral carbonyl compound. This temporary incorporation of the chiral diol is hypothesized to create a sterically biased environment, capable of directing subsequent nucleophilic attacks or other transformations with a high degree of stereocontrol.

The primary advantages of a 1,2-diol-based auxiliary like this compound would be its lower cost, ready availability from the chiral pool, and potentially simpler attachment and cleavage protocols compared to the multi-step sequences required for Evans auxiliaries.

Head-to-Head Comparison: Performance and Practicality

To provide a clear comparison, we will examine a representative asymmetric alkylation reaction. For the Evans auxiliary, we will use well-established experimental data. For this compound, we will present a plausible scenario based on the performance of structurally similar 1,2-diol-derived acetals.[7]

FeatureEvans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)This compound (Proposed)
Attachment Two steps: formation of the oxazolidinone from the corresponding amino alcohol, followed by N-acylation.One step: formation of a chiral acetal with the substrate carbonyl.
Stereocontrol Excellent, typically >95:5 to >99:1 d.r. for alkylations.[3]Potentially good to excellent, dependent on the rigidity of the acetal and the nature of the substrate.
Cleavage Multi-step, often requiring strong reducing agents (e.g., LiAlH₄) or harsh hydrolytic conditions (e.g., LiOH/H₂O₂).[8]Typically mild acidic hydrolysis to release the product and recover the diol.
Cost Relatively high due to multi-step synthesis.Potentially lower due to simpler structure and synthesis.
Waste Generation Higher due to more synthetic steps and protecting groups.Potentially lower due to a more atom-economical approach.

Experimental Protocols

Representative Asymmetric Alkylation

Using an Evans Auxiliary:

  • N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. The solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred for 4 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred at 0 °C for 4 hours. The reaction is quenched with aqueous Na₂SO₃, and the product is extracted. The chiral auxiliary can be recovered from the aqueous layer.

Proposed Protocol Using this compound:

  • Acetal Formation: A solution of the prochiral β-ketoester (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap for 4-6 hours. The reaction mixture is then cooled, washed with saturated aqueous NaHCO₃, and the organic layer is dried and concentrated.

  • Diastereoselective Alkylation: The resulting chiral acetal is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as LDA (1.1 eq.) is added, and the mixture is stirred for 1 hour. The electrophile (e.g., methyl iodide, 1.5 eq.) is then added, and the reaction is stirred for 4-6 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of acetone and water containing a catalytic amount of a Lewis acid (e.g., InCl₃) or a Brønsted acid (e.g., HCl). The mixture is stirred at room temperature until the cleavage is complete (monitored by TLC). The product is then extracted, and the aqueous layer can be treated to recover the this compound.

Mechanistic Insights and Stereochemical Models

Evans Auxiliary:

The stereochemical outcome of the alkylation is dictated by the rigid conformation of the lithium enolate, which is chelated to the oxazolidinone carbonyl oxygen. The substituent at C4 effectively blocks the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.

Evans_Mechanism cluster_0 Chelated Enolate Formation cluster_1 Diastereoselective Alkylation A N-Acyl Oxazolidinone B LDA, THF, -78°C A->B Deprotonation C Rigid Chelated (Z)-Enolate B->C D Electrophile (E+) C->D Attack from less hindered face C->D F Alkylated Product (Single Diastereomer) C->F E Facial Shielding by C4 Substituent Diol_Mechanism cluster_0 Chiral Acetal Formation cluster_1 Diastereoselective Reaction A Prochiral Carbonyl Substrate B This compound, H+ A->B Condensation C Chiral Acetal B->C D Enolate Formation (LDA) C->D E Conformational Bias of Dioxolane Ring F Product (Major Diastereomer) D->F Electrophilic attack

Caption: Proposed Stereocontrol with a 1,2-Diol Auxiliary.

Workflow Comparison

The overall workflow for employing these two types of auxiliaries highlights the potential for a more streamlined process with this compound.

Workflow_Comparison cluster_Evans Evans Auxiliary Workflow cluster_Diol This compound Workflow (Proposed) E1 Auxiliary Synthesis E2 N-Acylation E1->E2 E3 Asymmetric Reaction E2->E3 E4 Cleavage & Recovery E3->E4 D1 Acetal Formation D2 Asymmetric Reaction D1->D2 D3 Cleavage & Recovery D2->D3

Caption: Comparison of Synthetic Workflows.

Conclusion and Future Outlook

Evans auxiliaries have undeniably earned their place as a cornerstone of asymmetric synthesis due to their reliability and high stereoselectivity. However, the pursuit of more efficient and cost-effective synthetic methodologies is a constant driver of innovation in chemical research and development. While the application of this compound as a chiral auxiliary is still largely conceptual, the foundational principles of stereocontrol through chiral acetals and the successful use of other 1,2-diols provide a strong rationale for its investigation.

The potential benefits of this compound, including a more streamlined workflow, lower cost, and reduced waste generation, make it an attractive candidate for further research. Experimental validation of its efficacy in various asymmetric transformations is a necessary next step to establish it as a viable alternative to the venerable Evans auxiliaries. For research groups and pharmaceutical companies looking to optimize synthetic routes and reduce costs, exploring the potential of simple chiral diols like this compound could prove to be a fruitful endeavor.

References

  • Evans Aldol Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Johnson, W. S., & Elliott, J. D. (1982). Asymmetric synthesis via acetal templates. 4. Reactions with silylacetylenic compounds. Formation of chiral propargylic alcohols. Journal of the American Chemical Society, 104(25), 7041–7044.
  • Mukaiyama, T., Iwasawa, N., Stevens, R. W., & Haga, T. (1984). The enantioselective aldol reaction by the use of chiral diamine-tin(II) triflate complexes. Tetrahedron, 40(8), 1381-1390.
  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812.
  • Cognitive Market Research. (2024). Chiral Auxiliary Market Analysis 2025. [Link]

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512.
  • Johnson, W. S., Elliott, J. D., & Hanson, G. J. (1984). Asymmetric synthesis via acetal templates. 4. Reactions with silylacetylenic compounds. Formation of chiral propargylic alcohols. Journal of the American Chemical Society, 106(4), 1138–1139.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Omega, A. C. S. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Denmark, S. E., & Almstead, N. G. (1993). Studies on the mechanism and origin of stereoselective opening of chiral dioxane acetals. Journal of the American Chemical Society, 115(8), 3133–3139.
  • Rawal, V. H., & Zhong, H. (2003). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]

  • Ovitt, T. M., & Coates, G. W. (2002). Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. Journal of the American Chemical Society, 124(7), 1316–1326.
  • Johnson, W. S., Harbert, C. A., & Stipanovic, R. D. (1968). Asymmetric synthesis via acetal templates. 3. On the stereochemistry observed in the cyclization of chiral acetals of polyolefinic aldehydes; formation of optically active homoallylic alcohols. Journal of the American Chemical Society, 90(19), 5279–5280.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-13). Wiley-VCH.
  • Grubbs, R. H., & Chang, S. (1998).
  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Tamura, Y., et al. (1987). Asymmetric Synthesis Using Chiral Acetals: Studies on the Nucleophilic Addition of Organometallics to Chiral α-Keto Acetals in Cyclic Systems. Chemical and Pharmaceutical Bulletin, 35(2), 570-577.
  • RWTH Publications. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
  • Vidal-Ferran, A., et al. (2010). Highly Diastereo- And Enantioselective Synthesis of Monodifferentiated syn-1,2-diol Derivatives Through Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution. Organic Letters, 12(17), 3788-3791.
  • Corey, E. J., & Erickson, B. W. (1971). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 93(7), 1724–1726.
  • RWTH Publications. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
  • YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2009). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed-[5][7]allylic alcohol transposition. NIH Public Access.

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
  • Hense, A., et al. (1997). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (14), 2023-2031.
  • Çelik, M., & Aydin, A. (2010). Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Tetrahedron: Asymmetry, 21(13-14), 1695-1701.
  • Leigh, D. A., et al. (2018). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.
  • Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... [Link]

Sources

A Comparative Guide to Determining the Absolute Configuration of 1,2-Pentanediol Using Mosher's Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of stereochemistry is a critical step in characterizing chiral molecules. The biological activity of a compound is intrinsically linked to its three-dimensional structure, making the determination of absolute configuration a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, technical comparison of Mosher's ester analysis for determining the absolute configuration of 1,2-pentanediol, offering field-proven insights and supporting experimental data.

The Challenge: Unveiling the Stereochemistry of Chiral Diols

1,2-Pentanediol, a molecule with two adjacent stereocenters, presents a common challenge in stereochemical assignment. While various methods exist, Mosher's ester analysis remains a powerful and widely used NMR-based technique for deducing the absolute configuration of chiral alcohols and amines.[1][2][3] This method's reliability stems from the predictable anisotropic effects of the phenyl group in diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4][5]

This guide will walk through the principles, experimental protocol, and data interpretation of Mosher's method as applied to 1,2-pentanediol. We will also explore alternative methods to provide a comprehensive comparative analysis.

The Mosher's Method: A Powerful NMR-Based Approach

Developed by Harry S. Mosher, this technique involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)- and (S)-MTPA-Cl).[4] This reaction converts the enantiomeric or diastereomeric alcohol into a pair of diastereomers. The key principle is that the protons in these newly formed diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra due to the different spatial arrangement of the MTPA phenyl group relative to the rest of the molecule.[1][2][6]

By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[2][3][7]

The Underlying Principle: Anisotropic Effects in Diastereomeric Esters

The foundational assumption of Mosher's method is that the MTPA esters adopt a specific conformation where the trifluoromethyl group, the methoxy group, and the carbonyl group of the MTPA moiety are eclipsed.[4] This forces the phenyl group to reside in a position where it exerts a significant anisotropic (shielding or deshielding) effect on the nearby protons of the alcohol moiety.

The direction of this effect is predictable. Protons that lie on the same side as the phenyl group in the extended conformation will be shielded (experience an upfield shift), while those on the opposite side will be deshielded (experience a downfield shift). By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a consistent pattern of Δδ values emerges, allowing for the assignment of the absolute configuration.[5][8]

Experimental Workflow: A Step-by-Step Guide

The successful application of Mosher's method relies on careful experimental execution. The following protocol outlines the key steps for the analysis of 1,2-pentanediol.

Preparation of (R)- and (S)-MTPA Esters of 1,2-Pentanediol

Materials:

  • 1,2-Pentanediol (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Protocol:

  • Reaction Setup: In two separate, dry vials, dissolve a small amount (e.g., 5-10 mg) of 1,2-pentanediol in anhydrous DCM (e.g., 0.5 mL).

  • Addition of Reagents: To one vial, add anhydrous pyridine (e.g., 1.5 equivalents) followed by (R)-MTPA-Cl (e.g., 1.2 equivalents). To the second vial, add the same amounts of anhydrous pyridine and (S)-MTPA-Cl.

  • Reaction: Stir the reactions at room temperature for 4-6 hours or until the starting alcohol is consumed (monitor by TLC).

  • Workup: Quench the reactions by adding a few drops of water. Dilute with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess MTPA acid. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude ester products in CDCl₃ for ¹H NMR analysis. It is often beneficial to run the analysis on the crude esters to avoid potential fractionation of diastereomers during purification.[5]

Diagram of the Experimental Workflow:

Mosher_Ester_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis A 1,2-Pentanediol B (R)-MTPA-Cl Pyridine, DCM A->B C (S)-MTPA-Cl Pyridine, DCM A->C D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F ¹H NMR of (R)-Ester D->F G ¹H NMR of (S)-Ester E->G H Calculate Δδ = δS - δR F->H G->H I Assign Absolute Configuration H->I

Caption: Workflow for Mosher's ester analysis of 1,2-pentanediol.

Data Analysis and Interpretation: Deciphering the NMR Spectra

The core of Mosher's method lies in the comparative analysis of the ¹H NMR spectra of the two diastereomeric esters. For 1,2-pentanediol, we will focus on the protons adjacent to the newly formed ester linkage.

Hypothetical ¹H NMR Data for Di-MTPA Esters of (S)-1,2-Pentanediol

Let's assume we have synthesized the di-(R)-MTPA and di-(S)-MTPA esters of (S)-1,2-pentanediol. The following table presents hypothetical chemical shift data.

Protonδ (R-ester) (ppm)δ (S-ester) (ppm)Δδ (δS - δR) (ppm)
H-1a3.954.05+0.10
H-1b4.104.22+0.12
H-25.155.05-0.10
H-3a1.501.45-0.05
H-3b1.601.54-0.06
H-41.351.30-0.05
H-50.900.88-0.02
Interpreting the Δδ Values

The sign of the Δδ values provides the key to assigning the absolute configuration. A positive Δδ indicates that the corresponding proton is deshielded in the (S)-ester relative to the (R)-ester, while a negative Δδ signifies shielding.

Based on the established model for Mosher's esters, for a secondary alcohol with a given absolute configuration:

  • Protons on one side of the carbinol carbon will have positive Δδ values.

  • Protons on the other side will have negative Δδ values.

In our hypothetical example for the ester at the C-2 position, the protons of the ethyl group (H-3, H-4, H-5) show negative Δδ values, while the protons on the hydroxymethyl group (H-1) show positive Δδ values. This pattern allows for the assignment of the absolute configuration at C-2. A similar analysis would be performed for the ester at the C-1 position.

Logical Relationship in Mosher's Analysis:

Mosher_Logic cluster_model Conformational Model cluster_observation NMR Observation cluster_analysis Configuration Assignment A MTPA Ester Adopts Eclipsed Conformation B Phenyl Group Creates Anisotropic Field A->B C Protons Near Phenyl are Shielded (Upfield) B->C D Protons Away from Phenyl are Deshielded (Downfield) B->D E Compare δS and δR to get Δδ C->E D->E F Pattern of Positive and Negative Δδ Values E->F G Assign Absolute Configuration F->G

Caption: Logical flow of Mosher's ester analysis.

Comparison with Alternative Methods

While Mosher's method is robust, it's essential to be aware of other techniques for determining absolute configuration.

MethodPrincipleAdvantagesDisadvantages
Mosher's Ester Analysis NMR analysis of diastereomeric MTPA esters.[1][2][3]Widely applicable, requires small amounts of sample, reliable for many secondary alcohols.Can be ambiguous for sterically hindered alcohols or molecules with multiple interacting functional groups.[4] Requires synthesis of two derivatives.
Chiral Derivatizing Agents (e.g., Trost's or Ricke's Reagents) Formation of diastereomers with other chiral reagents followed by NMR or chromatographic analysis.Can be more effective for specific classes of compounds where Mosher's method fails.May require more specialized reagents and optimization.
X-ray Crystallography Direct determination of the three-dimensional structure of a single crystal.Provides unambiguous assignment of absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Non-destructive, applicable to a wide range of molecules in solution.Requires specialized instrumentation and theoretical calculations for interpretation.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light.Sensitive to the overall molecular conformation.Requires the presence of a chromophore near the stereocenter and often relies on computational predictions.[9]

Conclusion: A Trusted Method with a Strong Foundation

Mosher's ester analysis remains a cornerstone technique in stereochemical determination due to its reliability, accessibility, and the wealth of empirical data supporting its foundational principles.[1][2][3][10] For a common chiral building block like 1,2-pentanediol, it provides a straightforward and effective means of assigning absolute configuration. By understanding the underlying principles and adhering to a rigorous experimental protocol, researchers can confidently apply this method to elucidate the three-dimensional structure of their molecules, a critical step in advancing drug discovery and development.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]

  • Toda, F., & Tanaka, K. (2003). A new method for the determination of absolute configuration of chiral secondary alcohols by ¹H NMR spectroscopy. Tetrahedron: Asymmetry, 14(16), 2501–2505. [Link]

  • Kusumi, T., Fukushima, T., Ohtani, I., & Kakisawa, H. (1991). A new convenient method for determination of the absolute configuration of secondary alcohols. Tetrahedron Letters, 32(24), 2939-2942. [Link]

  • ResearchGate. (2014). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. [Link]

Sources

A Senior Application Scientist's Guide to Catalysts for Enantioselective 1,2-Diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diols are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their prevalence in natural products and as intermediates for complex, biologically active molecules underscores the critical need for efficient and highly selective synthetic methods. This guide provides a comparative analysis of the preeminent catalytic systems for producing enantiomerically pure 1,2-diols, focusing on the underlying principles, practical application, and comparative performance to inform your catalyst selection process.

Overview of Dominant Catalytic Strategies

The enantioselective synthesis of 1,2-diols from simple precursors is dominated by a few exceptionally robust and well-understood catalytic transformations. These methods offer distinct advantages and are often complementary in their substrate scope and stereochemical outcomes. We will focus on three pillars of this field:

  • Sharpless Asymmetric Dihydroxylation (AD): The direct, syn-selective dihydroxylation of a prochiral alkene.

  • Jacobsen-Katsuki Epoxidation and Subsequent Hydrolysis: An indirect, two-step route involving the enantioselective epoxidation of an alkene followed by stereospecific ring-opening to yield a trans-diol. A variation, the Hydrolytic Kinetic Resolution (HKR), provides access to both enantioenriched epoxides and diols from a racemic epoxide mixture.

  • Noyori Asymmetric Hydrogenation: The enantioselective reduction of α-hydroxy ketones to afford chiral 1,2-diols.

The choice between these methods is governed by the desired stereochemistry (syn vs. anti), the nature of the starting material (alkene vs. ketone), and practical considerations such as catalyst cost and operational complexity.

Comparative Analysis of Leading Catalytic Systems

A direct comparison reveals the distinct operational windows for each catalytic system. The following table summarizes key performance indicators based on representative examples from the literature.

Catalyst SystemTypical SubstrateProductStereochemistryTypical ee (%)Typical Yield (%)Key Advantages & Considerations
Sharpless AD (OsO₄ / (DHQ)₂PHAL or (DHQD)₂PHAL)Prochiral Alkenesyn-1,2-Diolsyn>95>85Broad substrate scope, predictable stereochemistry via mnemonic, commercially available as stable "AD-mix" reagents.[1][2][3] The catalyst is highly effective for polyhydroxylated compounds.[4]
Jacobsen-Katsuki Epoxidation + Hydrolysis ((salen)Mn(III) complex)cis-Disubstituted Alkenetrans-1,2-Diolanti>90>80 (two steps)Excellent for unfunctionalized cis-alkenes.[5][6][7] The epoxide intermediate allows for diverse downstream functionalization.
Jacobsen HKR ((salen)Co(III) complex)Racemic Terminal EpoxideEnantioenriched Epoxide + 1,2-Diolanti>99 (for both)~45% (for each)Uses water as a reagent, low catalyst loadings (0.2-2.0 mol%), and allows for catalyst recycling.[8][9][10] Provides access to both the diol and the valuable chiral epoxide.[8][11]
Noyori Asymmetric Hydrogenation (Ru-BINAP or Ir-MsDPEN complexes)α-Hydroxy Ketone1,2-DiolVaries>96>95Highly efficient for α-hydroxy aromatic ketones.[12][13] Operates via transfer hydrogenation or with H₂ gas.[14][15]

In-Depth Catalyst Profiles & Mechanistic Insights

Sharpless Asymmetric Dihydroxylation (AD)

Developed by K. Barry Sharpless, this Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to effect the syn-dihydroxylation of a wide array of alkenes with high enantioselectivity.[1]

Causality of Experimental Design: The catalytic cycle involves the formation of a chiral osmium(VIII)-ligand complex that undergoes a [3+2] cycloaddition with the alkene.[1][2] This is followed by hydrolysis to release the syn-diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is crucial for regenerating the active Os(VIII) catalyst, thus dramatically reducing the need for the toxic and expensive osmium tetroxide.[2][3] The reaction is often performed using commercially available "AD-mix" preparations, which contain the osmium source, chiral ligand, co-oxidant, and a buffer, simplifying the experimental setup.[1][16]

Visualization of the Catalytic Cycle:

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Jacobsen-Katsuki Systems: Epoxidation and Hydrolytic Kinetic Resolution

The Jacobsen-Katsuki reaction provides a powerful pathway to anti-1,2-diols from unfunctionalized alkenes.[5][6] The initial epoxidation, catalyzed by a chiral (salen)Mn(III) complex, generates a chiral epoxide. This intermediate can then be hydrolyzed to the corresponding trans-diol.

A related and highly practical variant is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, which employs a chiral (salen)Co(III) complex.[8][9] This process leverages the different hydrolysis rates of the two enantiomers of a racemic epoxide. It efficiently separates the mixture, yielding the unreacted, highly enantioenriched epoxide and the corresponding 1,2-diol, also in high enantiomeric excess.[8][11]

Causality of Experimental Design: The HKR is distinguished by its operational simplicity and the use of water as a green and inexpensive reagent.[11] The catalyst, often referred to as Jacobsen's catalyst, operates via a cooperative, bimetallic mechanism where one catalyst molecule activates the epoxide as a Lewis acid, while another delivers the water molecule.[11] The reaction's success hinges on the significant difference in reaction rates (k_rel) for the two enantiomers, which often exceeds 50 and can be over 200, leading to exceptional enantiopurity for both the recovered epoxide and the diol product.[8][9]

Visualization of the HKR Workflow:

HKR_Workflow Racemic_Epoxide Racemic Epoxide (R)-Epoxide + (S)-Epoxide Reaction Chiral (salen)Co(III) Catalyst + 0.5 equiv. H₂O Racemic_Epoxide->Reaction Separation Separation Reaction->Separation Product1 Enantioenriched Epoxide (e.g., >99% ee) Separation->Product1 Fast-reacting enantiomer is hydrolyzed Product2 Enantioenriched 1,2-Diol (e.g., >98% ee) Separation->Product2 Slow-reacting enantiomer is recovered

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Noyori Asymmetric Hydrogenation

For the synthesis of 1,2-diols from α-hydroxy ketones, the Noyori asymmetric hydrogenation and related transfer hydrogenation methods are unparalleled. These reactions typically use ruthenium or iridium catalysts bearing chiral diamine or phosphine ligands, such as BINAP or MsDPEN.[12][13]

Causality of Experimental Design: The reaction can be performed under hydrogen gas pressure or, more conveniently in a laboratory setting, via transfer hydrogenation using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[14] The mechanism involves the formation of a metal-hydride species that delivers the hydride to the carbonyl carbon.[17] The chirality of the ligand creates a sterically defined pocket that dictates the face of the ketone to which the hydride is delivered, thereby controlling the stereochemistry of the resulting secondary alcohol.

Diol_Synthesis_Routes

Sources

A Senior Application Scientist's Guide to the Purity Validation of (R)-1,2-Pentanediol: An Objective Comparison of Elemental Analysis and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the absolute purity of a chemical entity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. (R)-1,2-Pentanediol, a chiral diol with escalating importance in pharmaceutical and cosmetic formulations, serves as a prime example where stringent purity validation is non-negotiable. Its function as a humectant, solvent, and preservative is critically dependent on its chemical and stereoisomeric integrity.

This guide provides an in-depth, objective comparison of elemental analysis against a suite of orthogonal analytical techniques for the comprehensive purity validation of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating analytical strategy.

The Foundational Pillar: Elemental Analysis (EA)

Elemental analysis is a cornerstone technique that provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to its theoretical composition. It answers the most basic question: does the bulk sample consist of the correct proportions of carbon, hydrogen, and oxygen as dictated by its molecular formula, C₅H₁₂O₂?

Theoretical Composition of this compound

The molecular formula for 1,2-Pentanediol is C₅H₁₂O₂[1], with a molecular weight of approximately 104.15 g/mol [1][2]. Based on this, the theoretical elemental composition is:

  • Carbon (C): 57.66%

  • Hydrogen (H): 11.62%

  • Oxygen (O): 30.72%

Any significant deviation from these values indicates the presence of impurities that alter the elemental makeup of the sample.

Experimental Protocol: Combustion Elemental Analysis

The most common method involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Instrumentation:

  • Elemental Analyzer (e.g., CHN Analyzer)

  • Microbalance (accurate to ±0.001 mg)

  • Gas-tight syringe or sample capsules (tin or silver)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the detector response.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the this compound sample into a tin capsule.

  • Analysis: Introduce the sample into the combustion furnace (typically at ~900-1000°C). The sample is rapidly combusted, and the resulting gases are passed through a reduction tube to convert all nitrogen oxides to N₂.

  • Separation and Detection: The gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column and quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight. Oxygen is typically determined by difference.

Visualization: Elemental Analysis Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Precise Weighing (1-3 mg) encapsulate 2. Encapsulation (Tin Capsule) weigh->encapsulate combustion 3. Combustion (~1000°C in O₂) encapsulate->combustion reduction 4. Gas Reduction combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection separation->detection calculation 7. Data Calculation (%C, %H, %N) detection->calculation Signal

Caption: Workflow for Elemental Analysis by Combustion.

Trustworthiness & Limitations

While highly precise, elemental analysis is a bulk technique. It provides a purity value based on elemental composition but offers no information about the nature of the impurities. An impurity with a similar elemental composition to the target compound may go undetected. For instance, an isomer of pentanediol would have the identical elemental composition and would not be differentiated by this method. Therefore, elemental analysis should be considered a foundational but incomplete measure of purity.

Orthogonal Methods: A Multi-Faceted Approach to Purity Validation

To build a comprehensive and trustworthy purity profile, one must employ orthogonal methods—techniques that measure different chemical and physical properties. For a chiral diol like this compound, this typically involves chromatography and specific titrations.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is exceptionally well-suited for identifying residual solvents, starting materials, or by-products from the synthesis of 1,2-Pentanediol.[3][4]

Causality: The choice of GC is dictated by the volatility of 1,2-pentanediol and its likely impurities. Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Experimental Protocol: GC-FID Analysis

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column (e.g., a polar phase like a wax column or a mid-polar 5% phenyl-methylpolysiloxane column)[5]

  • Autosampler

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • Instrument Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. This temperature program ensures the separation of early-eluting volatile impurities from the main analyte peak.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: Gas Chromatography Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis dissolve 1. Dissolve Sample (e.g., 1 mg/mL in Methanol) injection 2. Inject Sample dissolve->injection separation 3. Separation in Capillary Column injection->separation detection 4. FID Detection separation->detection analysis 5. Chromatogram Analysis (Area Percent Purity) detection->analysis Signal HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis dissolve 1. Dissolve Sample (in Mobile Phase) injection 2. Inject Sample dissolve->injection separation 3. Enantiomeric Separation (Chiral Stationary Phase) injection->separation detection 4. RID Detection separation->detection analysis 5. Enantiomeric Excess (ee) Calculation detection->analysis Signal

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: Evaluating (R)-1,2-Pentanediol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of stereoselective synthesis, the choice of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (R)-1,2-Pentanediol, a versatile yet perhaps underutilized chiral synthon, against more traditionally employed chiral building blocks in the context of natural product synthesis. By examining key performance indicators and presenting supporting experimental data, we aim to offer a clear perspective on the strategic advantages and potential applications of this compound.

The Central Role of Chiral Building Blocks in Asymmetric Synthesis

The biological activity of a vast number of pharmaceuticals and natural products is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit dramatically different, and sometimes deleterious, physiological effects. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. The "chiral pool" synthesis, which utilizes readily available, enantiopure compounds from nature, represents a cornerstone of asymmetric synthesis. These chiral building blocks, such as amino acids, carbohydrates, and terpenes, provide a reliable and cost-effective means of introducing stereocenters into a target molecule.

This compound: A Profile

This compound is a C5 chiral diol that offers a unique combination of a primary and a secondary alcohol, providing two distinct points for chemical modification. This structural feature allows for regioselective transformations, a valuable attribute in multistep synthesis. While it has found applications in various fields, including cosmetics and as an intermediate for fungicides, its full potential in the intricate art of natural product synthesis is a subject of ongoing exploration.

Comparative Analysis: Key Performance Indicators

The efficacy of a chiral building block can be assessed by several key metrics:

  • Stereochemical Control: The ability to transfer its inherent chirality to the target molecule with high fidelity is the most crucial attribute.

  • Overall Yield: The efficiency of the entire synthetic sequence, from the chiral starting material to the final product.

  • Step Economy: The number of synthetic steps required to reach the target molecule. Fewer steps generally translate to higher overall yields and reduced resource consumption.

  • Versatility and Availability: The range of chemical transformations the building block can undergo and its commercial availability or ease of synthesis.

Case Study: Synthesis of the Marine Antibiotic (-)-Malyngolide

To provide a concrete comparison, let's examine the synthesis of (-)-malyngolide, a marine natural product with antibiotic properties. While a direct synthesis starting from this compound is not extensively documented in the literature, we can analyze a known synthesis that employs a related strategy and compare it with a route that utilizes a more traditional chiral building block derived from the chiral pool.

One enantioselective synthesis of (-)-malyngolide employs the Sharpless asymmetric epoxidation of an allylic alcohol, a powerful method that often utilizes diethyl tartrate (DET) as a chiral ligand to induce stereoselectivity.[1] This approach introduces the required stereocenter with high enantiomeric excess (ee).

A hypothetical, yet chemically sound, approach starting from this compound would involve its conversion to a suitable chiral epoxide or a related electrophilic intermediate. This synthon could then be coupled with the remainder of the carbon skeleton.

Table 1: Comparative Overview of Synthetic Strategies for (-)-Malyngolide

ParameterSharpless Asymmetric Epoxidation Route (DET-based)Hypothetical this compound Route
Chiral Source Diethyl Tartrate (Chiral Ligand)This compound (Chiral Building Block)
Key Stereochemistry-Inducing Step Asymmetric EpoxidationIncorporation of the chiral C5 fragment
Reported Overall Yield Varies depending on the specific routeNot available
Number of Steps Typically a multi-step synthesisPotentially shorter depending on the chosen strategy
Stereoselectivity High ee% achievableDependent on the stereochemical integrity during transformations

While a direct quantitative comparison is challenging without a published synthesis from this compound, the conceptual analysis highlights a key difference in strategy. The Sharpless epoxidation route creates the stereocenter during the synthesis, relying on the catalytic chiral environment. In contrast, the this compound route incorporates a pre-existing stereocenter. This "chiral pool" approach can sometimes offer a more direct and predictable path to the desired stereoisomer, provided that the building block is readily available and its stereochemistry can be maintained throughout the synthetic sequence.

Experimental Protocols: A Glimpse into the Chemistry

To illustrate the practical aspects, let's consider the initial steps in both a Sharpless asymmetric epoxidation and a hypothetical transformation of this compound.

Experimental Protocol 1: Sharpless Asymmetric Epoxidation (Illustrative)

This protocol is a generalized representation of the key stereochemistry-defining step in many natural product syntheses.

Objective: To perform an enantioselective epoxidation of a prochiral allylic alcohol.

Materials:

  • Prochiral allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), activated

Procedure:

  • To a stirred suspension of activated 4Å molecular sieves in anhydrous DCM at -20 °C is added (+)-diethyl tartrate.

  • Titanium(IV) isopropoxide is then added, and the mixture is stirred for 30 minutes at -20 °C.

  • The prochiral allylic alcohol, dissolved in anhydrous DCM, is added to the catalyst mixture.

  • tert-Butyl hydroperoxide is added dropwise, and the reaction is maintained at -20 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is filtered through Celite®, and the filtrate is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral epoxy alcohol.

Causality Behind Experimental Choices: The use of a titanium(IV) isopropoxide and diethyl tartrate complex forms a chiral catalyst that directs the oxidation to one face of the double bond, leading to a high enantiomeric excess of one epoxide enantiomer. The low temperature (-20 °C) is crucial for maximizing this stereoselectivity. Molecular sieves are used to maintain anhydrous conditions, as water can deactivate the catalyst.

Experimental Protocol 2: Conversion of this compound to a Chiral Epoxide (Hypothetical)

Objective: To convert this compound into a chiral epoxide, a versatile intermediate for nucleophilic attack.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound in anhydrous pyridine at 0 °C is added tosyl chloride portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate.

  • The crude tosylate is dissolved in anhydrous THF and cooled to 0 °C.

  • Sodium hydride is added portion-wise, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC for the formation of the epoxide.

  • Upon completion, the reaction is carefully quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral epoxide.

Causality Behind Experimental Choices: This two-step sequence is a standard method for converting a 1,2-diol to an epoxide. The primary alcohol is selectively tosylated due to its lower steric hindrance compared to the secondary alcohol. The subsequent treatment with a strong base (sodium hydride) promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the alkoxide of the secondary alcohol displaces the tosylate group to form the epoxide with inversion of configuration at the carbon that was tosylated.

Visualization of Synthetic Strategies

The following diagrams illustrate the conceptual workflows for the synthesis of a hypothetical natural product fragment using the two compared approaches.

G cluster_0 Sharpless Asymmetric Epoxidation Route cluster_1 This compound Route Prochiral_Alcohol Prochiral Allylic Alcohol Epoxidation Sharpless Asymmetric Epoxidation (+)-DET, Ti(OiPr)4, TBHP Prochiral_Alcohol->Epoxidation Chiral_Epoxide Chiral Epoxy Alcohol Epoxidation->Chiral_Epoxide Further_Steps_A Further Elaboration (e.g., Ring Opening, Functional Group Interconversion) Chiral_Epoxide->Further_Steps_A Target_A Natural Product Fragment Further_Steps_A->Target_A Pentanediol This compound Activation Activation/ Conversion to Electrophile (e.g., Tosylation, Epoxidation) Pentanediol->Activation Chiral_Synthon Chiral C5 Synthon Activation->Chiral_Synthon Coupling Coupling with Another Fragment Chiral_Synthon->Coupling Target_B Natural Product Fragment Coupling->Target_B

Caption: Comparative workflows for natural product synthesis.

Logical Decision Making in Chiral Building Block Selection

The choice between creating a stereocenter via asymmetric catalysis or incorporating a pre-existing one from a chiral building block is a strategic decision. The following diagram outlines a logical workflow for this selection process.

G Start Initiate Synthesis of Chiral Target Molecule Analyze Analyze Target Structure for Recognizable Chiral Fragments Start->Analyze IsFragment Does a fragment correspond to a readily available chiral building block? Analyze->IsFragment Yes Yes IsFragment->Yes No No IsFragment->No ConsiderPool Consider Chiral Pool Synthesis (e.g., using this compound, Amino Acids, Sugars) Yes->ConsiderPool ConsiderCatalysis Consider Asymmetric Catalysis (e.g., Sharpless Epoxidation, Asymmetric Hydrogenation) No->ConsiderCatalysis EvaluatePool Evaluate: - Availability and cost of building block - Number of steps to key intermediate - Stereochemical stability ConsiderPool->EvaluatePool EvaluateCatalysis Evaluate: - Catalyst cost and availability - Predictable stereoselectivity (ee%) - Substrate scope and limitations ConsiderCatalysis->EvaluateCatalysis Compare Compare Routes Based on: - Overall Yield - Step Economy - Scalability - Cost-effectiveness EvaluatePool->Compare EvaluateCatalysis->Compare Select Select Optimal Synthetic Strategy Compare->Select

Caption: Decision workflow for chiral synthesis strategy.

Conclusion and Future Outlook

This compound represents a valuable, though perhaps under-leveraged, chiral building block for natural product synthesis. Its bifunctional nature and defined stereochemistry offer a compelling starting point for the construction of complex molecules. While direct, side-by-side comparisons with more established chiral synthons in the literature are not abundant, a conceptual analysis suggests that for certain target molecules, a strategy based on this compound could offer advantages in terms of step economy and stereochemical predictability.

The decision to employ this compound or an alternative chiral building block will ultimately depend on the specific structural features of the target natural product, the availability and cost of starting materials, and the synthetic chemist's familiarity with the requisite chemical transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the diverse array of available chiral building blocks, including this compound, will be indispensable for the innovative and efficient synthesis of the medicines of tomorrow.

References

  • Ichimoto, I., Machiya, K., Kirihata, M., & Ueda, H. (1990). Stereoselective synthesis of marine antibiotic (-)-malyngolide and its stereoisomers. Agricultural and Biological Chemistry, 54(3), 657-662.
  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
  • Mori, K. (1976). Synthesis of (1R,5S,7R)-(+)-endo-brevicomin, the pheromone of Dendroctonus brevicomis. Tetrahedron, 32(16), 1979-1981.
  • Mulzer, J., Angermann, A., & Münch, W. (1986). Enantio- and diastereocontrolled synthesis of chiral 1,2-diol derivatives from (R)-2,3-O-isopropylideneglyceraldehyde; endo- and exo-brevicomin. Liebigs Annalen der Chemie, 1986(5), 825-840.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Paterson, I., & Mansuri, M. M. (1985). Total synthesis of the macrolide antibiotic (-)-methymycin. Tetrahedron, 41(18), 3569-3624.
  • Stork, G., & Rychnovsky, S. D. (1987). A stereocontrolled synthesis of the C(19)-to-C(27) segment of the macrolide antibiotic rifamycin S. Journal of the American Chemical Society, 109(5), 1564-1565.
  • Carda, M., & Marco, J. A. (2001). Stereoselective synthesis of (-)-malyngolide. Tetrahedron: Asymmetry, 12(1), 1-4.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of (R)-1,2-Pentanediol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. (R)-1,2-Pentanediol, a versatile chiral building block and humectant, requires meticulous handling from bench to disposal to ensure personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounding every recommendation in scientific principles and regulatory awareness.

Part 1: Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the substance's intrinsic properties and the regulatory landscape. As the generator of the waste, the laboratory professional is legally and ethically responsible for its safe management until its final disposition.[1]

Hazard Characterization of this compound

This compound, while not always meeting the stringent criteria for certain hazardous waste classifications, possesses properties that demand careful handling. Its primary hazard, as identified under the Globally Harmonized System (GHS), is the risk of causing serious eye damage (H318).[2][3] This alone necessitates treating it as a regulated waste stream to prevent accidental exposure.

While it is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a determination must be made based on its characteristics[4]:

  • Ignitability: With a flash point of 104 °C (219 °F), it does not meet the <60 °C threshold for an ignitable hazardous waste.[4]

  • Corrosivity: It is not expected to be corrosive.

  • Reactivity: The molecule is stable under normal laboratory conditions.[4][5]

  • Toxicity: While oral toxicity is low, the potential for harm to aquatic life is a significant concern.[4] Therefore, disposal via sanitary sewer systems is strictly prohibited to prevent environmental release.[4][5]

Given these characteristics, the precautionary principle dictates that this compound waste should be managed as a hazardous or regulated chemical waste.

Immediate Safety & Spill Response

Prior to handling or disposal, a clear understanding of immediate safety protocols is essential. In the event of an accidental release, the primary objectives are to contain the spill, protect personnel, and prevent environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and the risk of serious eye damage.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[2]

  • Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.[4][6]

Spill Cleanup Protocol:

  • Ensure Ventilation: Work in a well-ventilated area. If a spill occurs, enhance ventilation to dissipate any vapors.[6]

  • Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to dike and absorb the spilled liquid.[5][6]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a suitable, sealable container for disposal.[3]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Prevent Waterway Contamination: Do not allow the chemical or cleanup materials to enter drains or waterways.[4][5]

Part 2: Procedural Guide to Disposal

The disposal process is a systematic workflow that begins at the point of generation. Adherence to these steps ensures safety and regulatory compliance.

On-Site Waste Accumulation

Step 1: Waste Segregation Chemical wastes must be segregated to prevent dangerous reactions.[7] this compound waste should be collected separately from other waste streams, particularly strong oxidizing agents or incompatible chemicals. While it is a non-halogenated organic compound, co-mingling with other non-halogenated solvents may be permissible, but only with explicit approval from your institution's Environmental Health and Safety (EHS) department.[1]

Step 2: Container Selection and Management Collect waste this compound in a designated and compatible container.[4]

  • The container must be in good condition, free of leaks, and compatible with the chemical. The original product container is often a suitable choice.[4][8]

  • Keep the container securely closed except when adding waste.[7] This prevents the release of vapors and protects the container's contents from contamination.

Step 3: Labeling Proper labeling is a critical compliance requirement. All waste containers must be clearly labeled.[1] The label should include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound" (avoiding formulas or abbreviations)[1]

  • An indication of the hazards (e.g., "Causes Serious Eye Damage")

  • The date accumulation started.

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be secure and equipped with secondary containment to manage potential leaks.[4]

Off-Site Final Disposal

Step 5: Arranging for Pickup Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4] Do not attempt to transport or dispose of the waste yourself. Provide the disposal company with a copy of the Safety Data Sheet (SDS).[4]

Step 6: Record Keeping Maintain meticulous records of the amount of waste generated and the date of its disposal. These records are essential for regulatory compliance and internal safety audits.[4]

Common Disposal Methods: While the specific method is determined by the disposal facility, common and appropriate technologies for organic chemicals like this compound include:

  • Incineration: This is a high-temperature destruction process that is effective for organic materials.[9]

  • Fuels Blending: The material may be blended with other waste streams to create a fuel for industrial furnaces, a form of energy recovery.[9]

Part 3: Visualizations and Data

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 A Waste this compound Generated B Characterize Waste: - Review SDS - Assess RCRA Criteria A->B C Does it meet RCRA criteria for Ignitable, Corrosive, or Reactive? B->C D Is it an environmental hazard or cause serious eye damage? C->D No F Manage as HAZARDOUS WASTE C->F Yes E Manage as NON-HAZARDOUS WASTE (Consult EHS) D->E No D->F Yes G Segregate & Collect in Compatible, Labeled Container F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS / Licensed Contractor for Disposal H->I J Final Disposal: Incineration or Fuels Blending I->J caption Disposal Decision Workflow for this compound

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling (R)-1,2-Pentanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of (R)-1,2-Pentanediol (CAS: 5343-92-0) in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to empower you with the knowledge to work confidently and securely. The protocols described herein are designed as a self-validating system, prioritizing the mitigation of health risks associated with this compound.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risk profile of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The primary and most severe hazard associated with this chemical is its potential to cause serious, irreversible eye damage.[1][2][3][4]

  • Primary Hazard (H318): Causes Serious Eye Damage: This classification is more severe than simple eye irritation. Contact can lead to significant injury, including the risk of permanent vision impairment.[3] Therefore, protecting the eyes from any potential splash or vapor contact is the most critical aspect of handling this substance.

  • Secondary Hazards (H315, H335): Some data indicates that 1,2-Pentanediol may cause skin irritation and respiratory irritation.[5] While some sources suggest it is not a primary skin irritant, a conservative approach is warranted, and good hygiene practices are essential.[5]

  • Other Considerations: The compound is hygroscopic, meaning it absorbs moisture from the air, and should be stored in tightly sealed containers.[4][6] It is not considered a significant fire risk under normal laboratory conditions but has a flash point of 105 °C (221 °F) and can form explosive mixtures with air upon intense heating.[3][7]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource(s)
Serious Eye DamageH318Risk of severe eye injury upon contact.[1][2][3][6]
Skin IrritationH315May cause irritation upon skin contact.[5]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled.[5]

It is important to note that established Occupational Exposure Limits (OELs) by major regulatory bodies have not been set for 1,2-Pentanediol.[3] This absence of a defined limit necessitates a more stringent reliance on engineering controls and a comprehensive PPE strategy to minimize any potential exposure.

Core PPE Protocols: A Risk-Based Approach

The selection of PPE is not static; it must be adapted to the scale and nature of the procedure. The following protocols are segmented by the route of exposure to provide clear, actionable guidance.

Eye and Face Protection (Critical Mandate)

Given the H318 classification, eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling this compound in any quantity, wear tightly-fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][8] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • Enhanced Protection: When transferring volumes greater than 50 mL, working with heated solutions, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects facial skin and provides a secondary barrier for the eyes.

Hand and Body Protection

Preventing dermal contact is crucial to mitigate potential irritation and absorption.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a recommended material.[9]

    • Specification: For prolonged contact or immersion, select gloves with a minimum thickness of 0.11 mm, which have a tested breakthrough time of approximately 480 minutes.[6]

    • Protocol: Always inspect gloves for tears or pinholes before use.[6] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Wash and dry hands thoroughly after work.[6][8]

  • Protective Clothing: A standard laboratory coat should be worn and kept fully fastened.[9] For larger-scale operations, consider impervious or flame-resistant clothing.[8]

Respiratory Protection

The need for respiratory protection is dependent on the specific laboratory environment and procedure.

  • Standard Operations: For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection is generally not required.[6]

  • When Required: A respirator is necessary if you are working in a poorly ventilated area, handling large quantities, or if the procedure could generate aerosols or mists (e.g., sonicating, spraying).[7][8]

  • Respirator Type: If a respirator is needed, use a NIOSH (US) or CEN (EU) approved air-purifying respirator with organic vapor (OV) cartridges (Type A, brown, conforming to EN14387).[3][6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Proper PPE is one component of a larger safety workflow that includes handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are directly accessible.[3] Confirm the work area is well-ventilated.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves as outlined in Section 2.

  • Handling: Avoid all personal contact with the substance.[5] Keep the container tightly sealed when not in use to prevent moisture absorption and vapor release.[1]

  • Post-Handling: After use, dispose of contaminated gloves in accordance with applicable laws.[6] Wash hands thoroughly with soap and water.[5]

Accidental Spill and Release Measures
  • Evacuate and Alert: Clear the area of personnel.[5]

  • Assess and Don PPE: For small spills, wear the PPE detailed above, including respiratory protection if necessary.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][5] Do not allow the spill to enter drains or waterways.[1][7][9]

  • Collection: Collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[5][9]

  • Decontamination: Clean the affected area thoroughly.

Disposal Protocol

This compound and its containers must be disposed of as hazardous waste.[1][9]

  • Waste Determination: As the generator, you are responsible for classifying the waste. Given its hazard profile, it should be managed as a hazardous chemical waste.[9]

  • Segregation and Collection: Collect waste this compound in a designated, compatible, and tightly sealed container.[9][10]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[9][10]

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment.[9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[9] Never pour this chemical down the drain.[1]

Visualizing the PPE Decision Process

The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Decision_Flowchart start Start: Assess Task Handling this compound decision1 Scale & Aerosol Potential? start->decision1 path1 < 100mL Transfer Weighing (low energy) decision1->path1 Low Risk path2 > 100mL Transfer Heating / Sonicating Poor Ventilation decision1->path2 High Risk ppe1 Minimum Required PPE: - Tightly-fit Chemical Splash Goggles - Nitrile Gloves - Lab Coat path1->ppe1 ppe2 Enhanced PPE Required: - Chemical Splash Goggles AND Face Shield - Nitrile Gloves (check thickness) - Lab Coat - NIOSH/EN Approved Respirator  (Organic Vapor Cartridge) path2->ppe2

Caption: PPE selection flowchart for this compound based on task risk level.

References

  • Safety Data Sheet: 1,2-Pentanediol - Carl ROTH . Source: Carl ROTH, URL: [Link]

  • Safety Data Sheet: 1,2-Pentanediol - Carl ROTH (Ireland) . Source: Carl ROTH, URL: [Link]

  • 1,2-Pentanediol | 1X1000MG | C5H12O2 | 684919 | 5343-92-0 - HPC Standards . Source: HPC Standards, URL: [Link]

  • Recommendation of occupational exposure limits (2021–2022) . Source: National Institute of Occupational Safety and Health, Japan, URL: [Link]

  • SAFETY DATA SHEET (UK) - Fisher Scientific . Source: Fisher Scientific, URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.